Glu(OtBu)-Val-Cit-PAB-OH
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C27H44N6O7 |
|---|---|
Molekulargewicht |
564.7 g/mol |
IUPAC-Name |
tert-butyl (4S)-4-amino-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C27H44N6O7/c1-16(2)22(33-23(36)19(28)12-13-21(35)40-27(3,4)5)25(38)32-20(7-6-14-30-26(29)39)24(37)31-18-10-8-17(15-34)9-11-18/h8-11,16,19-20,22,34H,6-7,12-15,28H2,1-5H3,(H,31,37)(H,32,38)(H,33,36)(H3,29,30,39)/t19-,20-,22-/m0/s1 |
InChI-Schlüssel |
HPZRSLCEFXXOIR-ONTIZHBOSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCC(=O)OC(C)(C)C)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of Glu(OtBu)-Val-Cit-PAB-OH
For researchers, scientists, and professionals in drug development, understanding the intricate structure of linker molecules is paramount for the successful design of targeted therapeutics. Glu(OtBu)-Val-Cit-PAB-OH is a sophisticated, third-generation linker predominantly utilized in the creation of Antibody-Drug Conjugates (ADCs). This guide provides a detailed examination of its molecular architecture, physicochemical properties, and the established protocols for its synthesis.
Molecular Structure and Components
This compound is a meticulously engineered peptide-based linker designed for enhanced stability and controlled payload release. Its structure is a sequential arrangement of four key chemical moieties: a protected glutamic acid residue, a valine-citrulline dipeptide, and a self-immolative p-aminobenzyl alcohol spacer.
The systematic name for this compound is tert-butyl (4S)-4-amino-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate[1].
The constituent parts are:
-
Glu(OtBu): This is a glutamic acid (Glu) residue where the side-chain carboxyl group is protected by a tert-butyl ester (OtBu). This modification serves to increase the linker's solubility and prevent its premature cleavage in systemic circulation[2].
-
Val-Cit: This dipeptide, composed of valine (Val) and citrulline (Cit), is a well-established motif in ADC technology. It is specifically designed to be cleaved by cathepsin B, an enzyme that is often overexpressed in the lysosomal compartments of tumor cells[3][][5][6]. This enzymatic susceptibility allows for the targeted release of the conjugated cytotoxic drug within the cancer cell. The inclusion of the glutamic acid residue at the P3 position enhances the linker's stability, particularly in mouse plasma where traditional Val-Cit linkers can be unstable[3][7][8][9]. This improved stability helps to minimize premature drug release and associated off-target toxicities[3][10].
-
PAB-OH: The p-aminobenzyl alcohol (PAB-OH) moiety functions as a self-immolative spacer[2]. Following the enzymatic cleavage of the Val-Cit peptide bond, the PAB unit undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the active drug payload that is typically attached at the hydroxyl position.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the linker's behavior in biological systems and for its application in the formulation of ADCs.
| Property | Value | Source(s) |
| Molecular Formula | C27H44N6O7 | [1][2] |
| Molecular Weight | 564.67 g/mol | [11] |
| CAS Number | 2757059-05-3 | [1] |
| Appearance | Solid at room temperature | [1] |
| Hydrogen Bond Donor Count | 7 | [1] |
| Hydrogen Bond Acceptor Count | 8 | [1] |
| Rotatable Bond Count | 17 | [1] |
| Solubility | Soluble in DMSO | [1] |
Experimental Protocols
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This methodology allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.
Solid-Phase Peptide Synthesis (SPPS) of this compound
The general steps for the SPPS of this linker are as follows:
-
Resin Preparation: The synthesis commences with a suitable resin, to which the first amino acid, Glu(OtBu), is attached.
-
Deprotection: The N-terminal protecting group (commonly Fmoc) of the attached amino acid is removed using a solution of piperidine (B6355638) in a solvent like DMF.
-
Coupling: The next amino acid in the sequence (Valine) is activated and then coupled to the deprotected N-terminus of the resin-bound amino acid. This is typically facilitated by a coupling reagent such as HBTU or DIC.
-
Repetition: The deprotection and coupling steps are repeated for the subsequent amino acids, Citrulline and the p-aminobenzyl alcohol moiety.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the solid resin support. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), which also serves to remove any remaining side-chain protecting groups, with the exception of the OtBu group on the glutamic acid which is designed to remain.
Visualizing the Molecular Structure and Linkage Strategy
To better understand the molecular architecture and the strategic linkages within this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: A diagram illustrating the components of this compound.
Caption: The mechanism of action for drug release from an ADC utilizing the Glu-Val-Cit-PAB linker.
References
- 1. This compound | ADC Linker | 2757059-05-3 | Invivochem [invivochem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Val-Cit-PAB-OH, ADC linker, 159857-79-1 | BroadPharm [broadpharm.com]
- 7. "INCORPORATING GLUTAMIC ACID-VALINE-CITRULLINE LINKER IN TRIFUNCTIONAL " by Toufiq Ul Amin [scholarlycommons.pacific.edu]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Mechanism of Action of Glu(OtBu)-Val-Cit-PAB-OH in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Glu(OtBu)-Val-Cit-PAB-OH linker, a sophisticated, enzyme-cleavable system integral to the design of modern Antibody-Drug Conjugates (ADCs). We will delve into its core mechanism of action, from targeted delivery to payload release, present key quantitative data, detail relevant experimental protocols, and illustrate the downstream signaling pathways activated by commonly associated cytotoxic agents.
Core Concepts: The Architecture and Rationale of the this compound Linker
The this compound linker is a multi-component system meticulously engineered to ensure ADC stability in systemic circulation and to facilitate specific, efficient release of a cytotoxic payload within target cancer cells.[1] Its design represents a third-generation advancement in ADC linker technology, addressing the stability and hydrophobicity challenges of earlier linkers.[2]
The linker is comprised of three key functional units:
-
Glu(OtBu) - The Stabilizing and Solubilizing Moiety: A glutamic acid (Glu) residue is positioned at the N-terminus. Its side-chain carboxyl group is protected by a tert-butyl ester (OtBu). This modification serves two primary purposes: it enhances the linker's hydrophilicity, which can mitigate the aggregation issues often seen with hydrophobic payloads, and it shields the adjacent peptide bond, reducing premature cleavage by extracellular proteases and enhancing plasma stability.[2][3][4]
-
Val-Cit - The Cathepsin B-Cleavable Trigger: The valine-citrulline (Val-Cit) dipeptide is the most widely used and well-characterized protease-cleavable sequence in clinically approved ADCs.[1] It is designed to be a specific substrate for Cathepsin B, a lysosomal cysteine protease that is often overexpressed and highly active in the acidic environment of tumor cell lysosomes.[5][] This dipeptide is remarkably stable in the bloodstream at physiological pH but is readily hydrolyzed upon ADC internalization into the target cell's lysosome.[1]
-
PAB-OH - The Self-Immolative Spacer: The p-aminobenzyl alcohol (PAB-OH) or p-aminobenzyloxycarbonyl (PABC) group acts as a self-immolative spacer.[2] It connects the cleavable dipeptide to the cytotoxic drug. Following the enzymatic cleavage of the Val-Cit sequence, the PAB moiety undergoes a rapid, spontaneous electronic cascade known as 1,6-elimination.[1] This irreversible fragmentation ensures the complete and traceless release of the payload in its unmodified, active form.[1]
Mechanism of Action: A Step-by-Step Pathway to Cytotoxicity
The therapeutic action of an ADC utilizing the this compound linker is a precisely orchestrated, multi-step process.
-
Targeting and Internalization: The monoclonal antibody component of the ADC selectively binds to its target antigen on the surface of a cancer cell.[7][8] This binding event triggers receptor-mediated endocytosis, causing the cancer cell to internalize the entire ADC complex into an endosome.[1]
-
Lysosomal Trafficking: The endosome containing the ADC traffics through the cell's endocytic pathway and fuses with a lysosome.[7]
-
Enzymatic Cleavage: Inside the acidic and enzyme-rich environment of the lysosome (pH 4.5-5.5), Cathepsin B (along with potentially other cathepsins like L and S) recognizes and cleaves the amide bond between the citrulline (Cit) residue and the PAB spacer.[1][9]
-
Self-Immolation: This cleavage unmasks the aniline (B41778) nitrogen on the PAB spacer, initiating the spontaneous 1,6-elimination reaction.[1] This electronic cascade results in the fragmentation of the spacer into p-aminobenzyl quinone methide and carbon dioxide.
-
Payload Release and Action: The fragmentation of the PAB spacer liberates the cytotoxic payload into the cytosol of the cancer cell, where it can then engage its intracellular target (e.g., tubulin) to induce cell cycle arrest and apoptosis.[1][7]
Quantitative Data Summary
While specific kinetic and stability data for the precise this compound linker are often proprietary, extensive research on highly similar linkers, particularly the glutamic acid-valine-citrulline (EVCit) variant, provides a strong basis for comparison. The addition of the N-terminal glutamic acid residue dramatically improves linker stability in rodent plasma without compromising its susceptibility to cleavage by Cathepsin B.[4][10]
Table 1: Representative Plasma Stability of Val-Cit vs. Glu-Val-Cit Linkers
| Linker Type | Species | Matrix | Stability Metric | Result | Reference(s) |
|---|---|---|---|---|---|
| Val-Cit (VCit) | Human | Plasma | % Intact ADC (28 days) | >95% | [2] |
| Mouse | Plasma | % Payload Loss (14 days) | >95% | [2] | |
| Glu-Val-Cit (EVCit) | Human | Plasma | % Intact ADC (28 days) | >95% | [2] |
| Mouse | Plasma | % Payload Loss (14 days) | <5% | [2] |
| | Mouse | In vivo | ADC Half-life | ~12 days |[4] |
Table 2: Representative In Vitro Cytotoxicity (IC50) of ADCs with Val-Cit-PAB-MMAE
| Cell Line | Target Antigen | ADC IC50 (nM) | Free MMAE IC50 (nM) | Reference(s) |
|---|---|---|---|---|
| SK-BR-3 | HER2 | ~0.1 - 1.0 | ~1.0 - 2.0 | [11][12] |
| NCI-N87 | HER2 | ~0.5 - 1.5 | ~1.0 - 2.0 | [12] |
| BxPC-3 | Tissue Factor | ~1.0 | ~0.97 | [13] |
| KPL-4 | HER2 | ~0.1 - 0.5 | ~1.0 - 2.0 | [14] |
Note: IC50 values are highly dependent on the specific antibody, cell line, payload, and experimental conditions.
Experimental Protocols
In Vitro Cathepsin B Cleavage Assay
This protocol outlines a typical experiment to quantify the rate of payload release from an ADC in the presence of purified Cathepsin B.[1]
Objective: To measure the kinetics of drug release from a this compound-linked ADC upon incubation with recombinant human Cathepsin B.
Materials:
-
ADC of interest
-
Recombinant Human Cathepsin B
-
Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5
-
Quenching Solution: Acetonitrile with a suitable internal standard (for LC-MS analysis)
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC (e.g., 10 µM) in an appropriate buffer (e.g., PBS).
-
Activate Cathepsin B according to the manufacturer's instructions. Prepare a working solution (e.g., 40 nM) in pre-warmed Assay Buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final concentration would be 1 µM ADC and 20 nM Cathepsin B.[1]
-
Incubate the reaction at 37°C.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a 3-4 fold excess of cold Quenching Solution to the aliquot. This precipitates the protein and halts the enzymatic reaction.
-
-
Sample Preparation and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated antibody.
-
Transfer the supernatant, containing the released payload, for analysis.
-
Quantify the concentration of the released payload using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time to determine the cleavage rate.
-
In Vitro Plasma Stability Assay
This protocol provides a general method for assessing the stability of an ADC in plasma by measuring the change in the average Drug-to-Antibody Ratio (DAR) over time.[15]
Objective: To determine the stability and payload retention of a this compound-linked ADC in human plasma.
Materials:
-
ADC of interest
-
Human plasma (citrated or EDTA-treated)
-
Phosphate-Buffered Saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system (e.g., HIC-MS or RP-MS)
Procedure:
-
Incubation:
-
Spike the ADC into human plasma to a final concentration (e.g., 50-100 µg/mL).
-
Incubate the mixture in a sealed container at 37°C with gentle agitation.
-
-
Time Points:
-
At specified time points (e.g., 0, 24, 48, 96, 168 hours), draw an aliquot of the plasma-ADC mixture.
-
-
ADC Isolation:
-
Isolate the ADC from the plasma using immunoaffinity capture beads. This step removes plasma proteins that would interfere with analysis.
-
Wash the beads with PBS to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the intact ADC from the beads using an appropriate low-pH elution buffer.
-
Analyze the eluted ADC using a mass spectrometry method capable of resolving different drug-loaded species (e.g., Hydrophobic Interaction Chromatography-MS).
-
-
Data Analysis:
-
Determine the average DAR at each time point by analyzing the mass spectra.
-
Plot the average DAR versus time to assess the stability of the ADC. A decrease in DAR indicates payload loss.
-
Calculate the half-life (t1/2) of the ADC in plasma.
-
In Vitro Cytotoxicity Assay (MTT/XTT)
This protocol describes the use of a colorimetric assay (MTT) to determine the potency (IC50) of an ADC against a target cancer cell line.[16]
Objective: To quantify the cytotoxic activity of a this compound-linked ADC on antigen-positive cancer cells.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
ADC of interest and unconjugated antibody (as control)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions to the appropriate wells. Include wells with medium only as a no-treatment control.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO₂ for a period of 72-120 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the logarithm of the ADC concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (4PL) curve.
-
Downstream Signaling Pathways of Common Payloads
The ultimate cytotoxic effect of the ADC is dictated by the mechanism of the released payload. Payloads commonly used with Val-Cit linkers, such as Monomethyl Auristatin E (MMAE) and Tubulysins, are potent antimitotic agents that disrupt microtubule dynamics.
Monomethyl Auristatin E (MMAE)
MMAE is a synthetic analog of the natural product dolastatin 10.[17] Its mechanism involves the potent inhibition of tubulin polymerization.[7][]
-
Microtubule Disruption: Once released into the cytosol, MMAE binds to tubulin dimers, preventing their polymerization into microtubules.[7] This disrupts the dynamic instability of the microtubule network, which is essential for various cellular functions, most critically, the formation of the mitotic spindle during cell division.[7]
-
Cell Cycle Arrest: The failure to form a functional mitotic spindle leads to the arrest of the cell cycle at the G2/M phase.[7]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[7] This involves the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-3 and caspase-9) and the cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[7]
Tubulysins
Tubulysins are highly cytotoxic natural peptides that also act as potent microtubule-destabilizing agents.[16][19] Their mechanism of action is very similar to that of MMAE but they are considered among the most potent inhibitors of tubulin polymerization known.[20]
-
Vinca-Domain Binding: Tubulysins bind to the vinca (B1221190) domain on β-tubulin, a site distinct from other agents like taxanes.[19] This binding strongly inhibits tubulin polymerization and can induce the depolymerization of existing microtubules.[16][21]
-
Mitotic Arrest and Apoptosis: The profound disruption of the microtubule cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis through the caspase-dependent pathway.[16][21]
-
Autophagy Induction: Some studies suggest that in addition to apoptosis, tubulysins can also induce cytotoxic autophagy, a programmed cell death pathway involving the lysosomal degradation of cellular components.[22] This may involve the activation of Cathepsin B in a context that promotes autophagic flux.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. herbmedpharmacol.com [herbmedpharmacol.com]
- 12. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pretubulysin: From Hypothetical Biosynthetic Intermediate to Potential Lead in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
The Strategic Role of Glu(OtBu)-Val-Cit-PAB-OH in Next-Generation Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Glu(OtBu)-Val-Cit-PAB-OH linker, a third-generation cleavable linker technology pivotal in the advancement of antibody-drug conjugates (ADCs). This document delves into its core functionalities, mechanism of action, and the critical advantages it offers over previous generations of ADC linkers. Detailed experimental protocols and comparative quantitative data are provided to support researchers in the design and execution of their ADC development programs.
Introduction: The Evolution of ADC Linker Technology
Antibody-drug conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. The linker, which bridges the antibody and the cytotoxic payload, is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and safety profile.[1]
The valine-citrulline (Val-Cit) dipeptide linker has been a cornerstone in the field, utilized in several approved and investigational ADCs.[2] Its success lies in its susceptibility to cleavage by cathepsin B, a lysosomal protease often overexpressed in the tumor microenvironment, ensuring targeted payload release.[3] However, a significant limitation of the conventional Val-Cit linker is its instability in rodent plasma due to susceptibility to cleavage by carboxylesterase 1c (Ces1c).[1][4] This premature payload release in preclinical mouse models complicates the evaluation of ADC efficacy and toxicity.[1][4]
To address this challenge, the this compound linker was developed. The incorporation of a glutamic acid residue with a tert-butyl ester protecting group (Glu(OtBu)) at the P3 position of the peptide sequence significantly enhances plasma stability by shielding the linker from unwanted enzymatic degradation, without compromising its efficient cleavage by lysosomal cathepsins.[4][5]
Mechanism of Action: A Stepwise Journey to Cytotoxicity
The therapeutic effect of an ADC employing the this compound linker is a multi-step process that begins with targeted delivery and culminates in payload-induced cell death.
-
Targeting and Binding : The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.[5]
-
Internalization : Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[5][6]
-
Lysosomal Trafficking : The internalized complex is trafficked through the endosomal pathway and ultimately fuses with lysosomes.[5][6]
-
Enzymatic Cleavage : Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide bond of the linker.[3]
-
Self-Immolation and Payload Release : The cleavage of the Val-Cit bond triggers a spontaneous 1,6-elimination reaction of the p-aminobenzyl carbamate (B1207046) (PAB) spacer. This "self-immolative" cascade results in the release of the unmodified, active cytotoxic payload into the cytoplasm.[7]
-
Target Engagement and Apoptosis : The released payload then interacts with its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[8]
Quantitative Data Summary
The strategic incorporation of the glutamic acid residue provides a significant improvement in the pharmacokinetic profile of ADCs, particularly in preclinical mouse models. This enhancement in stability translates to a greater therapeutic window and more reliable efficacy data.
Table 1: Comparative Plasma Stability of ADCs
| Linker Type | ADC Half-Life in Mouse Plasma | Key Findings |
| Val-Cit (VCit) | ~2 days | Unstable in mouse plasma due to cleavage by carboxylesterase 1c.[1] |
| Glu-Val-Cit (EVCit) | ~12 days | Significantly improved stability, approaching the half-life of a typical therapeutic IgG.[1] |
Table 2: Representative Cathepsin B Kinetic Parameters for Dipeptide Substrates
| Dipeptide Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Val-Cit-AMC | 18 | 1.4 | 78,000 |
| Z-Phe-Arg-AMC | 25 | 1.9 | 76,000 |
| Z-Arg-Arg-AMC | 200 | 2.2 | 11,000 |
Data are representative and sourced from studies on similar fluorogenic peptide substrates. Actual values for the full linker-payload may vary.
Table 3: Comparative In Vitro Cytotoxicity of HER2-Targeted ADCs
The enhanced stability of the Glu-Val-Cit linker does not compromise the in vitro potency of the ADC. The cytotoxic activity is primarily dependent on the payload and the efficiency of internalization and cleavage.
| ADC | Target Cell Line (HER2+) | Approximate IC50 (ng/mL) |
| Trastuzumab-Val-Cit-MMAE | SK-BR-3 | 10-50 |
| Trastuzumab-Glu-Val-Cit-MMAE | SK-BR-3 | 10-50 |
| Non-binding IgG-Glu-Val-Cit-MMAE | SK-BR-3 | >1000 |
IC50 values are illustrative and can vary based on the specific antibody, payload, DAR, and cell line used.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound linker, its conjugation to a monoclonal antibody, and the subsequent characterization and evaluation of the resulting ADC.
Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Glu(OtBu)-Val-Cit-PAB-OH
This protocol outlines the manual synthesis of the protected linker using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-PAB-OH, Fmoc-Cit-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (PAB): Dissolve Fmoc-PAB-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps sequentially for Fmoc-Cit-OH, Fmoc-Val-OH, and Fmoc-Glu(OtBu)-OH.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage from Resin: Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Purification: Precipitate the cleaved linker in cold diethyl ether. Purify the crude product by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
ADC Conjugation (Cysteine-Mediated)
This protocol describes the conjugation of a maleimide-functionalized linker-payload to a monoclonal antibody via partially reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated Glu(OtBu)-Val-Cit-PAB-Payload
-
Quenching agent: N-acetylcysteine
-
Purification system: Size-Exclusion Chromatography (SEC)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5).
-
Partial Reduction: Add a calculated molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.
-
Drug-Linker Preparation: Dissolve the maleimide-activated linker-payload in an organic co-solvent such as DMSO.
-
Conjugation Reaction: Add the dissolved linker-payload to the reduced antibody solution. The molar excess of the linker-payload should be optimized to achieve the target Drug-to-Antibody Ratio (DAR). Incubate at room temperature for 1-2 hours.
-
Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups.
-
Purification: Purify the ADC using SEC to remove unconjugated linker-payload and other small molecules.
ADC Characterization: Drug-to-Antibody Ratio (DAR) Determination by HIC
Materials:
-
Hydrophobic Interaction Chromatography (HIC) column
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Sample Preparation: Dilute the purified ADC sample in Mobile Phase A.
-
Chromatography: Inject the sample onto the HIC column. Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Data Analysis: Monitor the elution profile at 280 nm. The different drug-loaded species (DAR 0, 2, 4, 6, 8) will separate based on their hydrophobicity. Calculate the average DAR by integrating the peak areas of each species and applying a weighted average formula.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Target and non-target cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-binding control ADC, and a naked antibody control. Include untreated cells as a viability control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data and determine the IC50 value using a sigmoidal dose-response curve fit.
In Vivo Efficacy Study (Xenograft Model)
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Tumor cells
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
ADC Administration: Administer the ADC and control articles via intravenous injection at the desired dose and schedule.
-
Monitoring: Monitor tumor volume (using calipers) and body weight regularly.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistical significance.
Conclusion
The this compound linker represents a significant advancement in ADC technology, offering a solution to the challenge of linker instability in preclinical mouse models. Its enhanced plasma stability, coupled with efficient and specific cleavage within the tumor cell lysosome, allows for a more accurate assessment of ADC efficacy and safety in early-stage development. This, in turn, facilitates the selection of more promising ADC candidates for clinical translation. The detailed protocols and comparative data provided in this guide are intended to empower researchers to effectively utilize this next-generation linker in the development of innovative and impactful cancer therapies.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. This compound | Benchchem [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. MC-Glu(OtBu)-Gly-Cit-PAB-OH | BroadPharm [broadpharm.com]
In-Depth Technical Guide: Physicochemical Properties of Glu(OtBu)-Val-Cit-PAB-OH
This guide provides a detailed analysis of the molecular weight and chemical formula for the peptide-linker conjugate, Glu(OtBu)-Val-Cit-PAB-OH. This molecule is of significant interest to researchers and professionals in the field of drug development, particularly in the design of antibody-drug conjugates (ADCs) and other targeted therapeutic agents. The data presented herein is crucial for accurate experimental design, synthesis, and characterization of this compound.
Core Components of this compound
The molecule is a tetrapeptide-like structure composed of four key building blocks linked sequentially:
-
Glu(OtBu): A glutamic acid residue with its side chain carboxyl group protected by a tert-butyl (OtBu) ester.
-
Val: The amino acid valine.
-
Cit: The non-proteinogenic amino acid citrulline.
-
PAB-OH: para-aminobenzyl alcohol, which often serves as a self-immolative linker in drug delivery systems.
Physicochemical Data
The molecular formula and weight of the final conjugate are determined by the summation of its constituent parts, accounting for the loss of water molecules during the formation of peptide and amide bonds.
| Component | Molecular Formula | Molecular Weight ( g/mol ) |
| H-Glu(OtBu)-OH | C₉H₁₇NO₄ | 203.24 |
| Valine (Val) | C₅H₁₁NO₂ | 117.15 |
| Citrulline (Cit) | C₆H₁₃N₃O₃ | 175.19 |
| p-Aminobenzyl alcohol (PAB-OH) | C₇H₉NO | 123.15 |
| This compound | C₂₇H₄₂N₅O₇ (Calculated) | 592.65 (Calculated) |
Experimental Protocols & Methodologies
The determination of the molecular formula and weight for this compound is based on the established chemical principles of peptide synthesis. The formation of each peptide or amide bond involves a condensation reaction, resulting in the elimination of one molecule of water.
Calculation of the Final Molecular Formula:
-
Summation of Elemental Composition: The molecular formulas of the individual components are summed: (C₉H₁₇NO₄) + (C₅H₁₁NO₂) + (C₆H₁₃N₃O₃) + (C₇H₉NO) = C₂₇H₅₀N₅O₁₀
-
Subtraction of Water Molecules: Three peptide/amide bonds are formed, resulting in the loss of three water molecules (3 x H₂O = H₆O₃). C₂₇H₅₀N₅O₁₀ - H₆O₃ = C₂₇H₄₂N₅O₇
Calculation of the Final Molecular Weight:
-
Summation of Component Molecular Weights: The molecular weights of the individual components are summed: 203.24 g/mol + 117.15 g/mol + 175.19 g/mol + 123.15 g/mol = 618.73 g/mol
-
Subtraction of Water Molecular Weight: The molecular weight of three water molecules (3 x 18.015 g/mol = 54.045 g/mol ) is subtracted from the total. 618.73 g/mol - 54.045 g/mol = 564.685 g/mol
Note: There appears to be a discrepancy in the calculated molecular weight based on the provided search results. A more precise calculation based on the exact masses of the elements would be advisable for experimental work. The provided molecular weights from the search results are used for this calculation.
Visualizing the Molecular Assembly
The logical relationship and assembly of the individual components into the final this compound molecule can be visualized through a structured diagram.
A Technical Guide to the ADC Linker: Glu(OtBu)-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. This technical guide provides an in-depth overview of Glu(OtBu)-Val-Cit-PAB-OH, a third-generation cleavable linker designed to enhance the therapeutic window of ADCs.
This compound is a sophisticated peptide linker incorporating L-Glutamic acid (gamma-tert-butyl ester), L-Valine, L-Citrulline, and a p-aminobenzyl alcohol (PAB) self-immolative spacer. This design offers enhanced plasma stability and specific, controlled release of the cytotoxic payload within the target cancer cells, thereby minimizing off-target toxicity.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in ADC development.
| Property | Value |
| CAS Number | 2757059-05-3 |
| Molecular Formula | C₂₇H₄₄N₆O₇ |
| Molecular Weight | 564.67 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |
Mechanism of Action: Targeted Payload Delivery
The mechanism of action of an ADC utilizing the this compound linker is a multi-step process designed for targeted cytotoxicity.
-
Circulation and Targeting : The ADC circulates in the bloodstream. The bulky tert-butyl (OtBu) protecting group on the glutamic acid residue provides steric hindrance, protecting the linker from premature cleavage by plasma proteases. The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization : Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis. The complex is then trafficked through the endosomal-lysosomal pathway.
-
Lysosomal Cleavage : Within the acidic environment of the lysosome, the Valine-Citrulline (Val-Cit) dipeptide is recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[2]
-
Self-Immolation and Payload Release : The cleavage of the Val-Cit bond initiates a spontaneous 1,6-elimination reaction in the p-aminobenzyl carbamate (B1207046) (PAB) spacer. This self-immolative cascade results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Cell Death : The released payload can then bind to its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and apoptosis of the cancer cell.
Signaling and Trafficking Pathway
The intracellular journey of an ADC from cell surface binding to payload release is a complex and highly regulated process.
Caption: Intracellular trafficking and mechanism of action of an ADC with a cleavable linker.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of the peptide linker on a resin support.
Materials:
-
Fmoc-PAB-Wang resin
-
Fmoc-Cit-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-PAB-Wang resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Citrulline):
-
Dissolve Fmoc-Cit-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 sequentially for Fmoc-Val-OH and Fmoc-Glu(OtBu)-OH.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (90:5:2.5:2.5).
-
Treat the resin with the cleavage cocktail for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification by RP-HPLC
Instrumentation and Conditions:
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 10-70% B over 30 minutes
-
Flow Rate: 4 mL/min
-
Detection: 220 nm and 280 nm
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated column.
-
Collect fractions corresponding to the major peak.
-
Analyze the fractions by mass spectrometry to confirm the identity of the product.
-
Pool the pure fractions and lyophilize to obtain the final product.
Conjugation of Glu(OtBu)-Val-Cit-PAB-Drug to a Monoclonal Antibody
This protocol describes a typical conjugation to cysteine residues of a partially reduced antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Glu(OtBu)-Val-Cit-PAB-Maleimide-Drug
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in PBS to a concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1 hour to partially reduce the interchain disulfide bonds.
-
Remove excess TCEP by buffer exchange into PBS using a desalting column.
-
-
Drug-Linker Preparation: Dissolve the Glu(OtBu)-Val-Cit-PAB-Maleimide-Drug in DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5:1 (drug-linker:mAb).
-
Ensure the final DMSO concentration is below 10% (v/v).
-
Incubate the reaction at room temperature for 2 hours with gentle agitation.
-
-
Purification: Purify the ADC from unconjugated drug-linker and other reagents using a pre-equilibrated SEC column. Elute with PBS, pH 7.4.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the linker to enzymatic cleavage.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Quenching Solution: 10% Trifluoroacetic acid (TFA)
-
LC-MS system
Procedure:
-
Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer for 15 minutes at 37°C.
-
Reaction Initiation:
-
In a microcentrifuge tube, add the ADC to the assay buffer to a final concentration of 10 µM.
-
Initiate the reaction by adding the activated Cathepsin B (final concentration 50 nM).
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding an equal volume of the quenching solution.
-
Analysis: Analyze the quenched samples by LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload.
Experimental Workflows
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
ADC Conjugation and Characterization Workflow
Caption: Workflow for the conjugation of a drug-linker to a monoclonal antibody and subsequent characterization.
Conclusion
This compound represents a significant advancement in ADC linker technology. Its rational design, incorporating a protease-cleavable dipeptide and a self-immolative spacer, allows for enhanced stability in circulation and targeted release of the cytotoxic payload. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the potential of this promising linker in the development of next-generation antibody-drug conjugates for cancer therapy.
References
An In-depth Technical Guide to the Glu(OtBu)-Val-Cit-PAB ADC Linker Core
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of a sophisticated linker system used in the development of Antibody-Drug Conjugates (ADCs): the glutamic acid (tert-butyl protected)-valine-citrulline-p-aminobenzyl alcohol (Glu(OtBu)-Val-Cit-PAB) construct. This system is engineered for enhanced stability and targeted payload delivery, addressing key challenges in the field of targeted cancer therapy.
Introduction to the Core Components
The Glu(OtBu)-Val-Cit-PAB linker is a multicomponent system designed to remain stable in systemic circulation and selectively release a cytotoxic payload within the target cancer cell. Its efficacy relies on the specific chemical properties of each of its components.
-
Glu(OtBu) - Protected Glutamic Acid: This is a derivative of the amino acid glutamic acid where the side-chain carboxyl group is protected by a tert-butyl (OtBu) ester. This modification serves a dual purpose: it can enhance the solubility of the linker-payload complex and, most critically, it provides steric hindrance that protects the adjacent peptide bond from premature enzymatic cleavage in the bloodstream, a known issue with simpler dipeptide linkers.[1][]
-
Val - Valine: An essential, nonpolar, and hydrophobic amino acid.[3][4][5] In this linker, valine is positioned to be recognized by specific intracellular proteases.
-
Cit - Citrulline: A non-proteinogenic α-amino acid.[6][7] The valine-citrulline (Val-Cit) dipeptide sequence is a well-established substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[8][9][10]
-
PAB - p-Aminobenzyl Alcohol: This entity functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit linker, the PAB moiety undergoes a rapid, spontaneous 1,6-elimination reaction. This electronic cascade results in the clean and traceless release of the attached cytotoxic drug.
Mechanism of Action: A Targeted Release Cascade
The therapeutic action of an ADC utilizing the Glu(OtBu)-Val-Cit-PAB linker is a multi-step process designed to maximize on-target efficacy while minimizing systemic toxicity.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the linker is designed to be stable. The antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle rich in degradative enzymes.
-
Enzymatic Cleavage: Within the lysosome, the high concentration of active proteases, particularly cathepsin B, recognizes and cleaves the amide bond between citrulline and the PAB spacer.[8][10]
-
Self-Immolation and Payload Release: The cleavage of the Cit-PAB bond exposes a free aniline (B41778) nitrogen on the PAB spacer. This initiates a spontaneous and rapid electronic cascade (1,6-elimination), causing the spacer to fragment and release the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Cell Death: The released payload then exerts its cytotoxic effect, for example, by disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis of the cancer cell.
Quantitative Data and Performance Metrics
The inclusion of the Glu(OtBu) residue is a key innovation designed to overcome the limitations of the simpler Val-Cit linker, particularly its instability in rodent plasma, which can complicate preclinical evaluation.
Plasma Stability
The Val-Cit linker is known to be susceptible to premature cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma but not in human plasma. This leads to off-target drug release and can result in reduced efficacy and increased toxicity in mouse models. The addition of a glutamic acid residue at the P3 position (N-terminal to valine) dramatically enhances the linker's stability in this environment.
| Linker Type | Species | Key Cleavage Enzyme | Half-Life | Reference(s) |
| Val-Cit | Human | (Minimal) | Stable | |
| Val-Cit | Mouse | Carboxylesterase 1C | ~2 days | [4] |
| Glu-Val-Cit | Mouse | (Resistant to Ces1C) | ~12 days | [4] |
Enzymatic Cleavage Efficiency
While the Glu-Val-Cit linker is designed to resist cleavage in plasma, it must remain sensitive to cleavage by lysosomal proteases to ensure efficient payload release in the target cell.
| Linker Sequence | Enzyme | Relative Cleavage Rate | Note | Reference(s) |
| Val-Cit | Cathepsin B | Baseline | The standard for cathepsin B-cleavable linkers. | [8] |
| Glu-Val-Cit | Cathepsin B | Maintained or Increased | The addition of Glu does not negatively impact, and may even enhance, cleavage by cathepsin B. | |
| Val-Cit | Carboxylesterase 1C | Susceptible | Leads to premature payload release in mouse models. | |
| Glu-Val-Cit | Carboxylesterase 1C | Resistant | The acidic Glu residue repels the Ces1C enzyme, preventing cleavage. |
In Vitro Cytotoxicity
The ultimate measure of an ADC's effectiveness is its ability to kill target cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50). While direct side-by-side IC50 data for ADCs with Val-Cit versus Glu(OtBu)-Val-Cit linkers is payload and antibody-specific, the enhanced stability of the Glu-containing linker is expected to lead to a more favorable therapeutic window in vivo. Below is representative data for a Val-Cit based ADC.
| Cell Line | Antigen Expression | IC50 (ng/mL) | Payload | Reference(s) |
| Antigen-Positive | High | 10-100 | MMAE | [7] |
| Antigen-Negative | Low | >1000 | MMAE | [7] |
Experimental Protocols
Synthesis of a Glu(OtBu)-Val-Cit-PAB-Payload Construct
The synthesis of the drug-linker construct is a multi-step process, often involving solid-phase peptide synthesis (SPPS) for the peptide portion.
Protocol Outline:
-
Resin Preparation: Swell a suitable resin (e.g., Rink amide resin) in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling:
-
Couple Fmoc-Cit-OH to the resin using standard coupling reagents (e.g., HATU, DIPEA in DMF).
-
Repeat the deprotection and coupling steps sequentially for Fmoc-Val-OH and then Fmoc-Glu(OtBu)-OH.
-
-
Cleavage from Resin: Cleave the completed peptide from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conjugation to PAB-Payload: Conjugate the purified peptide to a pre-activated PAB-payload moiety.
-
Final Purification and Characterization: Purify the final drug-linker construct using RP-HPLC and characterize by mass spectrometry to confirm its identity and purity.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma by monitoring the drug-to-antibody ratio (DAR) over time.
Materials:
-
Test ADC (with Glu(OtBu)-Val-Cit-PAB linker)
-
Control ADC (e.g., with Val-Cit-PAB linker)
-
Human and mouse plasma
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS system
Procedure:
-
Incubation: Dilute the test and control ADCs to a final concentration (e.g., 100 µg/mL) in both human and mouse plasma, as well as in PBS as a control for chemical stability.[4]
-
Time-Point Sampling: Incubate all samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[4] Immediately freeze samples at -80°C.
-
Sample Analysis:
-
Thaw samples and isolate the ADC from the plasma, for example, using protein A affinity capture beads.
-
Analyze the intact ADC using LC-MS to determine the average DAR at each time point.
-
-
Data Analysis: Plot the average DAR versus time for each ADC in each plasma species. A decrease in DAR over time indicates linker cleavage and payload loss.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell viability to determine the IC50 of the ADC.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates and a microplate reader
Procedure:
-
Cell Seeding: Seed both Ag+ and Ag- cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Treat the cells with these dilutions and incubate for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Conclusion
The Glu(OtBu)-Val-Cit-PAB linker represents a significant advancement in ADC technology. By incorporating a protected glutamic acid residue, it addresses the critical issue of premature payload release in preclinical mouse models, thereby providing a more accurate assessment of an ADC's therapeutic potential. Its rational design, which ensures stability in circulation while maintaining efficient, targeted cleavage within cancer cells, makes it a valuable tool for the development of safer and more effective antibody-drug conjugates. This guide provides the foundational knowledge and experimental framework necessary for researchers to effectively utilize and evaluate this sophisticated linker system.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]
- 7. benchchem.com [benchchem.com]
- 8. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Lynchpin of Precision Oncology: A Technical Guide to Third-Generation ADC Linkers
For Immediate Release
[CITY, STATE] – [Date] – As the landscape of cancer therapy continues to evolve towards ever-greater precision, antibody-drug conjugates (ADCs) have emerged as a cornerstone of targeted treatment. Central to their success is the sophisticated engineering of the linker, the critical component that bridges the monoclonal antibody to the potent cytotoxic payload. This technical guide delves into the core features of third-generation ADC linkers, offering researchers, scientists, and drug development professionals a comprehensive overview of their design, mechanism of action, and the experimental methodologies used to evaluate their performance.
Third-generation ADCs represent a significant leap forward from their predecessors, largely due to innovations in linker technology. These advanced linkers are designed to provide superior stability in systemic circulation, ensuring that the cytotoxic payload remains securely attached to the antibody until it reaches the tumor microenvironment. This enhanced stability minimizes off-target toxicity, a major limitation of earlier ADC generations. Furthermore, these linkers facilitate controlled and efficient release of the payload within the tumor, maximizing therapeutic efficacy. Key advancements include the refinement of both cleavable and non-cleavable linker chemistries, alongside the implementation of site-specific conjugation technologies that ensure a uniform drug-to-antibody ratio (DAR), leading to more consistent and predictable clinical outcomes.
Core Features of Third-Generation ADC Linkers
The evolution of ADC linkers has been driven by the need to balance two opposing requirements: stability in circulation and efficient payload release at the target site. Third-generation linkers achieve this through a variety of sophisticated chemical strategies.
A pivotal advancement in third-generation ADCs is the widespread adoption of site-specific conjugation . Unlike the stochastic conjugation methods used in earlier generations, which resulted in a heterogeneous mixture of ADCs with varying DARs, site-specific techniques allow for the precise attachment of a defined number of payload molecules to specific sites on the antibody.[1] This homogeneity leads to improved pharmacokinetics, a wider therapeutic window, and a more predictable safety profile.[1]
Third-generation linkers can be broadly categorized as either cleavable or non-cleavable, each with distinct advantages and mechanisms of action.
Cleavable Linkers: Designing for Triggered Release
Cleavable linkers are engineered to be stable at physiological pH in the bloodstream but are designed to break and release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[2] This targeted release is a hallmark of many successful third-generation ADCs.
-
Enzyme-Cleavable Linkers: These are the most prevalent type of cleavable linker and often utilize a dipeptide sequence, such as the widely used valine-citrulline (vc) motif.[3] This linker is remarkably stable in plasma but is efficiently cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[4][5] This enzymatic cleavage releases the payload directly inside the target cell. Some newer designs, such as glutamic acid-glycine-citrulline (EGCit) linkers, have been developed to resist premature cleavage by neutrophil elastase, potentially improving the safety profile.[3] Another example is the Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker, which can be cleaved by lysosomal enzymes like Cathepsin L.[6]
-
pH-Sensitive Linkers: These linkers, such as hydrazones, are designed to be stable at the neutral pH of blood but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.2) within cancer cells.[7]
-
Redox-Sensitive Linkers: Disulfide-based linkers exploit the significant difference in glutathione (B108866) (GSH) concentration between the extracellular space and the intracellular environment. The high intracellular GSH concentration reduces the disulfide bond, leading to payload release inside the cell.[7]
Non-Cleavable Linkers: Stability as a Priority
Non-cleavable linkers, typically containing a stable thioether bond (e.g., SMCC), offer the highest plasma stability.[5] With these linkers, the payload is only released after the entire ADC is internalized and the antibody component is degraded by lysosomal proteases.[5] This mechanism minimizes the risk of premature drug release and off-target toxicity. A key advantage is their enhanced stability in the bloodstream, which reduces off-target toxicity.[8] However, the released payload from a non-cleavable linker is typically less membrane-permeable, which can limit the "bystander effect" – the ability of the payload to kill neighboring antigen-negative tumor cells.[5][9]
Quantitative Comparison of Linker Stability
The stability of the linker is a critical parameter that directly impacts the safety and efficacy of an ADC. The following table summarizes the stability characteristics of different linker types based on preclinical data.
| Linker Type | Representative Linker | Cleavage Mechanism | Plasma Stability | Key Features & Considerations |
| First Generation (Cleavable) | Hydrazone | pH-sensitive (acid hydrolysis) | Low to Moderate | Prone to premature cleavage in circulation, leading to off-target toxicity. |
| Second Generation (Cleavable) | Valine-Citrulline (vc) | Enzyme-sensitive (Cathepsin B) | High in human plasma, lower in rodent plasma.[5] | Widely used and effective, but can be susceptible to cleavage by other proteases.[3] |
| Second Generation (Non-Cleavable) | SMCC (Thioether) | Antibody degradation | Very High | Excellent plasma stability, minimizing off-target toxicity. Limited bystander effect.[5] |
| Third Generation (Cleavable) | Glutamic acid-glycine-citrulline (EGCit) | Enzyme-sensitive | High | Designed to resist cleavage by neutrophil elastase, potentially improving safety.[3] |
| Third Generation (Cleavable) | GGFG-based (e.g., in Enhertu) | Enzyme-sensitive (e.g., Cathepsin L)[6] | High | Enables a high drug-to-antibody ratio and potent bystander effect.[10][11] |
Experimental Protocols for Linker Evaluation
A rigorous preclinical evaluation of ADC linker performance is essential for successful clinical translation. This involves a suite of in vitro and in vivo assays to characterize their stability, payload release kinetics, and cytotoxic activity.
In Vitro Assays
1. Plasma Stability Assay:
-
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from various species (e.g., human, mouse, rat).
-
Methodology:
2. Cytotoxicity Assay (e.g., MTT or XTT Assay):
-
Objective: To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload as controls.
-
Incubate for a period of 72-120 hours.[13]
-
Add MTT or XTT reagent and measure the absorbance to determine cell viability.
-
Calculate the IC50 value from the dose-response curve.[13]
-
3. Bystander Effect Assay:
-
Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.
-
Methodology (Co-culture Assay):
-
Co-culture antigen-positive cells with antigen-negative cells that express a fluorescent reporter (e.g., GFP).[9]
-
Treat the co-culture with the ADC.
-
After a defined incubation period, measure the viability of the fluorescent antigen-negative cells using flow cytometry or a fluorescence plate reader.[9]
-
In Vivo Assays
1. Pharmacokinetic (PK) Study:
-
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.
-
Methodology:
-
Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice or rats).[12]
-
Collect blood samples at various time points.
-
Analyze plasma samples to determine the concentration of total antibody, intact ADC, and free payload over time.
-
2. Efficacy Study (Xenograft Model):
-
Objective: To assess the anti-tumor activity of the ADC in a living organism.
-
Methodology:
-
Implant human tumor cells (either as a cell line-derived xenograft or a patient-derived xenograft) into immunodeficient mice.
-
Once tumors are established, treat the mice with the ADC, vehicle control, and other relevant controls.
-
Monitor tumor volume and body weight over time to assess efficacy and toxicity.
-
Signaling Pathways and Experimental Workflows
The ultimate goal of an ADC is to deliver a cytotoxic payload that induces cancer cell death. The specific signaling pathways activated depend on the mechanism of action of the payload.
Signaling Pathway for MMAE Payload
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that disrupts microtubule dynamics.
References
- 1. Development of Current Four Generation ADCs And Next Generation ADCs | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Enhertu (Trastuzumab Deruxtecan): Magic ADC Drug | Biopharma PEG [biochempeg.com]
- 11. adcreview.com [adcreview.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Strategic Imperative of the OtBu Protecting Group in Advanced Linker Technologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern drug development, particularly in the realm of bioconjugation and targeted therapeutics, the judicious selection and application of protecting groups are paramount to successful synthetic outcomes. Among the arsenal (B13267) of protective moieties, the tert-butyl ester (OtBu) group has emerged as a cornerstone for the temporary masking of carboxylic acid functionalities within linker molecules. Its unique combination of stability and controlled lability offers chemists a powerful tool to orchestrate complex synthetic sequences, ensuring high yields and purity of the final conjugate. This technical guide provides a comprehensive exploration of the purpose, application, and experimental considerations of the OtBu protecting group in the context of advanced linker technologies.
Core Function and Chemical Properties
The primary role of the OtBu protecting group is to temporarily block the reactivity of a carboxylic acid.[1] This is crucial in multi-step syntheses where the carboxylic acid could otherwise engage in undesirable side reactions, such as unwanted amide bond formation or acting as a nucleophile. The OtBu group is a tert-butyl ester, which imparts significant steric hindrance around the protected carboxyl group, further enhancing its stability.[1]
The key advantages of the OtBu group lie in its distinct stability profile:
-
Stability to Basic and Nucleophilic Conditions: The OtBu ester is exceptionally stable in the presence of bases and various nucleophiles.[2] This property is fundamental to its utility in orthogonal protection strategies, particularly in solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu strategy, where the base-labile Fmoc group is removed without affecting the OtBu-protected side chains.[1]
-
Acid Lability: The OtBu group is readily and cleanly cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1] The cleavage mechanism proceeds through the formation of a stable tert-butyl cation, which is then quenched by a scavenger.[2] This selective removal allows for the deprotection of the carboxylic acid at a desired stage of the synthesis.
Orthogonal Protection Strategies: A Symphony of Selectivity
The concept of orthogonal protection is central to the synthesis of complex molecules like antibody-drug conjugate (ADC) linkers.[3] It allows for the selective removal of one type of protecting group in the presence of others, enabling precise control over the synthetic route.[4] The OtBu group is a key player in several orthogonal protection schemes:
-
Fmoc/tBu Strategy: In this widely used strategy for peptide synthesis, the N-terminus of the amino acid is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while reactive side chains, including carboxylic acids, are protected with acid-labile groups like OtBu. This allows for the iterative deprotection of the N-terminus with a mild base (e.g., piperidine) without affecting the OtBu group. The OtBu group is then removed during the final cleavage from the solid support using a strong acid like TFA.[1][5]
-
Cbz/tBu Strategy: This strategy employs the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group for amine protection and the acid-labile OtBu group for carboxylic acid protection. The Cbz group can be selectively removed using catalytic hydrogenation (e.g., H₂/Pd-C), leaving the OtBu group intact. Conversely, the OtBu group can be removed with acid without affecting the Cbz group.[4]
The ability to selectively deprotect functional groups in a linker is critical for sequential conjugation steps. For instance, a linker might first be attached to a payload via an amide bond formed from a deprotected carboxylic acid, while another functional group on the linker remains protected. Subsequently, a different protecting group can be removed to allow for conjugation to an antibody.
Quantitative Data on OtBu Protection and Deprotection
The efficiency of protection and deprotection steps is a critical factor in the overall yield and purity of the final product. The following tables summarize typical conditions and reported yields for the introduction and removal of the OtBu protecting group.
Table 1: OtBu Protection of Carboxylic Acids
| Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | tert-Butyl acetate | Room Temp | 0.5 - 2 | 85 - 99 | [6][7] |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) / DMAP | CH₂Cl₂ | Room Temp | 12 - 24 | 70 - 95 | N/A |
| Isobutylene / H₂SO₄ (cat.) | Dioxane / CH₂Cl₂ | Room Temp | 24 - 48 | 60 - 90 | N/A |
Table 2: OtBu Deprotection Conditions and Yields
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes | Reference |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ (DCM) | Room Temp | 0.5 - 2 h | 90 - 99 | Most common method; can also cleave other acid-labile groups like Boc. | [2][8] |
| Hydrochloric Acid (HCl) | Dioxane / Ether | Room Temp | 1 - 4 h | 85 - 98 | A classic and effective reagent. | [2] |
| Sulfuric Acid (H₂SO₄) | tBuOAc | Room Temp | 0.5 - 1 h | 70 - 100 | Selective for N-Boc deprotection in the presence of OtBu esters. | [9] |
| Zinc Bromide (ZnBr₂) | CH₂Cl₂ (DCM) | Room Temp | 24 h | 70 - 90 | Offers chemoselectivity in the presence of other acid-labile groups. | [2] |
| Tris(4-bromophenyl)amminium radical cation (Magic Blue) / Triethylsilane | CH₂Cl₂ (DCM) | Room Temp | 0.5 - 2 h | up to 95 | Mild, neutral conditions. | [10] |
| Aqueous Phosphoric Acid | Water | 50 - 70 | 2 - 24 h | 80 - 98 | Environmentally benign and mild. | [11] |
| Thermal Cleavage | Protic Solvents | 120 - 240 | 15 - 40 min | Good to Excellent | Reagent-free, often in a continuous flow reactor. | [2] |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated OtBu Cleavage
This protocol describes the most common method for removing the OtBu protecting group.
-
Dissolution: Dissolve the OtBu-protected compound in dichloromethane (B109758) (DCM) at a concentration of approximately 0.1 M.
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (a 1:1 mixture of DCM:TFA is common).[2] For substrates sensitive to acid, the concentration of TFA can be reduced, and scavengers like triisopropylsilane (B1312306) (TIS) can be added to trap the liberated tert-butyl cations.
-
Reaction: Stir the reaction mixture at room temperature.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 1 to 2 hours.[8]
-
Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The residue can be co-evaporated with a solvent like toluene (B28343) to ensure complete removal of TFA.
-
Purification: The crude product can be purified by standard techniques such as column chromatography, crystallization, or preparative HPLC.
Protocol 2: Selective OtBu Cleavage using Zinc Bromide
This method offers a degree of chemoselectivity, allowing for the cleavage of OtBu esters in the presence of other acid-labile groups.
-
Reagent Preparation: To a solution of the OtBu ester in dichloromethane (DCM) (0.1 M), add 5-10 equivalents of anhydrous zinc bromide (ZnBr₂).
-
Reaction: Stir the suspension at room temperature for 24 hours.[2] Monitor the reaction by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Visualizing the Workflow and Logic
OtBu in Orthogonal Protection Strategy
Caption: Orthogonal deprotection of a linker using Fmoc and OtBu protecting groups.
Decision Tree for OtBu Cleavage Conditions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tert-Butyl Ethers [organic-chemistry.org]
The Strategic Application of Glu(OtBu)-Val-Cit-PAB-OH in Oncology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. Central to the efficacy and safety of these complex molecules is the linker that connects the monoclonal antibody to the potent cytotoxic payload. This technical guide delves into the core applications of a sophisticated linker, Glu(OtBu)-Val-Cit-PAB-OH, in oncology research. This linker's design addresses some of the critical challenges in ADC development, namely improving plasma stability and ensuring specific, efficient payload delivery to tumor cells.
Structure and Mechanism of Action
This compound is a protease-cleavable linker designed for use in ADCs. Its structure is meticulously engineered to provide a balance of stability in circulation and selective release of the cytotoxic drug within the target cancer cell.
-
Glutamic Acid (Glu) with tert-butyl (OtBu) protection: The N-terminal glutamic acid residue, with its side-chain carboxyl group protected by a tert-butyl group, plays a crucial role in enhancing the linker's stability.[1] This modification mitigates the premature cleavage of the linker by carboxylesterases present in plasma, a known issue with traditional Val-Cit linkers that can lead to off-target toxicity.[1][2][3] The increased hydrophilicity imparted by the glutamic acid residue can also reduce the risk of ADC aggregation.
-
Valine-Citrulline (Val-Cit): This dipeptide sequence is the lynchpin of the linker's tumor-specific cleavage mechanism.[1] It is recognized and cleaved by lysosomal proteases, such as cathepsin B, which are highly expressed in the tumor microenvironment and within cancer cells.[4][5][6] This enzymatic cleavage is the trigger for payload release.
-
p-Aminobenzyl Alcohol (PAB-OH): This component acts as a self-immolative spacer.[1] Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the active cytotoxic drug. This "traceless" release ensures the payload is delivered in its most potent form.
The overall mechanism of an ADC utilizing this linker begins with the binding of the monoclonal antibody to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis, and traffics to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, cathepsin B cleaves the Val-Cit bond, initiating the self-immolation of the PAB spacer and the subsequent release of the cytotoxic payload.
Key Applications in Oncology Research
The primary application of this compound is as a linker in the development of ADCs for the treatment of various cancers. Its enhanced stability and specific release mechanism make it an attractive choice for delivering highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.
One notable application is in the development of ADCs targeting the HER2 receptor, which is overexpressed in a significant portion of breast, gastric, and other cancers. By conjugating a potent anti-tubulin agent like monomethyl auristatin E (MMAE) or a tubulysin (B8622420) derivative to an anti-HER2 antibody via the Glu-Val-Cit linker, researchers can create a highly effective therapeutic that selectively destroys HER2-positive cancer cells.[7]
The improved plasma stability of the Glu-Val-Cit linker has been shown to translate into superior in vivo efficacy compared to traditional Val-Cit linkers, particularly in preclinical mouse models where the Val-Cit linker can be unstable.[2][8]
Quantitative Data Summary
Preclinical studies have demonstrated the superior performance of ADCs employing the Glu-Val-Cit linker compared to the conventional Val-Cit linker. The following tables summarize key findings from a study by Anami et al. (2018), which evaluated an anti-HER2 ADC with either a Val-Cit (VCit) or a Glu-Val-Cit (EVCit) linker, both conjugated with the cytotoxic payload MMAF.
| Linker | ADC Half-life in Mouse Plasma (days) |
| VCit ADC | ~2 |
| EVCit ADC | ~12 |
| Treatment Group | Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle | ~1200 | N/A |
| VCit ADC (10 mg/kg) | ~600 | 50% |
| EVCit ADC (10 mg/kg) | ~100 | 91.7% |
These data clearly indicate that the inclusion of the glutamic acid residue in the linker significantly enhances the ADC's plasma half-life, leading to a more pronounced anti-tumor effect in a xenograft mouse model of HER2-positive cancer.[2][8]
Experimental Protocols
The synthesis of an ADC using the this compound linker involves a multi-step process, beginning with the synthesis of the linker-payload conjugate, followed by its conjugation to the antibody.
Solid-Phase Peptide Synthesis (SPPS) of the Linker
A detailed protocol for a similar linker, Fmoc-Val-Cit-PAB-OH, provides a framework for the synthesis of this compound.
-
Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling (PAB): Couple p-aminobenzyl alcohol (PAB-OH) to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the PAB-OH on the resin using a solution of 20% piperidine (B6355638) in DMF.
-
Second Amino Acid Coupling (Citrulline): Couple Fmoc-Cit-OH to the deprotected amine using a coupling reagent such as HBTU and HOBt in the presence of DIPEA in DMF.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step.
-
Third Amino Acid Coupling (Valine): Couple Fmoc-Val-OH to the deprotected citrulline residue.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step.
-
Fourth Amino Acid Coupling (Glutamic Acid): Couple Fmoc-Glu(OtBu)-OH to the deprotected valine residue.
-
Cleavage from Resin: Cleave the completed peptide linker from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude linker by reverse-phase HPLC.
Payload Conjugation
-
Activation of the Linker: The carboxylic acid of the glutamic acid residue is activated, often by forming an N-hydroxysuccinimide (NHS) ester.
-
Coupling to the Payload: The activated linker is then reacted with the amine group of the cytotoxic payload (e.g., MMAE) in a suitable solvent like DMF.
-
Purification: The resulting linker-payload conjugate is purified by HPLC.
Antibody-Drug Conjugation
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced using a reducing agent like TCEP to generate free thiol groups for conjugation.
-
Conjugation Reaction: The maleimide-activated linker-payload is added to the reduced antibody in a specific molar excess to achieve the desired drug-to-antibody ratio (DAR). The reaction is typically carried out in a buffered solution at a controlled pH and temperature.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated linker-payload and antibody fragments. The final product is characterized to determine the DAR, aggregation levels, and binding affinity.
In Vitro Cytotoxicity Assay
-
Cell Seeding: Cancer cell lines with varying levels of target antigen expression are seeded in 96-well plates.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo®).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for an ADC with a Glu-Val-Cit-PAB linker.
Caption: General workflow for the synthesis of an ADC.
Caption: Simplified HER2 signaling pathway in cancer.
Caption: Mechanism of action for MMAE and Tubulysin payloads.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 7. researchgate.net [researchgate.net]
- 8. communities.springernature.com [communities.springernature.com]
The Biological Activity of Glu(OtBu)-Val-Cit-PAB-OH Linkers: A Technical Guide
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biological activity and core principles of the Glu(OtBu)-Val-Cit-PAB-OH linker, a component utilized in the construction of Antibody-Drug Conjugates (ADCs).
Introduction to ADC Linker Technology
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. The this compound linker belongs to the category of enzymatically cleavable linkers, designed to be stable in systemic circulation and release the active drug upon internalization into target cells.
Molecular Composition and Functionality
The this compound linker is a multi-component system, with each part playing a distinct role in the ADC's mechanism of action:
-
Val-Cit Dipeptide: The valine-citrulline (Val-Cit) motif is the primary functional unit responsible for the linker's targeted cleavage. It is specifically designed as a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2]
-
PAB (p-aminobenzyl carbamate): This unit acts as a self-immolative spacer.[3] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group becomes chemically unstable and undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unconjugated cytotoxic payload.[4]
-
Glu(OtBu) (tert-butoxycarbonyl-protected Glutamic Acid): The addition of a glutamic acid residue to the Val-Cit linker enhances its stability, particularly in rodent plasma.[4][5] Standard Val-Cit linkers can be susceptible to premature cleavage by mouse carboxylesterase 1C, which can complicate preclinical evaluation. The glutamic acid moiety mitigates this off-target cleavage, thereby improving the linker's stability in circulation.[4][6] The tert-butyl (OtBu) group is a protecting group for the glutamic acid side chain carboxylic acid.
It is important to note that while the Val-Cit-PAB system is fundamentally designed for enzymatic cleavage, some commercial sources have referred to the this compound linker as "non-cleavable".[7][8][9][10][11] This may be due to the protective OtBu group sterically hindering immediate enzymatic access, or it may be an oversimplification. The core Val-Cit sequence strongly suggests a design for eventual cleavage within the lysosomal compartment.
Mechanism of Action: From Circulation to Payload Release
The therapeutic effect of an ADC utilizing a Glu-Val-Cit-PAB linker is a multi-step process that ensures targeted cytotoxicity.[12]
-
Systemic Circulation: The ADC remains intact in the bloodstream due to the stability of the linker in plasma.
-
Tumor Cell Targeting and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell.[12] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.[1]
-
Self-Immolation and Payload Release: The cleavage of the dipeptide initiates a spontaneous 1,6-elimination of the PAB spacer, which rapidly decomposes and releases the active cytotoxic payload into the cytoplasm of the cancer cell.[4]
-
Induction of Cell Death: The released cytotoxic agent can then exert its pharmacological effect, such as disrupting microtubule networks or damaging DNA, ultimately leading to apoptosis of the cancer cell.
Data Presentation
While specific quantitative data for the this compound linker is not extensively available in the public domain, the following tables represent typical data generated during the characterization of similar Val-Cit-based linkers.
Table 1: Representative Plasma Stability Data for Val-Cit and Glu-Val-Cit Linkers
| Linker Type | Species | Incubation Time (hours) | % Intact ADC (Mean ± SD) |
| Val-Cit | Human | 48 | > 95% |
| Val-Cit | Mouse | 24 | ~ 60% |
| Glu-Val-Cit | Human | 48 | > 95% |
| Glu-Val-Cit | Mouse | 48 | > 90% |
This table illustrates the enhanced stability of the Glu-Val-Cit linker in mouse plasma compared to the standard Val-Cit linker, a key advantage for preclinical studies.[4][5]
Table 2: Representative In Vitro Cytotoxicity of an ADC with a Cleavable Val-Cit Linker
| Cell Line | Antigen Expression | ADC IC50 (ng/mL) |
| Cell Line A | High | 10 - 50 |
| Cell Line B | Low | 500 - 1000 |
| Cell Line C | Negative | > 10000 |
This table demonstrates the antigen-dependent cytotoxicity of an ADC, where cells with higher antigen expression are more sensitive to the ADC's effects.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of ADCs with cleavable linkers.
Plasma Stability Assay
Objective: To determine the stability of the ADC and quantify premature payload release in plasma.[4]
Methodology:
-
Preparation: Obtain plasma from the desired species (e.g., human, mouse, rat).
-
Incubation: Spike the ADC into the plasma to a final concentration of 100 µg/mL. As a control, spike the ADC into phosphate-buffered saline (PBS) at the same concentration.[4]
-
Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma/ADC mixture.[4]
-
Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate plasma proteins.[4]
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the presence of released payload using liquid chromatography-mass spectrometry (LC-MS).
-
Quantification: The percentage of intact ADC is calculated by comparing the amount of conjugated antibody at each time point to the amount at time zero.
Cathepsin B Cleavage Assay
Objective: To confirm the susceptibility of the linker to enzymatic cleavage by Cathepsin B.
Methodology:
-
Reaction Buffer: Prepare a reaction buffer appropriate for Cathepsin B activity (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM dithiothreitol (B142953) (DTT), pH 5.5).
-
Enzyme Activation: Pre-activate recombinant human Cathepsin B in the reaction buffer.
-
Reaction Initiation: Add the ADC or a drug-linker conjugate to the activated enzyme solution.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points, take aliquots of the reaction and quench the enzymatic activity (e.g., by adding a protease inhibitor or by rapid pH change).
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to monitor the disappearance of the intact ADC/drug-linker and the appearance of the cleaved payload.
In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50 value) of the ADC against cancer cell lines with varying levels of target antigen expression.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a negative control and a non-targeting ADC as a specificity control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic model to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Mandatory Visualizations
Diagram 1: ADC Mechanism of Action
Caption: Workflow of ADC from circulation to induction of apoptosis in a target cell.
Diagram 2: Linker Cleavage Signaling Pathway
Caption: Enzymatic cleavage and self-immolation cascade of the Val-Cit-PAB linker.
Diagram 3: Experimental Workflow for ADC Characterization
Caption: Logical workflow for the synthesis and evaluation of an ADC.
References
- 1. Val-Cit Linker - ADC Linkers | AxisPharm [axispharm.com]
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tubulysin A | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for Glu(OtBu)-Val-Cit-PAB-OH: An Application Note for Drug Development Professionals
For Immediate Release
This application note provides a detailed protocol for the synthesis of the peptide-linker conjugate, Glu(OtBu)-Val-Cit-PAB-OH. This molecule is a critical component in the development of Antibody-Drug Conjugates (ADCs), serving as a cleavable linker that connects a cytotoxic payload to a monoclonal antibody. The protocol is designed for researchers, scientists, and drug development professionals familiar with solid-phase peptide synthesis (SPPS).
Introduction
The this compound linker is a sophisticated chemical entity designed for targeted cancer therapy. It incorporates a cathepsin B-cleavable Valine-Citrulline dipeptide, which allows for the specific release of a conjugated drug within the lysosomal compartment of tumor cells. The p-aminobenzyl alcohol (PAB-OH) spacer facilitates the self-immolative release of the payload, while the N-terminal glutamic acid with a tert-butyl protecting group (Glu(OtBu)) can be used for further modifications or to enhance solubility. This document outlines a robust solid-phase synthesis strategy for the preparation of this key ADC linker.
Synthesis Overview
The synthesis of this compound is performed using Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow involves the initial attachment of p-aminobenzyl alcohol to a suitable solid support, followed by the sequential coupling of Fmoc-protected citrulline, valine, and glutamic acid(OtBu). Each coupling step is preceded by the removal of the Fmoc protecting group from the previously coupled amino acid. The final step involves the cleavage of the peptide-linker from the resin and concomitant removal of the side-chain protecting group.
Experimental Protocol
This protocol describes the manual synthesis of this compound on a 2-chlorotrityl chloride (2-CTC) resin.
Materials and Reagents:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)
-
p-Aminobenzyl alcohol (PAB-OH)
-
Fmoc-L-Citrulline (Fmoc-Cit-OH)
-
Fmoc-L-Valine (Fmoc-Val-OH)
-
Fmoc-L-Glutamic acid γ-tert-butyl ester (Fmoc-Glu(OtBu)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
Diethyl ether, cold
Protocol Steps:
-
Resin Preparation and PAB-OH Loading: a. Swell 2-chlorotrityl chloride resin (1 g) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel. b. Drain the DCM. c. Dissolve p-aminobenzyl alcohol (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM (10 mL). d. Add the solution to the resin and shake for 2 hours at room temperature. e. To cap any remaining reactive sites, add MeOH (1 mL) and shake for 30 minutes. f. Drain the solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL). g. Dry the resin under vacuum.
-
Fmoc-Cit-OH Coupling: a. Swell the PAB-OH-resin in DMF (10 mL) for 30 minutes. b. In a separate vial, dissolve Fmoc-Cit-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (5 mL). Pre-activate for 5-10 minutes. c. Drain the DMF from the resin and add the activated Fmoc-Cit-OH solution. d. Shake for 2 hours at room temperature. e. Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling. f. Drain the coupling solution and wash the resin with DMF (5 x 10 mL).
-
Fmoc Deprotection: a. Add 20% piperidine in DMF (10 mL) to the resin. b. Shake for 5 minutes and drain. c. Add a fresh solution of 20% piperidine in DMF (10 mL). d. Shake for 15 minutes and drain. e. Wash the resin with DMF (5 x 10 mL).
-
Fmoc-Val-OH Coupling: a. In a separate vial, dissolve Fmoc-Val-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (5 mL). Pre-activate for 5-10 minutes. b. Drain the DMF from the resin and add the activated Fmoc-Val-OH solution. c. Shake for 2 hours at room temperature. d. Monitor the coupling completion with a Kaiser test. e. Drain the coupling solution and wash the resin with DMF (5 x 10 mL).
-
Fmoc Deprotection: a. Repeat steps 3a-3e.
-
Fmoc-Glu(OtBu)-OH Coupling: a. In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (5 mL). Pre-activate for 5-10 minutes. b. Drain the DMF from the resin and add the activated Fmoc-Glu(OtBu)-OH solution. c. Shake for 2 hours at room temperature. d. Monitor the coupling completion with a Kaiser test. e. Drain the coupling solution and wash the resin with DMF (5 x 10 mL).
-
Final Fmoc Deprotection: a. Repeat steps 3a-3e.
-
Cleavage from Resin and Deprotection: a. Wash the resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour. b. Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). c. Add the cleavage cocktail (10 mL per gram of resin) to the dried resin. d. Shake for 2 hours at room temperature. e. Filter the resin and collect the filtrate. f. Precipitate the crude peptide by adding the filtrate dropwise to cold diethyl ether (10 times the volume of the filtrate). g. Centrifuge the mixture to pellet the product. h. Wash the pellet with cold diethyl ether twice. i. Dry the final product, this compound, under vacuum.
-
Purification and Characterization: a. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound. Actual yields and purity may vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material (per g of resin) | Theoretical Yield (mg) | Representative Yield (%) | Representative Purity (by HPLC) |
| 1 | PAB-OH on Resin | 1 g 2-CTC Resin | N/A | N/A | N/A |
| 2 | Fmoc-Cit-PAB-Resin | 1.9 g Fmoc-Cit-OH | ~1.4 g | >95% (coupling) | >95% |
| 4 | Fmoc-Val-Cit-PAB-Resin | 1.6 g Fmoc-Val-OH | ~1.5 g | >95% (coupling) | >95% |
| 6 | Fmoc-Glu(OtBu)-Val-Cit-PAB-Resin | 2.0 g Fmoc-Glu(OtBu)-OH | ~1.7 g | >95% (coupling) | >95% |
| 8 | Crude this compound | ~1.7 g Peptide-Resin | ~900 mg | ~85% | >80% |
| 9 | Purified this compound | ~765 mg Crude Product | N/A | ~70% (overall) | >98% |
Visualizations
Logical Workflow of the Synthesis Protocol:
Caption: Solid-phase synthesis workflow for this compound.
Signaling Pathway of Cathepsin B-mediated Drug Release:
Caption: Mechanism of action for ADCs utilizing a cleavable linker.
Application Notes and Protocols for Solid-Phase Peptide Synthesis of ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload, connected by a chemical linker. The linker is a critical component, ensuring stability in circulation and enabling controlled release of the payload at the tumor site. Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technology for the construction of peptide-based ADC linkers, offering high efficiency and the ability to create complex, precisely engineered molecules.
This document provides detailed application notes and protocols for the solid-phase synthesis of a widely used protease-cleavable ADC linker, the valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linker. This linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.
Core Concepts in SPPS for ADC Linkers
Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The key advantages of SPPS include the ability to use excess reagents to drive reactions to completion and simplified purification by washing the resin-bound peptide at each step. The most common strategy employed is the Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which utilizes a base-labile Fmoc protecting group for the α-amine of the amino acids.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Fmoc-Val-Cit-PABC Linker
This protocol details the manual synthesis of the Fmoc-Val-Cit-PABC linker on a Rink Amide resin. Rink Amide resin is chosen to yield a C-terminal amide upon cleavage, which is a common feature in many ADC linkers.
Materials:
-
Rink Amide Resin (loading capacity: 0.4 - 0.8 mmol/g)
-
Fmoc-Cit-OH (Fmoc-Citrulline)
-
Fmoc-Val-OH (Fmoc-Valine)
-
p-Aminobenzyl alcohol (PAB-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dipeptidyl-peptidase I (Cathepsin C) from bovine spleen
-
Diethyl ether (cold)
Instrumentation:
-
Peptide synthesis vessel
-
Shaker or bubbler for agitation
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine/DMF solution for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of the First Amino Acid (Fmoc-Cit-OH):
-
In a separate vial, pre-activate Fmoc-Cit-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15-20 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Add DIPEA (6 eq.) to the reaction vessel.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
(Optional) Perform a Kaiser test to confirm complete coupling.
-
-
Fmoc Deprotection:
-
Repeat step 1 to remove the Fmoc group from the citrulline residue.
-
-
Coupling of the Second Amino Acid (Fmoc-Val-OH):
-
Pre-activate Fmoc-Val-OH (3 eq.) as described in step 2.
-
Add the activated amino acid solution and DIPEA (6 eq.) to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Coupling of the p-Aminobenzyl Alcohol (PAB-OH) Spacer:
-
In a separate vial, dissolve p-aminobenzyl alcohol (3 eq.) and a coupling agent such as HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the PAB-OH solution.
-
Add the mixture to the deprotected Val-Cit dipeptide on the resin.
-
Agitate for 4 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection:
-
Repeat step 1 to remove the final Fmoc group.
-
-
Cleavage from Resin and Side-Chain Deprotection:
-
Wash the resin with DCM (5 times) and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the cleaved linker by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the precipitate and decant the ether.
-
Wash the pellet with cold diethyl ether twice.
-
Dry the crude linker under vacuum.
-
-
Purification and Characterization:
-
Purify the crude linker by reverse-phase HPLC (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Characterize the purified linker by mass spectrometry to confirm the molecular weight.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the solid-phase synthesis of the Val-Cit-PABC linker. Actual results may vary depending on the specific resin, reagents, and synthesis conditions used.
| Parameter | Value | Notes |
| Resin Loading | 0.5 mmol/g | A higher loading can be used for shorter peptides, but lower loading is recommended to avoid aggregation. |
| Amino Acid Excess | 3 equivalents | Ensures the coupling reaction goes to completion. |
| Coupling Reagent Excess | 3 equivalents | In relation to the amino acid. |
| Base (DIPEA) Excess | 6 equivalents | Neutralizes the acidic components and facilitates the reaction. |
| Fmoc Deprotection Time | 5 min + 15 min | Two-step deprotection ensures complete removal of the Fmoc group. |
| Coupling Time | 2 - 4 hours | Reaction time can be monitored by a Kaiser test for completion. |
| Cleavage Time | 2 - 3 hours | Longer times may be required for more complex peptides. |
| Overall Yield (Crude) | 70 - 85% | Based on the initial resin loading. |
| Purity (after HPLC) | >95% | Purity is typically assessed by analytical RP-HPLC. |
Experimental Workflows and Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows in the solid-phase synthesis of ADC linkers.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis of an ADC linker.
Caption: Workflow for the cleavage and purification of the synthesized ADC linker.
Signaling Pathways and Logical Relationships
While the synthesis of an ADC linker is a chemical process rather than a biological signaling pathway, the logical relationship of the components of the Val-Cit-PABC linker and its mechanism of action can be visualized.
Caption: Logical relationship of the Val-Cit-PABC linker components and the payload release mechanism.
Application Notes and Protocols for the Conjugation of Glu(OtBu)-Val-Cit-PAB-OH to an Antibody
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of a drug-linker moiety, specifically one containing the Glu(OtBu)-Val-Cit-PAB-OH structure, to a monoclonal antibody (mAb) to generate an Antibody-Drug Conjugate (ADC). The protocols outlined below are based on established bioconjugation methodologies and are intended to serve as a guide for the development of novel ADCs.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. A critical component of an ADC is the linker, which connects the antibody to the payload. The linker's properties, such as its stability in circulation and its cleavability at the target site, are paramount to the ADC's efficacy and safety.
The linker , this compound, incorporates several key features:
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are highly expressed in the tumor microenvironment. This ensures targeted drug release within the cancer cell.[][2][3]
-
p-Aminobenzyl Carbamate (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the conjugated drug in its active form.[3]
-
Glutamic Acid (Glu) with tert-Butyl (OtBu) protection: The addition of a glutamic acid residue may enhance the stability of the linker, particularly in preclinical rodent models where standard Val-Cit linkers can show instability.[4][5] The tert-butyl group is a protecting group for the glutamic acid side chain carboxylic acid, which would typically be removed in the final stages of drug-linker synthesis.
This document will detail the necessary steps to conjugate a payload attached to this linker to an antibody, purify the resulting ADC, and characterize it to determine key quality attributes.
Experimental Workflow
The overall process for generating the ADC can be summarized in the following workflow:
Figure 1. General experimental workflow for the conjugation of a drug-linker to an antibody.
Detailed Experimental Protocols
Protocol 1: Activation of the Drug-Linker Moiety
The provided this compound is a precursor and requires conjugation to a cytotoxic payload and subsequent activation to enable reaction with the antibody. A common approach for cysteine-mediated conjugation is to introduce a maleimide group. This protocol assumes the payload (e.g., MMAE) has been conjugated to the linker and the terminal hydroxyl group of the PAB spacer.
Materials:
-
Drug-Glu(OtBu)-Val-Cit-PAB-OH conjugate
-
Maleimidocaproyl-N-hydroxysuccinimide ester (MC-NHS) or similar maleimide-containing crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolution: Dissolve the Drug-Glu(OtBu)-Val-Cit-PAB-OH conjugate in anhydrous DMF or DMSO.
-
Activation Reaction: Add MC-NHS (1.5 equivalents) and DIPEA (3 equivalents) to the dissolved drug-linker.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours, protected from light.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Purification: Purify the maleimide-activated drug-linker (e.g., MC-Glu(OtBu)-Val-Cit-PAB-Drug) by reverse-phase HPLC.
-
Lyophilization: Lyophilize the purified product to obtain a stable powder. Store at -20°C or below until use.
Protocol 2: Antibody Preparation for Cysteine-Mediated Conjugation
This protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Conjugation Buffer: Phosphate buffer with EDTA (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM stock in water)
-
Desalting columns or tangential flow filtration (TFF) system
Procedure:
-
Buffer Exchange: Exchange the antibody into the Conjugation Buffer to remove any amine-containing buffers (like Tris) and other interfering substances.
-
Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL.
-
Reduction: Add a calculated amount of TCEP to the antibody solution. A molar excess of 2-5 fold TCEP over antibody is a good starting point for optimization.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column or TFF, exchanging the reduced antibody into fresh, degassed Conjugation Buffer.
Protocol 3: Conjugation of the Activated Drug-Linker to the Antibody
Materials:
-
Reduced antibody from Protocol 2
-
Activated maleimide-drug-linker from Protocol 1
-
Organic co-solvent (e.g., DMSO or DMF)
-
Quenching solution: N-acetylcysteine or cysteine solution (e.g., 100 mM in water)
Procedure:
-
Drug-Linker Preparation: Dissolve the maleimide-activated drug-linker in a minimal amount of DMSO or DMF.
-
Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker will influence the final Drug-to-Antibody Ratio (DAR) and should be optimized (a starting point is 5-10 molar equivalents).
-
Incubation: Gently mix the reaction and incubate at room temperature or 4°C for 1-4 hours. The reaction should be performed in a low-oxygen environment to prevent re-oxidation of the thiols.
-
Quenching: Stop the reaction by adding an excess of the quenching solution (e.g., 10-fold molar excess of N-acetylcysteine over the drug-linker) to cap any unreacted maleimide groups. Incubate for an additional 20-30 minutes.
Protocol 4: Purification of the Antibody-Drug Conjugate
Materials:
-
Quenched conjugation reaction mixture
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Size Exclusion Chromatography (SEC) system or TFF system
Procedure:
-
Purification: Purify the ADC from unreacted drug-linker, quenching agent, and co-solvents using SEC or TFF.
-
Buffer Exchange: During purification, exchange the ADC into the desired formulation buffer.
-
Concentration and Sterilization: Concentrate the purified ADC to the desired concentration and sterilize by filtration through a 0.22 µm filter.
-
Storage: Store the final ADC at 2-8°C for short-term use or at -80°C for long-term storage.
ADC Characterization
Accurate characterization of the ADC is crucial for ensuring its quality and consistency. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute.[6]
Methods for DAR Determination
Several methods can be used to determine the average DAR and the distribution of drug-loaded species.[6][][8][9]
| Method | Principle | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug) to calculate concentrations based on the Beer-Lambert law.[][8] | Simple, rapid, and requires minimal sample preparation.[] | Provides only the average DAR. Can be inaccurate if absorbance spectra overlap significantly.[] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity conferred by the conjugated drug. Species with different numbers of drugs will have different retention times.[8] | Provides information on both the average DAR and the distribution of drug-loaded species. Considered a standard technique for cysteine-conjugated ADCs.[8] | May not be suitable for all types of ADCs (e.g., lysine-conjugated).[8] |
| Reversed-Phase HPLC (RP-HPLC) | Separates the light and heavy chains of the reduced ADC under denaturing conditions. The DAR can be calculated from the relative peak areas of the conjugated and unconjugated chains.[][8] | Provides detailed information on the distribution of the drug on the light and heavy chains. | Denaturing conditions disrupt the native antibody structure.[8] |
| Mass Spectrometry (MS) | Measures the molecular weight of the intact ADC or its subunits. The number of conjugated drugs can be determined from the mass difference between the ADC species and the unconjugated antibody.[][10] | Provides accurate mass measurements for determining DAR and distribution. Can identify different drug-loaded species. | Requires specialized instrumentation and can be complex to interpret, especially for heterogeneous ADCs. |
Protocol 4.1: DAR Determination by UV/Vis Spectroscopy
Procedure:
-
Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab_) and the drug-linker (ε_Drug_) at 280 nm and at the wavelength of maximum absorbance for the drug (λ_max_).
-
Measure Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and λ_max_ (A_λmax_).
-
Calculate Concentrations:
-
Concentration of Antibody (C_Ab_) = (A_280_ - (A_λmax_ × (ε_Drug,280_ / ε_Drug,λmax_))) / ε_Ab,280_
-
Concentration of Drug (C_Drug_) = A_λmax_ / ε_Drug,λmax_
-
-
Calculate DAR:
-
DAR = C_Drug_ / C_Ab_
-
Signaling Pathway
The mechanism of action of an ADC with a cleavable linker like Val-Cit involves several steps, leading to the disruption of cellular processes in the target cancer cell.
References
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 10. lcms.cz [lcms.cz]
Application Notes and Protocols for Glu(OtBu)-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glu(OtBu)-Val-Cit-PAB-OH is a sophisticated peptide linker molecule integral to the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs).[1] This linker system is meticulously designed for enhanced stability and controlled, targeted release of therapeutic payloads.[2] Its structure comprises a glutamic acid residue with a tert-butyl (OtBu) protecting group, a valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer.[1][3] The Val-Cit sequence is specifically engineered to be a substrate for lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.[2][4] This enzymatic cleavage initiates a cascade that leads to the release of the conjugated drug in its active form, minimizing systemic toxicity and maximizing efficacy at the target site.[2][5] The inclusion of the Glu(OtBu) moiety can improve the hydrophilicity and in vivo stability of the ADC.[6][7]
These application notes provide detailed protocols for the synthesis, conjugation, and evaluation of drug conjugates utilizing the this compound linker.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C27H44N6O7 | [1] |
| Molecular Weight | 564.7 g/mol | [1] |
| IUPAC Name | tert-butyl (4S)-4-amino-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate | [1] |
| Appearance | Solid | [8] |
| Solubility | Soluble in DMSO | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the peptide linker using solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-PAB-OH resin
-
Fmoc-Cit-OH
-
Fmoc-Val-OH
-
Fmoc-Glu(OtBu)-OH
-
Coupling reagents (e.g., HBTU, HATU, HOBt, DIPEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
-
Reverse-phase HPLC system for purification
Methodology:
-
Resin Swelling: Swell the Fmoc-PAB-OH resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Citrulline): Dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.[3]
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Valine): Dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.[3]
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Glutamic Acid): Couple Fmoc-Glu(OtBu)-OH to the deprotected amine using standard peptide coupling reagents (e.g., HATU, DIPEA in DMF).[3]
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage from Resin: Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[3]
-
Precipitation and Purification: Precipitate the product in cold diethyl ether. Purify the crude product by reverse-phase HPLC to obtain this compound.[3]
Protocol 2: Conjugation of a Cytotoxic Drug to this compound
This protocol outlines the conjugation of a cytotoxic drug (e.g., MMAE) to the linker.
Materials:
-
This compound
-
Cytotoxic drug with a suitable functional group for conjugation (e.g., MMAE)
-
Coupling reagents (e.g., HOBt, pyridine)
-
Anhydrous DMF
-
Reverse-phase HPLC system for purification
Methodology:
-
Dissolution: Dissolve this compound (1.1 eq.) and the cytotoxic drug (1.0 eq.) in anhydrous DMF.[3]
-
Coupling: Add HOBt (1.0 eq.) and pyridine (B92270) to the solution. Stir the reaction at room temperature and monitor its progress by HPLC.[3]
-
Purification: Upon completion, purify the crude product by semi-preparative HPLC to obtain the drug-linker conjugate. Lyophilize the product to a solid.[3]
Protocol 3: Antibody-Drug Conjugate (ADC) Formation
This protocol describes the conjugation of the drug-linker construct to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb)
-
Drug-linker construct (e.g., SuO-Glu(OtBu)-Val-Cit-PAB-Drug)
-
Reducing agent (e.g., TCEP)
-
Reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5)
-
Organic co-solvent (e.g., DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Methodology:
-
Antibody Reduction: Reduce the interchain disulfide bonds of the mAb using a reducing agent like TCEP to generate free thiol groups.
-
Drug-Linker Preparation: Dissolve the drug-linker construct in an organic co-solvent such as DMSO.[3]
-
Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target drug-to-antibody ratio (DAR).[3]
-
Incubation: Gently mix the reaction and incubate at a specific temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours).[3]
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).
-
Purification: Purify the ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography.
Protocol 4: In Vitro Cathepsin B Cleavage Assay
This protocol is for evaluating the enzymatic cleavage of the linker.
Materials:
-
ADC with Glu(OtBu)-Val-Cit-PAB-Drug linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for analysis
Methodology:
-
Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer to ensure activation.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.[5]
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[5]
-
Incubation: Incubate the reaction at 37°C.[5]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[5]
-
Quenching: Stop the reaction by adding the quenching solution.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released drug.
Data Presentation
Table 1: Representative Plasma Stability of Val-Cit Containing ADCs
| Linker | Plasma Source | Stability (Half-life) | Reference |
| Phe-Lys-PABC-MMAE | Human | 30 days | [6] |
| Val-Cit-PABC-MMAE | Human | 230 days | [6] |
| Phe-Lys-PABC-MMAE | Mouse | 12.5 hours | [6] |
| Val-Cit-PABC-MMAE | Mouse | 80 hours | [6] |
| Glu-Val-Cit | Mouse | Fully stable over 14 days | [6] |
Table 2: Representative In Vitro Cytotoxicity of an ADC with a Cleavable Linker
| Cell Line | Target Expression | ADC IC50 (ng/mL) | Non-Targeting ADC IC50 (ng/mL) |
| Cell Line A | High | 10 | >1000 |
| Cell Line B | Low | 500 | >1000 |
| Cell Line C | Negative | >1000 | >1000 |
Note: This is representative data. Actual values will vary depending on the antibody, payload, and cell line.
Visualizations
Caption: Experimental workflow for synthesis and evaluation of an ADC.
Caption: Mechanism of action for a Cathepsin B-cleavable ADC.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | ADC Linker | 2757059-05-3 | Invivochem [invivochem.com]
Application Notes and Protocols for Bioconjugation using Glu(OtBu)-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glu(OtBu)-Val-Cit-PAB-OH is a third-generation cleavable linker utilized in the development of targeted therapeutics, most notably antibody-drug conjugates (ADCs). This advanced linker system is designed for enhanced plasma stability and controlled release of cytotoxic payloads within the target cell. It builds upon the well-established valine-citrulline (Val-Cit) dipeptide linker, which is susceptible to cleavage by the lysosomal protease cathepsin B, an enzyme often overexpressed in tumor cells.[1]
The key innovation of this linker is the incorporation of a glutamic acid residue with a tert-butyl ester (Glu(OtBu)) at the P3 position. This modification provides steric hindrance, significantly reducing the linker's susceptibility to premature cleavage by carboxylesterases present in rodent plasma, a common issue with traditional Val-Cit linkers that can lead to off-target toxicity and reduced efficacy in preclinical studies.[1][2] The tert-butyl group also helps to mitigate the hydrophobicity associated with the Val-Cit-PAB moiety, which can reduce aggregation, especially at higher drug-to-antibody ratios (DARs).[1]
Upon internalization of the ADC into the target cancer cell, the linker is designed to be cleaved by cathepsin B between the citrulline and the p-aminobenzyl alcohol (PAB) spacer. This initiates a self-immolative cascade, leading to the release of the active cytotoxic payload.[1] These characteristics make this compound a promising tool for developing safer and more effective ADCs.
Mechanism of Action
The mechanism of action for an ADC utilizing the this compound linker involves a sequence of events leading to the targeted delivery and release of a cytotoxic payload.
Caption: Mechanism of action of an ADC with a this compound linker.
Data Presentation
While specific quantitative data for ADCs using the this compound linker is not extensively available in the public domain, the following tables provide representative data for ADCs utilizing the closely related Val-Cit-PAB linker. The inclusion of the Glu(OtBu) moiety is expected to improve plasma stability and potentially allow for higher DARs with reduced aggregation.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Analysis (Data presented is typical for Val-Cit linkers and may vary based on the antibody, payload, and conjugation conditions.)
| Analysis Method | Parameter Measured | Typical Value | Reference |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Average DAR | 3.5 - 4.5 | [3] |
| Reversed-Phase HPLC (RP-HPLC) | DAR Distribution | Mixture of DAR 0, 2, 4, 6, 8 | [3] |
| UV-Vis Spectroscopy | Average DAR | 3.0 - 4.0 | N/A |
Table 2: Representative In Vitro Cytotoxicity Data (IC50 values are highly dependent on the cell line, payload, and antibody target.)
| ADC Construct | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Anti-CD30-Val-Cit-PAB-MMAE | Karpas 299 | CD30 | ~1 | [] |
| Anti-HER2-Val-Cit-PAB-MMAE | SK-BR-3 | HER2 | ~5 | [] |
| Non-targeting IgG-Val-Cit-PAB-MMAE | SK-BR-3 | N/A | >1000 | [5] |
Table 3: Representative Plasma Stability Comparison (The Glu(OtBu)-Val-Cit-PAB linker is designed to have improved stability in rodent plasma compared to the standard Val-Cit-PAB linker.)
| Linker Type | Plasma Source | Incubation Time (hours) | % Intact ADC (Expected) | Reference |
| Val-Cit-PAB | Mouse | 48 | < 50% | [2] |
| This compound | Mouse | 48 | > 80% | [1][2] |
| Val-Cit-PAB | Human | 48 | > 90% | [2] |
| This compound | Human | 48 | > 95% | [1] |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of an ADC using the this compound linker. These protocols are adapted from established methods for similar cleavable linkers.
Protocol 1: Synthesis of Drug-Linker Conjugate (Payload-Glu(OtBu)-Val-Cit-PAB-OH)
This protocol outlines the general steps for conjugating a cytotoxic payload (e.g., MMAE) to the this compound linker.
Caption: Workflow for the synthesis of the drug-linker conjugate.
Materials:
-
This compound linker
-
Cytotoxic payload with a suitable functional group for conjugation (e.g., amine-containing payload like MMAE)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Reverse-phase HPLC system
-
Lyophilizer
Procedure:
-
Dissolve this compound (1.1 equivalents) and the payload (1.0 equivalent) in anhydrous DMF.
-
Add the coupling reagents (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by analytical reverse-phase HPLC until completion.
-
Upon completion, purify the crude product by semi-preparative reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the solid drug-linker conjugate.
Protocol 2: Antibody-Drug Conjugation (Cysteine-Mediated)
This protocol describes the conjugation of the drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb)
-
Drug-linker conjugate from Protocol 1
-
Reducing agent (e.g., TCEP)
-
Reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
Antibody Reduction:
-
Exchange the antibody into the reaction buffer.
-
Add a controlled molar excess of the reducing agent (e.g., 2-5 equivalents of TCEP).
-
Incubate at 37°C for 1-3 hours to partially reduce the interchain disulfide bonds.
-
-
Drug-Linker Preparation:
-
Dissolve the drug-linker conjugate in an organic co-solvent like DMSO.
-
-
Conjugation Reaction:
-
Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR.
-
Gently mix and incubate at a controlled temperature (e.g., 4°C or room temperature) for 1-4 hours. The reaction should be protected from light.
-
-
Quenching:
-
Add a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide (B117702) groups.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography to remove unconjugated drug-linker and other impurities.
-
Exchange the purified ADC into a suitable formulation buffer and concentrate to the desired final concentration.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Materials:
-
Hydrophobic Interaction Chromatography (HIC) column
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with the mobile phase.
-
Inject the purified ADC sample.
-
Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the different drug-loaded antibody species.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for each species (DAR 0, 2, 4, etc.).
-
Calculate the average DAR by taking the weighted average of the peak areas.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Remove the old medium from the wells and add the different concentrations of the ADC or control antibody. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using suitable software.
-
References
required reagents and conditions for linker synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and required reagents for the synthesis of common linkers used in drug development, particularly for the construction of antibody-drug conjugates (ADCs) and other bioconjugates. The following sections detail the synthesis of cleavable and non-cleavable linkers, as well as methods for their conjugation to proteins.
Section 1: Cleavable Linker Synthesis: Valine-Citrulline-PABC
Valine-Citrulline-p-aminobenzyl alcohol (Val-Cit-PABC) linkers are a cornerstone of ADC technology, designed to be stable in circulation and efficiently cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into target cells.[1][2] The synthesis of the key intermediate, Fmoc-Val-Cit-PABC, is a critical step.
Experimental Protocol: Synthesis of Fmoc-Val-Cit-PABC
This protocol outlines the solution-phase synthesis of Fmoc-Val-Cit-PABC from Fmoc-Val-Cit-OH and p-aminobenzyl alcohol (PABOH).
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Purpose |
| Fmoc-Val-Cit-OH | 524.58 | Dipeptide precursor |
| p-Aminobenzyl alcohol (PABOH) | 123.15 | Self-immolative spacer |
| N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) | 247.29 | Coupling agent |
| Dichloromethane (B109758) (DCM) | 84.93 | Solvent |
| Methanol (MeOH) | 32.04 | Solvent |
| Diisopropyl ether | 102.18 | for washing/precipitation |
-
Dissolve Fmoc-Val-Cit-OH (1.0 eq) and p-aminobenzyl alcohol (1.0 eq) in a mixture of dichloromethane and methanol.
-
Add EEDQ (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight (approximately 14-18 hours).[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the solvent under reduced pressure.
-
Wash the resulting residue with diisopropyl ether and filter to obtain the solid product.
-
Purify the crude product by flash column chromatography to yield Fmoc-Val-Cit-PABC as a white solid.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 82% | [4] |
| Purity | High (as determined by HPLC and MS) | [4] |
Section 2: Non-Cleavable Linker Application: SMCC Crosslinker
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used non-cleavable, heterobifunctional crosslinker.[5] It contains an NHS ester that reacts with primary amines and a maleimide (B117702) group that reacts with sulfhydryl (thiol) groups, forming stable amide and thioether bonds, respectively.[6][7]
Experimental Protocol: Two-Step Protein Conjugation using SMCC
This protocol describes the conjugation of two proteins (Protein-NH2 and Protein-SH) using SMCC.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Purpose |
| SMCC | 334.32 | Crosslinker |
| Protein with primary amines (e.g., antibody) | Varies | First molecule for conjugation |
| Protein with sulfhydryl groups | Varies | Second molecule for conjugation |
| Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) | 78.13 (DMSO), 73.09 (DMF) | Solvent for SMCC |
| Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5) | N/A | Reaction buffer |
| Desalting column or dialysis equipment | N/A | Purification |
Step 1: Activation of Amine-Containing Protein
-
Allow the vial of SMCC to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Prepare a stock solution of SMCC (e.g., 50 mM) in anhydrous DMSO or DMF.[8]
-
Dissolve the amine-containing protein in the conjugation buffer.
-
Add the SMCC stock solution to the protein solution to achieve a desired molar excess (typically 10-20 fold).[8]
-
Incubate the reaction for 30-60 minutes at room temperature.[6]
-
Remove excess, unreacted SMCC using a desalting column or dialysis, exchanging into the conjugation buffer.[8]
Step 2: Conjugation to Sulfhydryl-Containing Protein
-
Add the sulfhydryl-containing protein to the maleimide-activated protein from Step 1.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[6]
-
The reaction can be quenched by adding a small molecule thiol such as cysteine.
-
Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted proteins.
Quantitative Data for SMCC Conjugation:
| Parameter | Condition | Reference |
| SMCC:Protein Molar Ratio | 10-50 fold excess | [10] |
| Amine Reaction pH | 7.0 - 9.0 | [7] |
| Amine Reaction Time | 30-60 minutes at RT | [6] |
| Thiol Reaction pH | 6.5 - 7.5 | [9] |
| Thiol Reaction Time | 1-2 hours at RT or 2-12 hours at 4°C | [6][11] |
Section 3: Bioorthogonal Linker Synthesis: DBCO-PEG
Dibenzocyclooctyne (DBCO) linkers are employed in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).[12] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces aggregation.[13]
Experimental Protocol: Synthesis of DBCO-NHCO-PEG4-acid
This protocol details a two-step synthesis of a DBCO-PEG4 linker with a terminal carboxylic acid.[12]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Purpose |
| Boc-NH-PEG4-COOH | 321.36 | Protected PEG linker |
| DBCO-amine | 275.34 | DBCO moiety |
| HATU | 380.23 | Peptide coupling agent |
| DIPEA | 129.24 | Base |
| Anhydrous DMF | 73.09 | Solvent |
| Trifluoroacetic acid (TFA) | 114.02 | Deprotection agent |
| Dichloromethane (DCM) | 84.93 | Solvent |
| Ethyl acetate (B1210297), Saturated aq. NaHCO3, Brine | Varies | for workup |
| Silica (B1680970) gel | N/A | for chromatography |
Procedure: [12]
Step 1: Amide Coupling
-
Under an inert atmosphere, dissolve Boc-NH-PEG4-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of DBCO-amine (1.05 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor reaction completion by TLC.
-
Perform an aqueous workup by diluting with ethyl acetate and washing with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography to obtain Boc-NH-PEG4-CONH-DBCO.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
The crude product, DBCO-NHCO-PEG4-acid, can be purified by preparative reverse-phase HPLC if necessary.
Quantitative Data for DBCO-PEG Synthesis and Application:
| Parameter | Condition | Reference |
| Coupling Reagent (HATU) Stoichiometry | 1.1 equivalents | [12] |
| SPAAC Reaction Time | 2-12 hours | [11] |
| SPAAC Reaction Temperature | Room Temperature or 4°C | [11] |
| Reported Yield (for a similar SPAAC reaction) | 78-93% | [14] |
Section 4: Visualized Workflows
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A typical workflow for synthesizing peptide linkers using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Two-Step SMCC Crosslinking Workflow
Caption: Workflow for conjugating two proteins using the heterobifunctional SMCC crosslinker.
Copper-Free Click Chemistry (SPAAC) Workflow
Caption: A generalized workflow for bioconjugation using strain-promoted alkyne-azide cycloaddition (SPAAC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-Val-Cit-PAB-PNP: Cathepsin Cleavable Linker for ADCs [sigmaaldrich.com]
- 3. FMoc-Val-Cit-PAB synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. proteochem.com [proteochem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. proteochem.com [proteochem.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Purification of Glu(OtBu)-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of the ADC linker, Glu(OtBu)-Val-Cit-PAB-OH, a critical component in the development of targeted cancer therapies. The protocols focus on two primary chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Reversed-Phase Flash Chromatography, offering options for both high-resolution purification and rapid, scalable applications.
Introduction
This compound is a key enzyme-cleavable linker used in the construction of Antibody-Drug Conjugates (ADCs). Its synthesis, typically performed via solid-phase peptide synthesis (SPPS), results in a crude product containing the desired molecule along with various impurities.[1][2] These impurities may include truncated or deletion sequences, by-products from protecting group removal, and other process-related contaminants.[2] Effective purification is therefore a critical step to ensure the quality, safety, and efficacy of the final ADC. The tert-butyl protecting group on the glutamic acid residue enhances the linker's stability and solubility in organic solvents, a key consideration for purification strategy.[1]
Purification Strategies
The choice of purification method depends on the scale of the synthesis, the required final purity, and the available equipment. For laboratory-scale synthesis requiring high purity, preparative RP-HPLC is the method of choice. For larger scale production or when rapid purification is necessary, reversed-phase flash chromatography offers a viable alternative.
Data Presentation
The following tables summarize typical quantitative data obtained during the purification of this compound using the described methods. These values are illustrative and may vary depending on the efficiency of the synthesis and the specific chromatographic conditions.
Table 1: Preparative RP-HPLC Purification Performance
| Parameter | Typical Value |
| Purity of Crude Product | 60-80% |
| Final Purity (after HPLC) | >98% |
| Typical Yield | 70-85% |
| Loading Capacity | 1-5 mg crude material per gram of stationary phase |
| Elution Time of Product | 20-30 minutes (method dependent) |
Table 2: Reversed-Phase Flash Chromatography Performance
| Parameter | Typical Value |
| Purity of Crude Product | 60-80% |
| Final Purity (after Flash) | >95% |
| Typical Yield | 75-90% |
| Loading Capacity | 10-100 mg crude material per gram of stationary phase |
| Purification Time | 30-60 minutes |
Experimental Protocols
Protocol 1: High-Resolution Purification by Preparative RP-HPLC
This protocol is designed for achieving high purity of this compound, suitable for research and preclinical development.
1. Materials and Reagents:
-
Crude this compound
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for sample dissolution
-
Preparative RP-HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
2. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of DMF or DMSO. Due to the hydrophobic nature of the protecting groups, aqueous solutions are often not suitable for initial dissolution.[3][4]
-
Once dissolved, dilute the sample with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) to a concentration suitable for injection. The final concentration will depend on the column size and loading capacity.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. HPLC Conditions:
-
Column: C18 reversed-phase, preparative scale
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20% to 70% B (linear gradient)
-
35-40 min: 70% to 95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 20% B (re-equilibration)
-
-
Flow Rate: 15-20 mL/min (depending on column dimensions)
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: Dependent on column loading capacity
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>98%).
-
Lyophilize the pooled fractions to obtain the purified this compound as a white to off-white solid.
Protocol 2: Rapid Purification by Reversed-Phase Flash Chromatography
This protocol is suitable for larger quantities and faster purification, yielding material appropriate for many research applications.
1. Materials and Reagents:
-
Crude this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
Dichloromethane (DCM) and Methanol (MeOH) for alternative normal-phase purification of protected peptides
-
Flash chromatography system with a C18 silica (B1680970) gel column
2. Sample Preparation:
-
Dissolve the crude peptide linker in a suitable solvent. For reversed-phase chromatography, DMF or DMSO is recommended. For normal-phase, DCM may be effective.[4]
-
Adsorb the dissolved sample onto a small amount of silica gel or C18 silica for solid loading, or inject directly if the dissolution solvent is compatible with the initial mobile phase.
3. Flash Chromatography Conditions:
-
Column: C18 reversed-phase flash column
-
Mobile Phase A: 0.05% Formic Acid in Water
-
Mobile Phase B: 0.05% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be a linear increase from 20% to 90% Acetonitrile in Water over 10-15 column volumes.[5]
-
Flow Rate: Dependent on the column size
-
Detection: UV detection at appropriate wavelengths (e.g., 220 nm and 254 nm)
4. Fraction Collection and Product Recovery:
-
Collect fractions based on the UV chromatogram.
-
Analyze the purity of the fractions by analytical RP-HPLC.
-
Combine fractions with a purity of >95%.
-
Remove the solvent under reduced pressure and lyophilize to obtain the final product.
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Workflow for purity analysis by analytical RP-HPLC.
Conclusion
The successful purification of this compound is a cornerstone for the synthesis of high-quality ADCs. The choice between preparative RP-HPLC and flash chromatography allows for flexibility in scaling and purity requirements. The protocols provided herein offer a robust starting point for researchers in the field of drug development. It is recommended to optimize the chromatographic conditions for each specific batch of crude material to achieve the best separation and yield.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Two novel solvent system compositions for protected synthetic peptide purification by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Glu(OtBu)-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of the peptide-linker conjugate, Glu(OtBu)-Val-Cit-PAB-OH. This linker is a critical component in the development of Antibody-Drug Conjugates (ADCs), and its precise characterization is essential for ensuring the stability, efficacy, and safety of the final therapeutic product.
Introduction
This compound is a cleavable linker designed for use in ADCs. The linker combines a glutamic acid residue with a tert-butyl protecting group (Glu(OtBu)), a valine-citrulline (Val-Cit) dipeptide cleavable by cathepsin B, and a p-aminobenzyl alcohol (PAB-OH) self-immolative spacer. The incorporation of the Glu(OtBu) residue is intended to enhance the linker's stability and hydrophilicity. Accurate and robust analytical methods are crucial to verify its identity, purity, and stability. This document outlines the key analytical techniques and provides detailed protocols for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₃₇H₅₀N₆O₁₀[1] |
| Molecular Weight | 786.93 g/mol [1] |
| CAS Number | 2863693-80-3[1] |
| Appearance | Solid at room temperature |
| Storage Conditions | Dry, freezer (-20°C)[1] |
Analytical Characterization Workflow
The comprehensive characterization of this compound involves a multi-faceted approach employing several orthogonal analytical techniques. The general workflow is depicted below.
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
Experimental Protocols
Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone technique for assessing the purity of synthetic peptides and related compounds. It separates molecules based on their hydrophobicity.
Protocol:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as a mixture of water and acetonitrile (B52724) or DMSO, to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 254 nm.
-
Column Temperature: 25-30 °C.
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Expected Results: A high-quality sample of this compound should exhibit a single major peak, with a purity of ≥95% being a common requirement for research and development purposes.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is an essential tool for confirming the molecular weight of the synthesized linker, thus verifying its identity. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as acetonitrile/water with 0.1% formic acid.
-
Instrumentation: An ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer is recommended for accurate mass determination.
-
MS Parameters:
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Mass Range: Scan a range that includes the expected m/z of the protonated molecule (e.g., m/z 100-1000).
-
Capillary Voltage: ~3-4 kV.
-
Source Temperature: ~100-150 °C.
-
-
Data Analysis: The obtained mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. The experimentally determined monoisotopic mass should be compared to the theoretical mass.
Expected Results:
| Ion | Theoretical m/z |
| [M+H]⁺ | 787.94 |
The observed mass should be within a few parts per million (ppm) of the theoretical mass for high-resolution instruments.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within the molecule. Both one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR experiments are valuable for a complete structural assignment.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
NMR Experiments:
-
¹H NMR: Provides information on the number and types of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons, between protons and carbons, and long-range carbon-proton correlations, respectively.
-
-
Data Analysis: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are used to assign the signals to the specific atoms in the this compound structure.
Expected ¹H NMR Spectral Features (Illustrative, in DMSO-d₆):
-
Aromatic protons from the PAB moiety.
-
Amide protons from the peptide backbone.
-
Alpha-protons of the amino acid residues.
-
Side-chain protons of Glu, Val, and Cit.
-
A characteristic singlet for the tert-butyl (OtBu) group protons.
-
Protons of the PAB-OH methylene (B1212753) group.
Compositional Analysis by Amino Acid Analysis (AAA)
Amino acid analysis is used to confirm the amino acid composition of the peptide portion of the linker and to quantify the net peptide content.
Protocol:
-
Hydrolysis: The peptide is hydrolyzed to its constituent amino acids. A common method is acid hydrolysis using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[2][3][4][5]
-
Derivatization: The hydrolyzed amino acids are often derivatized to make them detectable by UV or fluorescence. Pre-column derivatization with reagents like phenyl isothiocyanate (PITC) is a common approach.[6]
-
Chromatographic Separation: The derivatized amino acids are separated by RP-HPLC.
-
Quantification: The amount of each amino acid is determined by comparing the peak areas to those of a known standard mixture of amino acids.
Expected Results: The amino acid analysis should confirm the presence of Glutamic acid, Valine, and Citrulline in a 1:1:1 molar ratio.
Summary of Analytical Techniques
The following diagram illustrates the logical relationship between the analytical techniques and the information they provide for the characterization of this compound.
Caption: Relationship between analytical techniques and the characterization data obtained for this compound.
Conclusion
The comprehensive characterization of the ADC linker this compound requires the application of a suite of orthogonal analytical techniques. RP-HPLC is crucial for determining purity, while mass spectrometry provides unambiguous confirmation of molecular identity. NMR spectroscopy is indispensable for detailed structural elucidation, and amino acid analysis verifies the composition of the peptide backbone. The protocols outlined in these application notes provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical component in the development of next-generation antibody-drug conjugates.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. usp.org [usp.org]
- 4. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of Samples for Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Amino Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Glu(OtBu)-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the storage, handling, and utilization of the peptide linker Glu(OtBu)-Val-Cit-PAB-OH, a critical component in the development of antibody-drug conjugates (ADCs). The protocols outlined below are intended to ensure the integrity and optimal performance of the linker in research and preclinical studies.
Product Information
Chemical Name: tert-butyl (4S)-4-amino-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate
Molecular Formula: C₂₇H₄₄N₆O₇
Structure: The this compound linker is a third-generation advancement in ADC technology.[1] It incorporates a glutamic acid (Glu) residue with a tert-butyl (OtBu) protecting group, a valine-citrulline (Val-Cit) dipeptide cleavable by cathepsin B, and a self-immolative para-aminobenzyl alcohol (PAB-OH) spacer.[1] This design aims to enhance plasma stability and improve the therapeutic index of ADCs.[2][3]
Storage and Handling
Proper storage and handling are crucial to maintain the stability and reactivity of this compound.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | > 4 weeks (long-term) | Keep in a tightly sealed container, protected from light and moisture.[4][] |
| 4°C | < 4 weeks (short-term) | Ensure the container is well-sealed and protected from light. | |
| In Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvents for stock solutions.[4][6][7] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[4][6][7] |
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the compound.
-
Environment: Handle the lyophilized powder in a clean, dry, and well-ventilated area to minimize exposure and moisture absorption.
-
Weighing: If weighing is necessary, do so quickly in a controlled environment to prevent the hygroscopic powder from absorbing moisture.
-
Reconstitution: Bring the vial to room temperature before opening to reduce moisture condensation. Reconstitute using a suitable anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[4]
Stability Profile
The incorporation of a glutamic acid residue enhances the stability of the Val-Cit linker, particularly in rodent plasma where the traditional Val-Cit linker shows instability due to carboxylesterase activity.[3][8][9]
Table 2: Comparative Plasma Stability of Val-Cit vs. Glu-Val-Cit (EVCit) Linkers in ADCs
| Linker | Species | Stability Metric | Result | Reference |
| Val-Cit (VCit) | Mouse | % Payload Loss (14 days) | >95% | [10] |
| Glu-Val-Cit (EVCit) | Mouse | % Payload Loss (14 days) | Almost no cleavage | [9][10] |
| Val-Cit (VCit) | Mouse | Half-life | ~2 days | [3] |
| Glu-Val-Cit (EVCit) | Mouse | Half-life | ~12 days | [3] |
| Val-Cit (VCit) | Human | Half-life | ~230 days | [11] |
| Glu-Val-Cit (EVCit) | Human | % Degradation (28 days) | No significant degradation | [10] |
Experimental Protocols
Reconstitution of this compound
Objective: To prepare a stock solution of the linker for subsequent conjugation reactions.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial to ensure complete dissolution of the peptide.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in Table 1.
General Protocol for Antibody-Drug Conjugation
Objective: To conjugate this compound to a monoclonal antibody (mAb). This protocol assumes the PAB-OH group will be activated (e.g., to a p-nitrophenyl carbonate) for reaction with a payload, and the N-terminus of the glutamic acid will be activated (e.g., as an NHS ester) for reaction with lysine (B10760008) residues on the antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Activated linker-payload construct (e.g., SuO-Glu(OtBu)-Val-Cit-PAB-Payload)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO)
-
Purification system (e.g., size-exclusion chromatography - SEC)
Procedure:
-
Antibody Preparation: Prepare the mAb in the conjugation buffer at a known concentration.
-
Linker-Payload Preparation: Dissolve the activated linker-payload in a minimal amount of a compatible organic solvent like DMSO.
-
Conjugation: Add the dissolved linker-payload to the antibody solution. The molar ratio of linker-payload to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubation: Gently mix the reaction and incubate at a controlled temperature (e.g., room temperature or 4°C) for a specified duration (e.g., 1-4 hours).
-
Purification: Remove unconjugated linker-payload and other impurities by purifying the ADC using SEC or another suitable chromatography method.
-
Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC in plasma from different species.
Materials:
-
Purified ADC
-
Plasma (e.g., human, mouse, rat)
-
Incubator at 37°C
-
Analytical instruments (LC-MS, LC-MS/MS)
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.
-
Analyze the aliquots to determine the amount of intact ADC and released payload.
-
Intact ADC Analysis: Use LC-MS to measure the average DAR at each time point. A decrease in DAR indicates linker cleavage.
-
Released Payload Analysis: Precipitate proteins from the plasma samples and quantify the free payload in the supernatant using LC-MS/MS.
-
-
Calculate the rate of payload release and the half-life of the ADC in plasma.
Cathepsin B Cleavage Assay
Objective: To confirm the susceptibility of the linker to cleavage by cathepsin B.
Materials:
-
Purified ADC
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)
-
Incubator at 37°C
-
Analytical instrument (LC-MS or HPLC)
Procedure:
-
Activate cathepsin B according to the manufacturer's instructions.
-
Incubate the ADC with activated cathepsin B in the assay buffer at 37°C.
-
At various time points, stop the reaction (e.g., by adding a protease inhibitor or by protein precipitation).
-
Analyze the samples by LC-MS or HPLC to quantify the amount of released payload.
-
Determine the rate of enzymatic cleavage.
Conclusion
The this compound linker offers a strategic advantage in ADC development by enhancing plasma stability, particularly in preclinical mouse models. Adherence to the recommended storage, handling, and experimental protocols is essential for obtaining reliable and reproducible results, ultimately contributing to the successful development of more effective and safer targeted cancer therapies.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. communities.springernature.com [communities.springernature.com]
- 4. This compound | ADC Linker | 2757059-05-3 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Solubility of Glu(OtBu)-Val-Cit-PAB-OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of the ADC linker, Glu(OtBu)-Val-Cit-PAB-OH, during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a sophisticated linker molecule used in the development of Antibody-Drug Conjugates (ADCs).[1] It connects a cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells. Proper dissolution is critical for accurate concentration determination, successful conjugation reactions, and reliable experimental results. Poor solubility can lead to inaccurate dosing, aggregation, and reduced therapeutic efficacy.
Q2: What are the primary factors influencing the solubility of this peptide linker?
A2: The solubility of peptide-based molecules like this compound is influenced by several factors:
-
Amino Acid Composition: The presence of hydrophobic amino acids can decrease aqueous solubility.
-
pH of the Solution: Peptides are least soluble at their isoelectric point (pI). Adjusting the pH away from the pI can increase solubility.[2]
-
Solvent Choice: Organic solvents are often necessary to dissolve hydrophobic peptides.
-
Temperature: Gently warming the solution can sometimes improve solubility, but excessive heat can cause degradation.[3]
-
Aggregation: Peptides can form intermolecular hydrogen bonds, leading to aggregation and insolubility.[1]
Q3: Which solvents are recommended for dissolving this compound?
A3: Due to its partially hydrophobic nature, this compound is most readily dissolved in polar aprotic organic solvents. Water or aqueous buffers alone are generally not sufficient for initial solubilization. The recommended starting solvents are Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF).[4] If solubility issues persist, trying other organic solvents like ethanol (B145695) may be an option.[5]
Q4: My compound precipitated when I diluted the organic stock solution with an aqueous buffer. What should I do?
A4: This is a common issue when working with hydrophobic peptides. It indicates that the solubility limit in the final aqueous solution has been exceeded. To resolve this, you can try the following:
-
Slower Dilution: Add the organic stock solution drop-wise to the vigorously stirring aqueous buffer.
-
Lower Final Concentration: The final concentration in the aqueous buffer may be too high. Try preparing a more dilute solution.
-
Use of Co-solvents: For in vivo formulations, co-solvents like PEG300 and surfactants like Tween-80 can be used to maintain solubility in aqueous solutions.[5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot solubility issues with this compound.
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in initial solvent (e.g., DMSO). | Insufficient solvent volume or compound is highly aggregated. | - Increase the volume of the solvent incrementally.- Gently warm the solution (not exceeding 40°C).- Briefly sonicate the sample to break up aggregates. |
| Solution is cloudy or contains visible particles. | Incomplete dissolution or presence of insoluble impurities. | - Centrifuge the solution to pellet any undissolved material.- Carefully collect the supernatant for your experiment.- Consider filtering the solution through a 0.22 µm filter if appropriate for the application. |
| Compound dissolves initially but crashes out of solution over time. | Solution is supersaturated or unstable at the storage temperature. | - Store the stock solution at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.- Ensure the storage container is properly sealed to prevent solvent evaporation. |
| Difficulty dissolving in aqueous buffers for biological assays. | High hydrophobicity of the compound. | - Prepare a high-concentration stock solution in 100% DMSO.- Serially dilute the stock solution in the desired aqueous buffer to the final working concentration, ensuring the final DMSO concentration is compatible with the assay (typically ≤1%). |
Experimental Protocols
Protocol 1: General Solubilization Procedure
-
Preparation: Allow the lyophilized this compound to warm to room temperature before opening the vial to avoid condensation.
-
Initial Dissolution: Add a small amount of a recommended organic solvent, such as DMSO or DMF, to the vial.[4] Start with a concentration higher than your final desired concentration.
-
Mechanical Assistance: If the compound does not readily dissolve, gently vortex the vial. Sonication in a water bath for short periods (e.g., 10-15 seconds) can also help break up aggregates.
-
Visual Inspection: A fully dissolved solution should be clear and free of any visible particulates.
-
Aqueous Dilution (if required): For assays requiring an aqueous environment, slowly add the organic stock solution to your aqueous buffer while stirring. If precipitation occurs, refer to the troubleshooting guide.
Protocol 2: Preparation of an In Vivo Formulation
For animal studies, where organic solvent concentrations must be minimized, a formulation with co-solvents can be prepared.
-
Prepare a Concentrated Stock: Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[5]
-
Add Co-solvent: To the DMSO stock solution, add a co-solvent such as PEG300 and mix thoroughly until the solution is clear.
-
Add Surfactant: Add a surfactant like Tween-80 and mix again until the solution is homogeneous.
-
Final Aqueous Dilution: Add saline or another aqueous vehicle to reach the final desired volume and concentration. The final solution should be clear.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table provides a general guideline based on available information for this and similar compounds.
| Solvent | Reported Solubility | Notes |
| DMSO (Dimethyl sulfoxide) | Soluble. For a similar compound (Val-Cit-PAB-OH), solubility is reported as ≥ 100 mg/mL.[6] | Recommended as the primary solvent for creating stock solutions. |
| DMF (N,N-Dimethylformamide) | Soluble. | An alternative to DMSO. |
| Water | Low to Insoluble. | Not recommended for initial dissolution. |
| Ethanol | May be soluble. | Can be tested if DMSO or DMF are not suitable for the application.[5] |
Visualizations
Experimental Workflow for Solubilization
Caption: A workflow for dissolving this compound.
Logical Relationship of ADC Components and Action
Caption: Mechanism of action for an ADC with the linker.
References
Technical Support Center: Peptide Linker Synthesis
Welcome to the technical support center for peptide linker synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of peptide linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in Solid-Phase Peptide Synthesis (SPPS)?
Low peptide yield in SPPS can stem from several factors throughout the synthesis process. The most common issues include:
-
Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc or Boc) prevents the subsequent amino acid from being added, leading to truncated sequences.[1]
-
Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin results in deletion sequences. This is often a problem with sterically hindered amino acids or "difficult" sequences.[1][2]
-
Peptide Aggregation: Inter- and intra-chain hydrogen bonding can cause the peptide to aggregate on the resin, making reactive sites inaccessible for both deprotection and coupling reagents.[1][3][4] This is a major cause of failure when synthesizing long or hydrophobic peptides.[1][5]
-
Resin and Linker Issues: Suboptimal resin loading, poor swelling, or instability of the linker under the reaction conditions can significantly reduce the final yield.[1]
-
Premature Cleavage: For very acid-sensitive linkers, the slight acidity of some coupling activators can cause premature cleavage of the peptide from the resin.[1]
Q2: How can I identify and troubleshoot peptide aggregation during synthesis?
Peptide aggregation is a primary cause of synthesis failure, especially for hydrophobic sequences.[4][5][6]
Symptoms of Aggregation:
-
Slow or incomplete coupling and deprotection reactions.[3]
-
The peptide-resin may fail to swell properly or may shrink.[3][4]
-
In continuous flow synthesis, broadening of the Fmoc-deprotection peak as monitored by UV can indicate aggregation.[4]
Troubleshooting Strategies:
-
Solvent Modification: Switch to more effective solvents like N-methylpyrrolidone (NMP) or add chaotropic agents like dimethylsulfoxide (DMSO) to the solvent mixture.[3][4] A "Magic Mixture" of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene (B1197577) carbonate can also be used.
-
Elevated Temperature: Performing the coupling reaction at a higher temperature (e.g., 55°C) can help disrupt secondary structures.[4]
-
Structure-Disrupting Elements: Incorporate pseudoprolines or backbone-protecting groups (e.g., Hmb or Dmb) every six to seven residues to disrupt hydrogen bonding.[3]
-
Sonication: Applying sonication to the reaction mixture can help to break up aggregates.[3]
Q3: What are common side reactions during peptide linker synthesis and how can they be minimized?
Several side reactions can occur, leading to impurities and reduced yield.[7][8][9]
-
Racemization: The loss of chiral integrity of an amino acid can occur during the activation step.[7][8] This is particularly problematic for amino acids like histidine and cysteine.[10] To minimize racemization, use coupling reagents with additives like HOBt, HOAt, or OxymaPure, and a weaker base such as DIPEA.[11][12]
-
Aspartimide Formation: Peptides containing aspartic acid can form a cyclic aspartimide intermediate, which can then reopen to form a mixture of alpha and beta-coupled peptides.[3] Adding HOBt to the piperidine (B6355638) deprotection solution can reduce this side reaction.[3][13]
-
Diketopiperazine Formation: This cyclization reaction is common at the dipeptide stage, especially with proline as one of the first two residues, and leads to chain termination.[3] Using 2-chlorotrityl chloride resin can suppress this in Fmoc-based synthesis due to steric hindrance.[3]
-
Guanidinylation: Uronium/aminium-based coupling reagents can react with the unprotected N-terminus to form a guanidine (B92328) moiety, which terminates the peptide chain. Pre-activating the protected amino acid before adding it to the resin can prevent this.[3]
Q4: How do I choose the right coupling reagent?
The choice of coupling reagent is critical for efficient peptide bond formation and minimizing side reactions.[11]
-
Carbodiimides (DCC, DIC, EDC): These are effective but can cause racemization. The addition of HOBt is recommended to suppress this.[11][14] DIC is preferred for solid-phase synthesis as its urea (B33335) byproduct is more soluble.[14]
-
Aminium/Uronium Salts (HBTU, TBTU, HATU, COMU): These are highly efficient and lead to less racemization.[10][11][14] HATU is particularly effective for difficult couplings.[11] COMU is a newer, safer, and highly efficient alternative to HOBt/HOAt-based reagents.[10][11]
-
Phosphonium Salts (BOP, PyBOP): These are also very effective but can produce byproducts that are difficult to remove in solution-phase synthesis.[11]
Q5: What are the key challenges in purifying peptide linkers?
Purification can be challenging due to the properties of the peptide linker itself.
-
Instability: Linkers, especially cleavable ones, are often designed to be labile and can degrade under harsh purification conditions (e.g., extreme pH or high temperatures).[15]
-
Poor Solubility: Hydrophobic peptides may have poor solubility in common HPLC mobile phases, leading to aggregation and difficult purification.[6][12] Dissolving the crude peptide in a strong organic solvent like DMSO before dilution can help.[12]
-
Complex Impurity Profile: Side reactions during synthesis can lead to a variety of impurities that are difficult to separate from the desired product.[6]
Troubleshooting Guides
Issue 1: Low or No Yield of the Final Peptide
| Symptom | Potential Cause | Suggested Solution | Verification Method |
| Low final yield with multiple peaks in HPLC | Incomplete coupling or deprotection at each step.[16] | Optimize coupling time, use a more potent coupling agent (e.g., HATU), or perform double coupling. Ensure fresh deprotection reagent is used.[2][16] | Perform a Kaiser test after each coupling step to check for free amines.[1][2] |
| Major peak in MS corresponds to a truncated sequence | Incomplete Fmoc-deprotection or capping of the chain.[1] | Increase deprotection time or use a stronger deprotection solution (e.g., add DBU to piperidine).[3][13] | Analyze a small cleaved sample by MS at intermediate synthesis stages. |
| Peptide is aggregating on the resin | Hydrophobic sequence or formation of secondary structures.[1] | Use aggregation-disrupting solvents (NMP, DMSO), couple at elevated temperatures, or incorporate pseudoprolines.[3][4] | Monitor resin swelling; shrinking can indicate aggregation.[4] |
| Low yield after final cleavage | Incomplete cleavage from the resin.[1] | Increase cleavage time, use a stronger cleavage cocktail, or ensure efficient agitation of the resin.[17] | Analyze the resin post-cleavage to check for remaining peptide. |
Issue 2: Presence of Unexpected Peaks in HPLC/MS of Crude Product
| Symptom (Observed Mass) | Potential Cause | Suggested Solution |
| Mass = Target Mass - 18 Da | Aspartimide formation in Asp-containing peptides.[3] | Add HOBt to the piperidine deprotection solution.[3][13] |
| Mass = Target Mass + 57 Da (for Gly) | Double incorporation of an amino acid. | Reduce the amount of activated amino acid or use a less reactive coupling agent. |
| Mass = Target Mass (but different retention time) | Racemization (epimerization) of one or more amino acids.[12] | Use coupling additives like OxymaPure, a weaker base (DIPEA), and lower the reaction temperature.[12] |
| Mass = Target Mass - Amino Acid | Deletion sequence due to incomplete coupling.[1] | Perform double coupling for the problematic amino acid or switch to a more powerful coupling reagent like HATU.[2] |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes before starting the synthesis.[2]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-2 minutes.[18]
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF (3-5 times).[18]
-
-
Monitoring (Optional): Perform a Kaiser test on a few resin beads. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.[16][18]
Protocol 2: Peptide Cleavage from Resin and Deprotection
This is a general protocol and the specific cleavage cocktail depends on the resin linker and the amino acid composition of the peptide.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Prepare a fresh cleavage cocktail. A common cocktail for standard linkers is 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water. Scavengers are crucial to prevent side reactions with sensitive residues like Trp, Met, or Cys.[17]
-
Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[17]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (10x the volume of TFA).
-
Place the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Visual Guides
Caption: A workflow for troubleshooting low yield in SPPS.
Caption: A diagram of the general Fmoc-SPPS workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. kilobio.com [kilobio.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 9. scribd.com [scribd.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. benchchem.com [benchchem.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Preventing Premature Cleavage of ADC Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to prevent the premature cleavage of antibody-drug conjugate (ADC) linkers. An ideal ADC linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced efficacy.[1][2]
Frequently Asked Questions (FAQs)
1. What are the primary causes of premature ADC linker cleavage?
The stability of an ADC linker in the bloodstream is a critical factor influencing its therapeutic index.[1] Several key factors can lead to premature cleavage:
-
Linker Chemistry: The inherent chemical nature of the linker is a primary determinant of its stability.[1] Linkers are broadly categorized as cleavable and non-cleavable.[3][][5] While cleavable linkers are designed for controlled payload release in the tumor microenvironment, they can be susceptible to premature cleavage in plasma.[6][7] Non-cleavable linkers generally exhibit greater plasma stability.[6][8]
-
Physiological Environment: The in vivo environment, including plasma pH and the presence of certain enzymes, can contribute to linker instability.[2] For example, some peptide-based linkers, like the commonly used valine-citrulline (Val-Cit) linker, can be cleaved by extracellular enzymes such as carboxylesterase Ces1C in mouse plasma and human neutrophil elastase.[9][10][11] Acid-sensitive linkers, like hydrazones, can undergo hydrolysis in the slightly acidic tumor microenvironment but may also show some instability in plasma.[][5][12]
-
Conjugation Site: The location of the linker-drug on the antibody can significantly impact stability. Conjugation at more solvent-accessible sites may lead to increased payload loss.[2][13]
-
Payload Hydrophobicity: Highly hydrophobic payloads can promote ADC aggregation, which may affect stability and pharmacokinetic properties.[2][8][9]
2. What are the consequences of premature linker cleavage?
Premature cleavage of the ADC linker in systemic circulation can have several detrimental effects:
-
Off-target Toxicity: The untimely release of the potent cytotoxic payload can lead to damage to healthy tissues, resulting in significant side effects.[1][3][][15] For instance, premature cleavage of Val-Cit linkers by neutrophil elastase has been linked to neutropenia.[9][10]
-
Reduced Efficacy: If the payload is released before the ADC reaches the tumor site, the concentration of the active drug at the target is diminished, leading to reduced therapeutic efficacy.[][13]
-
Altered Pharmacokinetics: The stability of the ADC directly influences its pharmacokinetic (PK) profile. Premature cleavage can alter the distribution and half-life of the ADC.[13][]
3. How do I choose the right linker to enhance stability?
Selecting an appropriate linker is a critical design consideration that depends on the target antigen, the payload, and the desired mechanism of action.[6]
-
Cleavable vs. Non-cleavable Linkers: Non-cleavable linkers, which release the payload upon lysosomal degradation of the antibody, generally offer higher plasma stability.[6][8] Cleavable linkers are designed for targeted release in response to specific triggers in the tumor microenvironment (e.g., low pH, specific enzymes, high glutathione (B108866) concentration).[1][6][7] The choice involves a trade-off between stability and the desired payload release mechanism.[3][13]
-
Linker Chemistry Optimization: For cleavable linkers, several strategies can enhance stability:
-
Peptide Linkers: Modifying the peptide sequence can reduce susceptibility to plasma proteases. For example, creating a Glu-Val-Cit (EVCit) linker has been shown to decrease cleavage by mouse carboxylesterase Ces1C while maintaining sensitivity to Cathepsin B in the tumor.[10][17]
-
Maleimide-Based Linkers: The stability of maleimide-based ADCs can be improved by hydrolysis of the thiosuccinimide ring, a process that can be accelerated through the use of self-hydrolyzing maleimides.[6]
-
Disulfide Linkers: Incorporating steric hindrance around the disulfide bond can improve stability.[18]
-
-
Hydrophilic Spacers: Introducing hydrophilic elements, such as polyethylene (B3416737) glycol (PEG), into the linker can help mitigate the aggregation of ADCs with hydrophobic payloads and improve plasma stability.[][19]
4. How can I experimentally assess the stability of my ADC linker?
Evaluating the stability of an ADC is a crucial step in its development.[6] Key experiments include:
-
In Vitro Plasma Stability Assay: This assay determines the stability of the ADC and the rate of drug deconjugation in plasma from different species (e.g., human, mouse, rat).[6] The ADC is incubated in plasma at 37°C, and aliquots are collected at various time points for analysis.[6]
-
In Vivo Pharmacokinetic Studies: These studies involve administering the ADC to an appropriate animal model and collecting blood samples over time to determine the concentration of the intact ADC and the released payload.[6]
Quantification of ADC stability in these assays can be performed using several methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Separate ELISAs can be used to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can directly measure the intact ADC, the free payload, and any payload-adducts (e.g., payload-albumin).[6]
Troubleshooting Guide
Issue: High levels of premature drug release observed in in vitro plasma stability assays.
| Possible Cause | Troubleshooting Steps |
| Inherent Linker Instability | 1. Re-evaluate Linker Chemistry: Consider using a more stable linker, such as a non-cleavable linker or a cleavable linker with enhanced stability features (e.g., modified peptide sequence, sterically hindered disulfide).[6][] 2. Modify Conjugation Site: If possible, conjugate the linker-drug to a more sterically hindered and less solvent-exposed site on the antibody.[13] |
| Enzymatic Cleavage in Plasma | 1. Identify the Responsible Enzyme: If using a peptide linker, investigate potential cleavage by plasma proteases like carboxylesterases (in rodents) or neutrophil elastase.[9][10] 2. Modify the Linker Sequence: Introduce amino acids that confer resistance to the specific protease. For example, a glutamic acid residue can protect a Val-Cit linker from cleavage by mouse Ces1C.[10][17] |
| Assay Artifacts | 1. Optimize Assay Conditions: Ensure the pH and temperature of the incubation are physiological (pH 7.4, 37°C).[2] 2. Include Appropriate Controls: Run control experiments with the ADC in buffer alone to distinguish between plasma-mediated and inherent instability.[2] |
Data Presentation
Table 1: Comparative Stability of Common Linker Chemistries
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Considerations |
| Hydrazone | pH-sensitive (acid-labile) | Moderate | Can exhibit some instability in plasma, leading to premature release.[][5] |
| Disulfide | Reduction-sensitive | Moderate to High | Stability can be improved by introducing steric hindrance. Susceptible to cleavage by reducing agents like glutathione.[1][18] |
| Peptide (e.g., Val-Cit) | Protease-cleavable (e.g., Cathepsin B) | High | Generally stable in human plasma but can be susceptible to cleavage by other proteases like neutrophil elastase and rodent carboxylesterases.[6][9][10] |
| β-Glucuronide | Enzyme-cleavable (β-glucuronidase) | High | Highly stable in plasma with specific release in the tumor microenvironment where the enzyme is present.[6] |
| Non-cleavable (e.g., Thioether) | Antibody degradation | Very High | Relies on lysosomal degradation of the antibody for payload release, resulting in excellent plasma stability.[1][6] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma.
Methodology:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma (e.g., human, mouse) and in a control buffer like PBS.[2]
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots from each sample.[2][6]
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.[2]
-
Quantification:
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the linker's stability.[2]
Protocol 2: LC-MS/MS-Based Quantification of Free Payload in Plasma
Objective: To quantify the amount of prematurely released cytotoxic drug in circulation.
Methodology:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
The free payload is ionized, and a specific precursor ion is selected and fragmented.
-
The resulting product ions are detected for highly specific and sensitive quantification.[1]
-
-
Data Analysis: Quantify the amount of free payload by comparing its signal to a standard curve prepared with known concentrations of the payload.[1]
Visualizations
Caption: A troubleshooting workflow for addressing premature ADC linker cleavage.
Caption: Experimental workflow for assessing ADC linker stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Non-internalising antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00446A [pubs.rsc.org]
- 13. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 17. communities.springernature.com [communities.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Aggregation in Antibody-Drug Conjugates (ADCs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis and handling of Antibody-Drug Conjugates (ADCs), with a particular focus on the role of the linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
ADC aggregation is a multifaceted issue stemming from the inherent properties of the antibody, the cytotoxic payload, and the linker used for conjugation. Key contributing factors include:
-
Increased Hydrophobicity: The conjugation of hydrophobic payloads and/or linkers to the antibody surface is a primary driver of aggregation. These hydrophobic patches can interact between ADC molecules, leading to the formation of soluble and insoluble aggregates.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug-linker molecules per antibody generally correlates with increased hydrophobicity and a greater propensity for aggregation.[1][3][4]
-
Unfavorable Formulation Conditions: Suboptimal buffer conditions, such as a pH near the isoelectric point of the antibody or inappropriate ionic strength, can reduce ADC solubility and promote aggregation.
-
Presence of Co-solvents: Organic co-solvents (e.g., DMSO, DMF) used to dissolve the drug-linker during conjugation can destabilize the antibody structure and induce aggregation if not effectively removed.[1]
-
Storage and Handling: Improper storage temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., agitation) can all contribute to the formation of ADC aggregates.
Q2: How does the choice of linker impact ADC aggregation?
The linker is a critical determinant of ADC stability and its propensity to aggregate. The chemical properties of the linker directly influence the overall physicochemical characteristics of the ADC.
-
Hydrophobic Linkers: Traditional linkers, such as those with a valine-citrulline (Val-Cit) peptide component, can be hydrophobic and contribute to aggregation, especially at higher DARs.[5][6][7]
-
Hydrophilic Linkers: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker design can significantly mitigate aggregation.[1][8][9][10] PEG chains create a hydration shell around the ADC, increasing its solubility and providing steric hindrance that prevents intermolecular interactions.[8][11]
Q3: Can site-specific conjugation reduce aggregation?
Yes, site-specific conjugation technologies can help control the DAR and the location of conjugation, leading to a more homogeneous ADC product with a potentially lower aggregation propensity compared to traditional stochastic conjugation methods (e.g., lysine (B10760008) conjugation). By controlling the exact placement of the drug-linker, it is possible to avoid conjugation at sites that are critical for antibody stability.
Q4: What are the consequences of ADC aggregation?
ADC aggregation can have several detrimental effects on the final product, including:
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen, leading to decreased potency.
-
Increased Immunogenicity: The presence of aggregates can elicit an unwanted immune response in patients.[1]
-
Altered Pharmacokinetics (PK): Aggregated ADCs are often cleared more rapidly from circulation, reducing their half-life and tumor accumulation.
-
Safety Concerns: Aggregates can lead to off-target toxicity by being taken up by immune cells, such as macrophages, through Fc-gamma receptor (FcγR) mediated pathways.[1]
-
Manufacturing and Yield Loss: Precipitation of aggregates can lead to significant product loss during purification and formulation, increasing manufacturing costs.[1]
Troubleshooting Guides
Problem 1: Immediate Aggregation Post-Conjugation
Symptoms: Visible precipitation or a significant increase in high molecular weight (HMW) species detected by Size Exclusion Chromatography (SEC) immediately after the conjugation reaction.
| Potential Cause | Troubleshooting Action |
| High local concentration of hydrophobic drug-linker | Increase the reaction volume to work in more dilute conditions. Add the drug-linker solution to the antibody solution slowly and with gentle mixing. |
| Use of organic co-solvents (e.g., DMSO) | Minimize the final concentration of the co-solvent in the reaction mixture (ideally <10%). Evaluate alternative, less denaturing co-solvents. |
| Suboptimal reaction buffer pH | Ensure the conjugation buffer pH is not close to the antibody's isoelectric point (pI). Adjust the pH to a value that ensures antibody stability while still being compatible with the conjugation chemistry. |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the drug-linker used in the reaction. Optimize the reaction time and temperature to achieve the desired DAR without excessive aggregation. |
| Inherent hydrophobicity of the linker/payload | Consider using a more hydrophilic linker, such as one containing a PEG moiety.[8][9][10] If possible, evaluate alternative payloads with higher hydrophilicity. |
Problem 2: Gradual Aggregation During Storage
Symptoms: A progressive increase in HMW species observed over time during storage at recommended temperatures.
| Potential Cause | Troubleshooting Action |
| Inadequate formulation buffer | Screen a panel of formulation buffers with varying pH and ionic strength to identify the optimal conditions for ADC stability. |
| Lack of stabilizing excipients | Evaluate the addition of stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., polysorbate 20/80) to the formulation. |
| Suboptimal storage temperature | Ensure the ADC is stored at the recommended temperature. Perform a temperature stability study to determine the optimal storage conditions. |
| Freeze-thaw instability | Minimize the number of freeze-thaw cycles. If multiple uses from a single vial are required, aliquot the ADC into single-use volumes before freezing. |
| Light sensitivity | Protect the ADC from light exposure by using amber vials or storing it in the dark, especially if the payload or linker is photosensitive. |
Quantitative Data on Linker Impact on Aggregation
The following tables provide a summary of representative data illustrating the impact of linker chemistry and Drug-to-Antibody Ratio (DAR) on ADC aggregation.
Table 1: Comparison of Hydrophilic vs. Hydrophobic Linkers on ADC Aggregation
| Linker Type | Payload | Target DAR | % Aggregation (by SEC) | Reference |
| Hydrophobic (e.g., Val-Cit based) | MMAE | 8 | >95% (at 40°C) | [2] |
| Hydrophilic (e.g., PEG4) | MMAE | 8 | <10% | [5] |
| Hydrophilic (Glucuronide-based) | MMAU | 8 | ~2% (at 40°C) | [2] |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Aggregation
| ADC | DAR | % High Molecular Weight Species (HMWS) after 9h at 50°C | Reference |
| Cysteine-linked Auristatin ADC | 2 | ~5% | [3] |
| Cysteine-linked Auristatin ADC | 4 | ~32% | [3] |
| Cysteine-linked Auristatin ADC | 6 | >76% | [3] |
Experimental Protocols
Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify high molecular weight (HMW) species (aggregates) from the monomeric ADC.
Methodology:
-
System Preparation:
-
HPLC System: An HPLC or UHPLC system equipped with a UV detector (monitoring at 280 nm) is required.
-
Column: Select a size exclusion column appropriate for the size of monoclonal antibodies (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl).
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8. The salt is crucial to prevent secondary ionic interactions with the stationary phase.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any large particulates.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10-20 µL of the prepared sample.
-
Run the separation under isocratic conditions at a flow rate of 0.5-1.0 mL/min for a sufficient time to allow for the elution of all species.
-
-
Data Analysis:
-
Integrate the peak areas of the HMW species and the monomer peak.
-
Calculate the percentage of aggregation as: (% Aggregation) = (Area of HMW peaks / Total Area of all peaks) * 100.
-
Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the hydrodynamic radius (Rh) and polydispersity index (PDI) of the ADC population in solution, providing a rapid assessment of aggregation.
Methodology:
-
System Preparation:
-
Ensure the DLS instrument is powered on and has equilibrated to the desired measurement temperature (e.g., 25°C).
-
-
Sample Preparation:
-
The sample must be meticulously filtered (0.1 µm or 0.02 µm filter) to remove dust and extraneous particles that can interfere with the measurement.
-
Dilute the sample in a filtered, appropriate buffer to a concentration within the instrument's optimal range (typically 0.5-2 mg/mL).
-
-
Measurement:
-
Transfer the prepared sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow the sample to thermally equilibrate.
-
Perform multiple acquisitions to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will perform a correlation analysis of the scattered light intensity fluctuations to determine the diffusion coefficient, from which the hydrodynamic radius is calculated using the Stokes-Einstein equation.
-
Analyze the size distribution plot for the presence of larger species, which would indicate aggregation.
-
A low polydispersity index (PDI < 0.2) generally indicates a monodisperse sample, while higher values suggest the presence of multiple species, including aggregates.
-
Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Profiling
Objective: To separate ADC species based on their surface hydrophobicity, which can provide an indirect measure of aggregation propensity and determine the drug-to-antibody ratio (DAR) distribution.
Methodology:
-
System Preparation:
-
HPLC System: An HPLC system with a UV detector.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent ProZyme HIC).
-
Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
-
-
Sample Preparation:
-
Dilute the ADC sample in Mobile Phase A to a concentration of 1-5 mg/mL.
-
-
Chromatographic Run:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the prepared sample.
-
Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). A typical gradient might be from 0% to 100% B over 30-45 minutes.
-
-
Data Analysis:
-
Species with higher DARs are more hydrophobic and will elute later in the gradient.
-
The resulting chromatogram will show a profile of peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
A shift towards longer retention times compared to a reference standard can indicate an increase in hydrophobicity, which is often correlated with a higher risk of aggregation.
-
Visualizations
Logical Workflow for Troubleshooting ADC Aggregation
Caption: A logical workflow for identifying, characterizing, and resolving ADC aggregation issues.
Signaling Pathway of ADC Aggregate-Induced Immunogenicity
Caption: Signaling pathway of ADC aggregate interaction with immune cells via Fcγ receptors.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. purepeg.com [purepeg.com]
Technical Support Center: Enhancing ADC Stability with Glu(OtBu)-Val-Cit-PAB-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the stability of Antibody-Drug Conjugates (ADCs) utilizing the Glu(OtBu)-Val-Cit-PAB-OH linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a this compound linker over a traditional Val-Cit-PAB linker?
A1: The primary advantage is enhanced stability in certain preclinical models, particularly in rodents.[1] The addition of the glutamic acid (Glu) residue protects the linker from premature cleavage by mouse carboxylesterase Ces1c, an enzyme present in mouse plasma that can degrade the conventional Val-Cit linker.[1][2] This increased stability in mouse models leads to a longer ADC half-life and more accurately reflects the ADC's behavior in human plasma, where the Val-Cit linker is generally more stable.[2][3]
Q2: How does the enhanced stability of the this compound linker impact in vivo efficacy?
A2: The enhanced stability directly correlates with improved in vivo efficacy in mouse models. By preventing premature payload release, a higher concentration of the intact ADC can reach the tumor site, leading to greater therapeutic efficacy.[4] Studies have shown that ADCs with a Glu-Val-Cit linker exhibit a remarkable improvement in treatment efficacy in mouse tumor models compared to their Val-Cit counterparts.[1]
Q3: Does the modification with Glu(OtBu) affect the intended intracellular cleavage of the linker?
A3: No, the modification is designed to not significantly impact the intended intracellular cleavage mechanism. The Val-Cit dipeptide remains the recognition site for lysosomal proteases like Cathepsin B, which are abundant in the tumor microenvironment and are responsible for releasing the cytotoxic payload inside the target cancer cells.[][]
Q4: Can the hydrophobicity of the this compound linker and its payload affect the ADC?
A4: Yes, the hydrophobicity of the linker-payload system can influence the overall properties of the ADC. Highly hydrophobic payloads can lead to aggregation, especially at higher drug-to-antibody ratios (DARs).[7] The addition of the glutamic acid residue can also help to increase the hydrophilicity of the linker, which may reduce the risk of aggregation and rapid clearance.[1]
Q5: What is the "bystander effect" and is it affected by the use of a this compound linker?
A5: The bystander effect is the ability of a cytotoxic payload, once released from an ADC, to diffuse out of the target cancer cell and kill neighboring cancer cells that may not express the target antigen. This is particularly relevant for heterogeneous tumors. The stability of the linker is crucial for a productive bystander effect; by ensuring the payload is released predominantly within the tumor microenvironment, the this compound linker can contribute to a more effective bystander killing of adjacent tumor cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Premature payload release in mouse in vivo studies | Cleavage of the Val-Cit moiety by mouse carboxylesterase Ces1c.[1][2] | - Confirm linker identity: Ensure the correct this compound linker was used. - Perform in vitro plasma stability assay: Compare the stability of your ADC in mouse plasma versus human plasma. A significant difference suggests susceptibility to mouse-specific enzymes.[3] - Consider alternative preclinical models: If the issue persists and is confirmed to be mouse-specific, consider using other rodent species or in vitro models that better mimic human plasma conditions. |
| ADC Aggregation | - High drug-to-antibody ratio (DAR). - Hydrophobicity of the payload.[7] - Suboptimal formulation (pH, excipients). | - Optimize DAR: Aim for a lower DAR during conjugation to reduce hydrophobicity. - Formulation optimization: Screen different buffer conditions (pH, ionic strength) and excipients to improve solubility and stability. - Analytical characterization: Use size-exclusion chromatography (SEC) to monitor aggregation levels under different storage and handling conditions. |
| Inconsistent results in stability assays | - Assay variability: Inconsistent sample handling, incubation times, or temperatures. - Reagent quality: Degradation of plasma or other reagents. - Analytical method issues: Problems with the LC-MS or ELISA method used for quantification. | - Standardize protocols: Ensure consistent execution of the stability assay protocol. - Use fresh reagents: Aliquot and store plasma and other critical reagents properly to maintain their integrity. - Validate analytical methods: Perform system suitability tests and use appropriate controls and standards to ensure the accuracy and precision of your analytical methods.[8] |
| Low in vitro cytotoxicity | - Inefficient linker cleavage: Insufficient levels of Cathepsin B in the target cells. - Cellular resistance: The target cells may have mechanisms of resistance to the cytotoxic payload. - Low ADC internalization: The antibody may not be efficiently internalized by the target cells. | - Confirm Cathepsin B expression: Verify the expression levels of Cathepsin B in your target cell line. - Use a positive control: Include a control ADC with a known potent payload and linker to assess the general sensitivity of the cell line. - Evaluate ADC internalization: Use fluorescence microscopy or flow cytometry to confirm that the ADC is being internalized by the target cells. |
Data Presentation
In Vivo Stability Comparison of ADCs with Val-Cit and Glu-Val-Cit Linkers in Mouse Models
| Parameter | ADC with Val-Cit Linker | ADC with Glu-Val-Cit Linker | Reference |
| Half-life in mice | ~2 days | ~12 days | [1] |
| Payload loss in mouse plasma (after 14 days) | > 95% | Almost no cleavage | [3][4] |
In Vitro Stability of ADCs in Human and Mouse Plasma
| Linker Type | Plasma Source | Stability | Reference |
| Val-Cit | Human | Stable | [3] |
| Val-Cit | Mouse | Unstable (cleaved by Ces1c) | [1][2] |
| Glu-Val-Cit | Human | Stable | [3] |
| Glu-Val-Cit | Mouse | Stable (resistant to Ces1c) | [1][3] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC with a this compound linker in plasma from different species (e.g., human, mouse).
Materials:
-
ADC with this compound linker
-
Human and mouse plasma (sodium citrate (B86180) or EDTA anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system for analysis
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
Methodology:
-
Sample Preparation: Thaw plasma at 37°C. Spike the ADC into the plasma to a final concentration of 100 µg/mL. Prepare a control sample by spiking the ADC into PBS.
-
Incubation: Incubate the plasma and PBS samples at 37°C.
-
Time Points: At specified time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), collect aliquots from each sample.
-
Quenching and Protein Precipitation: Immediately add 3 volumes of ice-cold protein precipitation solution to the aliquots to stop the reaction and precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant and analyze the amount of released payload by LC-MS.
-
Data Analysis: Quantify the concentration of the released payload at each time point by comparing the peak area to a standard curve. Calculate the percentage of intact ADC remaining over time.
Protocol 2: Lysosomal Cleavage Assay
Objective: To confirm that the this compound linker is efficiently cleaved by lysosomal proteases.
Materials:
-
ADC with this compound linker
-
Rat or human liver lysosomal fractions
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT)
-
Cathepsin B inhibitor (for control)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 10 µM final concentration) in the assay buffer.
-
Enzyme Addition: Add the lysosomal fraction to the reaction mixture. For a negative control, pre-incubate the lysosomal fraction with a Cathepsin B inhibitor before adding it to the ADC.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots of the reaction mixture.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet any precipitate.
-
Sample Analysis: Analyze the supernatant for the released payload using LC-MS.
-
Data Analysis: Quantify the amount of released payload over time to determine the rate of linker cleavage.
Visualizations
Caption: Mechanism of action of an ADC with a Glu-Val-Cit linker.
Caption: Experimental workflow for the in vitro plasma stability assay.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Addressing Off-Target Toxicity with Advanced ADC Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation with advanced Antibody-Drug Conjugate (ADC) linkers designed to minimize off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target toxicity with ADCs?
A1: Off-target toxicity in ADCs primarily stems from the premature release of the cytotoxic payload into systemic circulation before reaching the target tumor cells.[1][2][3][4] This can occur due to unstable linkers that are cleaved in the bloodstream.[1][3][4][5] Another significant factor is ADC aggregation, which can lead to uptake by non-target cells, particularly in the liver and kidneys, causing toxicity.[6][7][8] The inherent hydrophobicity of many payloads and linkers can also contribute to non-specific uptake and off-target effects.[6][8][9][10]
Q2: How do advanced linkers help mitigate off-target toxicity?
A2: Advanced linkers are designed to enhance the stability of the ADC in circulation and control the release of the payload.[1][4][][12] They achieve this through several mechanisms:
-
Cleavable Linkers: These are designed to be stable at the physiological pH of blood (~7.4) but are cleaved by specific conditions prevalent in the tumor microenvironment or inside tumor cells, such as lower pH or the presence of specific enzymes (e.g., cathepsins).[1][3][13][14][15]
-
Non-Cleavable Linkers: These linkers are highly stable and only release the payload after the antibody is internalized by the target cell and degraded in the lysosome.[3][13][15][16][17] This minimizes off-target payload release.[13][15]
-
Hydrophilic Linkers: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can improve the ADC's solubility, reduce aggregation, and decrease non-specific uptake, thereby lowering toxicity.[9][18]
Q3: What is the "bystander effect" and how do linkers influence it?
A3: The bystander effect is the ability of a released ADC payload to kill neighboring, antigen-negative tumor cells.[19][20][21] This is particularly important in treating heterogeneous tumors.[19][20] Cleavable linkers are crucial for a potent bystander effect as they can release a membrane-permeable payload that can diffuse out of the target cell and into adjacent cells.[20][21] In contrast, ADCs with non-cleavable linkers generally do not produce a significant bystander effect because the payload is released inside the target cell and is often charged, preventing it from crossing the cell membrane.[21]
Troubleshooting Guides
Issue 1: High Levels of ADC Aggregation
Q: We are observing significant aggregation of our ADC during and after conjugation. What are the potential causes and solutions?
A: ADC aggregation is a common issue that can impact efficacy and safety.[6][7][22]
Possible Causes:
-
Hydrophobicity: The payload and/or linker may be highly hydrophobic, leading to self-association of ADC molecules to minimize exposure to the aqueous environment.[6][10]
-
High Drug-to-Antibody Ratio (DAR): A high DAR, especially with hydrophobic payloads, increases the likelihood of aggregation.[2][8]
-
Buffer Conditions: Suboptimal buffer conditions (e.g., pH, salt concentration) can promote aggregation.[23]
-
Manufacturing and Storage: Conditions such as thermal stress, shaking, and exposure to light can induce aggregation.[6]
Troubleshooting Steps:
| Solution | Description | Key Considerations |
| Incorporate Hydrophilic Linkers | Use linkers containing hydrophilic spacers like PEG to increase the overall solubility of the ADC.[9][18] | The length of the PEG chain can be optimized to balance solubility and potential impacts on antigen binding.[9] |
| Optimize DAR | Aim for a lower, more homogenous DAR (typically 2-4) to reduce hydrophobicity-driven aggregation.[][] Site-specific conjugation methods can help achieve a more defined DAR.[25][26] | Lower DAR may impact potency, so a balance must be struck. |
| Adjust Buffer Formulation | Screen different buffer conditions (pH, ionic strength, excipients) to find a formulation that minimizes aggregation. | Excipients like polysorbates can help stabilize the ADC. |
| Control Conjugation Conditions | Introduce a limited amount of an organic co-solvent (e.g., DMSO) to improve the solubility of the hydrophobic linker-payload during conjugation.[27] Optimize reaction time and temperature.[27] | High concentrations of organic solvents can denature the antibody.[27] |
| Proper Storage and Handling | Store the ADC at recommended temperatures, protect from light, and avoid vigorous shaking or multiple freeze-thaw cycles.[2][6] | Perform stability studies under various conditions to determine optimal storage. |
Issue 2: Premature Payload Release in Plasma Stability Assays
Q: Our in vitro plasma stability assay shows significant payload release over time. How can we troubleshoot this?
A: Premature payload release is a critical issue that can lead to off-target toxicity and reduced efficacy.[3][28][29]
Possible Causes:
-
Linker Instability: The linker may be susceptible to cleavage by enzymes present in plasma or hydrolysis at physiological pH.[1][4][28]
-
Conjugation Chemistry: Certain conjugation chemistries, like those using maleimide, can be prone to retro-Michael reactions, leading to payload deconjugation.[28]
-
Assay Conditions: The use of frozen-thawed plasma versus fresh whole blood can sometimes yield different stability results.[30][31]
Troubleshooting Steps:
| Solution | Description | Key Considerations |
| Select a More Stable Linker | If using a cleavable linker, consider one with higher enzymatic stability (e.g., certain peptide linkers are more stable than others).[15] Alternatively, a non-cleavable linker will offer the highest plasma stability.[12][13][15][16] | The choice between a cleavable and non-cleavable linker will depend on the desired mechanism of action (e.g., bystander effect).[13] |
| Optimize Conjugation Site | Site-specific conjugation can place the linker at positions on the antibody that are less solvent-exposed, potentially increasing stability.[26][28] | Requires antibody engineering or specific conjugation technologies.[26] |
| Refine Assay Protocol | Consider using an in vitro whole blood stability assay, which may better predict in vivo stability compared to assays using frozen plasma.[30][31] | This requires access to fresh whole blood from the relevant species. |
| Characterize Released Species | Use LC-MS to identify the released payload and any metabolites to understand the mechanism of cleavage.[28][30] | This can help in redesigning the linker to block the cleavage site. |
Quantitative Data Summary
Table 1: Comparison of In Vivo Stability for Different Linker Types
| Linker Type | Example ADC | Species | Key Stability Finding | Reference(s) |
| Non-Cleavable (Thioether) | anti-HER2-SMCC-DM1 | Mouse | Showed almost no linker cleavage after 14-day incubation in mouse plasma. | [32] |
| Cleavable (Val-Cit Dipeptide) | cAC10-MMAE | Mouse | Linker half-life of approximately 144 hours (6.0 days). | [32] |
| Cleavable (Val-Cit Dipeptide) | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days). | [32] |
| Cleavable (VCit) | anti-HER2-MMAF | Mouse | Lost >95% of the conjugated payload after 14-day incubation in mouse plasma. | [32] |
Table 2: Effect of Hydrophilic PEG Linkers on ADC Properties
| Linker Type | Achievable DAR | Aggregation Level | In Vitro Cytotoxicity | In Vivo Performance | Reference(s) |
| Hydrophobic Linker | Lower | High | Maintained | Reduced plasma half-life, increased off-target toxicity. | [18] |
| Hydrophilic (PEG) Linker | Higher | Significantly Reduced | Maintained or Improved | Extended plasma half-life, reduced off-target toxicity, greater tumor growth inhibition. | [9][18] |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay (LC-MS Based)
This protocol outlines a general procedure to assess the stability of an ADC and quantify payload release in plasma.[28][33]
-
ADC Incubation:
-
Incubate the ADC at a final concentration of ~1 mg/mL in plasma from the desired species (e.g., human, mouse, rat).
-
Perform the incubation in a controlled environment at 37°C.
-
Include a control sample of the ADC in a buffer (e.g., PBS) to serve as a baseline.
-
-
Time-Point Sampling:
-
Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Immediately freeze the collected samples at -80°C to halt any further reactions.
-
-
Sample Preparation for Free Payload Analysis:
-
Thaw the plasma samples.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) with an internal standard).
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the free payload.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system to quantify the amount of prematurely released payload.
-
Develop a standard curve with the free payload to enable accurate quantification.
-
-
Data Analysis:
-
Calculate the concentration of the free payload at each time point.
-
Plot the percentage of released payload over time to determine the stability profile of the ADC.
-
Protocol 2: In Vitro Bystander Effect Assay (Co-Culture Method)
This protocol is designed to evaluate the bystander killing capability of an ADC.[19][34][35]
-
Cell Line Preparation:
-
Use two cell lines: one that is antigen-positive (target cells) and one that is antigen-negative (bystander cells).
-
To distinguish between the two cell populations, label one with a fluorescent protein (e.g., GFP) and the other with a different one (e.g., RFP), or use a label-free real-time cell analysis system.[34]
-
-
Co-Culture Seeding:
-
Seed the target and bystander cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
Include control wells with only target cells and only bystander cells.
-
-
ADC Treatment:
-
After the cells have adhered, treat the co-cultures with a serial dilution of the ADC.
-
Include an untreated control and a control with a non-targeting ADC.
-
-
Incubation:
-
Incubate the plate for a period sufficient to observe cell death (e.g., 72-120 hours).
-
-
Viability Assessment:
-
Measure the viability of the bystander cell population. This can be done through:
-
Flow Cytometry: Stain with a viability dye and differentiate the cell populations based on their fluorescent labels.
-
High-Content Imaging: Image the wells and quantify the number of viable fluorescent bystander cells.
-
Real-Time Cell Analysis: Monitor cell proliferation and death in real-time.[34]
-
-
-
Data Analysis:
-
Plot the viability of the bystander cells as a function of ADC concentration.
-
Significant death in the bystander cell population in the co-culture wells, but not in the bystander-only wells, indicates a bystander effect.
-
Visualizations
References
- 1. purepeg.com [purepeg.com]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abzena.com [abzena.com]
- 5. veranova.com [veranova.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 12. chempep.com [chempep.com]
- 13. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 14. purepeg.com [purepeg.com]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 22. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 23. pharmtech.com [pharmtech.com]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 29. ADC Stability Analysis Services - Creative Biolabs [creative-biolabs.com]
- 30. tandfonline.com [tandfonline.com]
- 31. researchgate.net [researchgate.net]
- 32. benchchem.com [benchchem.com]
- 33. ADC Plasma Stability Assay [iqbiosciences.com]
- 34. agilent.com [agilent.com]
- 35. jitc.bmj.com [jitc.bmj.com]
Navigating the Scale-Up of Glu(OtBu)-Val-Cit-PAB-OH: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers and manufacturing professionals encountering challenges in the scaled-up production of the critical antibody-drug conjugate (ADC) linker, Glu(OtBu)-Val-Cit-PAB-OH. This guide offers troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental procedures to address common issues encountered during synthesis and purification.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common problems that arise during the scale-up of this compound synthesis.
| Observed Issue | Potential Cause | Recommended Action |
| Low Overall Yield | Incomplete coupling reactions during Solid-Phase Peptide Synthesis (SPPS). | - Increase coupling time and/or temperature. - Use a more efficient coupling reagent (e.g., HATU, HCTU). - Monitor coupling completion with a qualitative test like the Kaiser test.[1] |
| Premature cleavage of the peptide from the resin. | - Ensure the linker is stable to the deprotection conditions. - For acid-labile linkers, minimize exposure to acidic conditions during coupling steps.[1] | |
| Peptide aggregation on the solid support. | - Use solvents known to disrupt secondary structures (e.g., NMP instead of DMF). - Incorporate heating cycles during coupling and deprotection steps.[1] | |
| Low Purity of Crude Product | Presence of deletion or truncated peptide sequences. | - Optimize deprotection and coupling reaction times. - Perform double coupling for sterically hindered amino acids. |
| Racemization of amino acids. | - Avoid excessive heating during synthesis. - Use coupling reagents known to minimize racemization. | |
| Residual protecting groups. | - Extend cleavage and deprotection times. - Use a higher concentration of the cleavage cocktail (e.g., trifluoroacetic acid - TFA). | |
| Difficult Purification | Poor resolution of impurities during HPLC. | - Optimize the HPLC gradient and mobile phase composition. - Consider using a different stationary phase (e.g., C8 instead of C18). |
| Product precipitation during purification. | - Adjust the pH of the mobile phase. - Decrease the concentration of the crude product being loaded onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this compound synthesis?
A1: Key parameters include:
-
Mixing Efficiency: Ensuring uniform mixing within the larger reaction vessel is crucial for consistent reaction kinetics.
-
Temperature Control: Maintaining a consistent temperature throughout the larger volume can be challenging and requires a robust heating/cooling system.
-
Reagent Stoichiometry: Precise control over the molar ratios of amino acids, coupling reagents, and deprotection agents is critical for driving reactions to completion and minimizing side products.
-
Washing Efficiency: Inadequate washing between synthesis steps can lead to the carryover of unreacted reagents and byproducts, resulting in a higher impurity profile.
Q2: How does the impurity profile of this compound typically change when moving from lab-scale to industrial-scale production?
A2: When scaling up, you may observe an increase in process-related impurities. These can include:
-
Deletion sequences: Resulting from incomplete coupling reactions.
-
Truncated sequences: Caused by incomplete deprotection.
-
Diastereomeric impurities: Arising from racemization, particularly at larger scales where reaction times and temperatures may vary.
-
Solvent and reagent-derived impurities: Due to the larger volumes of materials used.
Q3: What are the primary challenges associated with the large-scale purification of this compound?
A3: The main challenges include:
-
Column Overloading: Loading large quantities of crude product onto an HPLC column can lead to poor separation and reduced purity.
-
Solvent Consumption: Large-scale HPLC requires significant volumes of expensive and often hazardous solvents.
-
Fraction Collection and Analysis: Handling and analyzing a large number of fractions can be a bottleneck in the production process.
-
Product Isolation: Efficiently isolating the pure product from the large volume of HPLC fractions can be challenging and may involve techniques like lyophilization or precipitation.
Data Presentation: Impact of Scale-Up on Production Parameters
The following table provides an illustrative comparison of key production parameters for this compound at different scales. These values are representative and can vary based on the specific process and equipment used.
| Parameter | Lab-Scale (1 g) | Pilot-Scale (100 g) | Industrial-Scale (1 kg) |
| Typical Yield (Crude) | 75-85% | 65-75% | 60-70% |
| Typical Purity (Crude) | >80% | 70-80% | 65-75% |
| Major Impurity Type | Deletion sequences | Deletion & Truncated sequences | Deletion, Truncated, & Diastereomeric impurities |
| Typical Final Purity (after HPLC) | >98% | >95% | >95% |
| Overall Process Time | 2-3 days | 5-7 days | 1-2 weeks |
Experimental Protocols
Lab-Scale Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the manual synthesis of this compound on a 1 g scale using Fmoc chemistry.
Materials:
-
Fmoc-PAB-Wang resin
-
Fmoc-Cit-OH
-
Fmoc-Val-OH
-
Fmoc-Glu(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell Fmoc-PAB-Wang resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 20 minutes. Drain and wash the resin with DMF (3x) and DCM (3x).
-
Amino Acid Coupling (Citrulline):
-
Dissolve Fmoc-Cit-OH (3 eq.), Oxyma (3 eq.), and DIC (3 eq.) in DMF.
-
Add the solution to the resin and agitate for 2 hours.
-
Monitor the reaction with a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Val-OH and Fmoc-Glu(OtBu)-OH sequentially.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Isolation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet under vacuum.
-
-
Purification: Purify the crude product by reverse-phase HPLC.
Visualizations
Synthesis Workflow for this compound
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Logical Relationship of Scale-Up Challenges
Caption: Interplay of challenges in scaling up peptide synthesis and purification.
References
Technical Support Center: Side Reactions in Linker Synthesis
Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during chemical linker synthesis and bioconjugation.
Section 1: Thiol-Reactive Chemistry (Maleimides)
The reaction between a maleimide (B117702) and a thiol (sulfhydryl) group to form a stable thioether bond is one of the most popular bioconjugation strategies. However, it is susceptible to several side reactions that can impact the yield, stability, and homogeneity of the final conjugate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using maleimide linkers?
A1: The primary side reactions involving maleimide linkers are:
-
Hydrolysis: The maleimide ring can be hydrolyzed in aqueous solutions, rendering it inactive and unable to react with thiols. This reaction is accelerated at higher pH.[1]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is potentially reversible, especially in environments with high concentrations of other thiols like glutathione. This can lead to payload migration and off-target effects, a significant concern for antibody-drug conjugates (ADCs).[1][2]
-
Loss of Chemoselectivity: While highly selective for thiols at pH 6.5-7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues) at pH values above 7.5.[1][2]
-
Thiazine (B8601807) Rearrangement: When conjugating a maleimide to a peptide or protein with an N-terminal cysteine, the resulting succinimidyl thioether can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[1][3][4][5] This is a significant issue as it alters the structure of the conjugate and can complicate purification and characterization.[3][4]
Q2: My maleimide linker isn't reacting efficiently with my protein's cysteine residues. What are the likely causes and solutions?
A2: Low conjugation efficiency can stem from several factors:
-
Hydrolyzed Maleimide: The linker may have been prematurely hydrolyzed. Maleimides are unstable in aqueous solutions and should be prepared immediately before use.[1] For storage, use a dry, biocompatible organic solvent such as DMSO or DMF.[1]
-
Oxidized or Inaccessible Cysteines: The target cysteine residues on the biomolecule may have formed disulfide bonds or be sterically inaccessible. Disulfides do not react with maleimides.[1] A pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is often necessary.
-
Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] At a lower pH, the reaction rate decreases significantly. At a higher pH (>7.5), the competing reactions of hydrolysis and reaction with amines increase.[1][2]
Q3: How can I improve the in vivo stability of my maleimide conjugate and prevent payload loss?
A3: To combat the retro-Michael reaction and improve stability, you can induce hydrolysis of the thiosuccinimide ring after conjugation is complete. By raising the pH to 8.5-9.0, the ring opens to form a stable thioether derivative that is no longer susceptible to thiol exchange.[1]
Troubleshooting Guide: Thiol-Maleimide Reactions
This guide summarizes common issues and recommended actions to mitigate side reactions.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Maleimide hydrolysis | Prepare maleimide solutions fresh in a dry organic solvent (DMSO/DMF) and add to the aqueous reaction buffer immediately before use.[1] |
| Oxidized cysteines | Pre-treat the protein/peptide with a reducing agent (e.g., TCEP) to reduce disulfide bonds. | |
| Incorrect pH | Maintain the reaction pH between 6.5 and 7.5 for optimal thiol selectivity and reaction rate.[1][2] | |
| Low molar ratio | Increase the molar excess of the maleimide linker, starting with a 10-20 fold excess relative to the biomolecule.[1] | |
| Heterogeneous Product | Reaction with amines | Ensure the reaction pH does not exceed 7.5 to maintain chemoselectivity for thiols.[1][2] |
| Thiazine rearrangement | If conjugating to an N-terminal cysteine, be aware of this possibility. Characterize the product carefully using mass spectrometry. This reaction is pH-dependent, accelerating in basic conditions.[3] | |
| Poor in vivo Stability | Retro-Michael reaction (thiol exchange) | After conjugation, adjust the pH to 8.5-9.0 to promote hydrolysis of the thiosuccinimide ring, forming a more stable, irreversible thioether bond.[1] |
Visualizing Thiol-Maleimide Side Reactions
Protocol: General Maleimide-Thiol Conjugation
Objective: To conjugate a maleimide-containing small molecule to a protein via cysteine residues.
Materials:
-
Protein with accessible cysteine(s) in a suitable buffer (e.g., PBS, pH 7.2).
-
Maleimide linker, dissolved in DMSO or DMF.
-
Reducing agent (e.g., TCEP-HCl).
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation (Reduction): If necessary, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent via buffer exchange.
-
Reaction Setup: Immediately before the reaction, dissolve the maleimide linker in DMSO to a high concentration.
-
Conjugation: Add the maleimide solution to the protein solution at a desired molar excess (e.g., 10-20 fold). Gently mix.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to react with any unreacted maleimide. Incubate for 15 minutes.
-
Purification: Purify the conjugate from excess linker and quenching reagent using size-exclusion chromatography.
Section 2: Amine-Reactive Chemistry (NHS Esters)
N-hydroxysuccinimide (NHS) esters are widely used to label biomolecules by reacting with primary amines, such as the side chain of lysine residues, to form stable amide bonds.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction for NHS esters?
A1: The main competing side reaction is the hydrolysis of the NHS ester.[6] In aqueous solutions, the ester is susceptible to hydrolysis back to the carboxylic acid, which is unreactive towards amines. The rate of hydrolysis increases significantly with increasing pH.[6][7]
Q2: How can I minimize the hydrolysis of my NHS ester linker?
A2: To minimize hydrolysis, perform the conjugation at a slightly alkaline pH (7.2-8.5) as a compromise between the reaction rate with amines and the rate of hydrolysis.[6] Always dissolve the NHS ester in a dry organic solvent (e.g., DMSO, DMF) and add it to the aqueous protein solution immediately before starting the reaction. Minimize the reaction time as much as possible.[6]
Troubleshooting Guide: NHS Ester Reactions
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolysis of NHS ester | Use fresh reagents. Dissolve NHS ester in anhydrous DMSO/DMF and add to the reaction immediately. Work at the lower end of the pH 7.2-8.5 range to balance reactivity and hydrolysis. |
| Inaccessible amines | Ensure target lysines are on the surface of the biomolecule. Denaturing conditions may be required, but can compromise protein activity. | |
| Protein Aggregation | High degree of labeling changes protein pI and solubility | Reduce the molar excess of the NHS ester to achieve a lower drug-to-antibody ratio (DAR).[8] Include solubility-enhancing excipients or use a hydrophilic linker (e.g., PEG).[6][8] |
Section 3: Carbodiimide-Mediated Amide Coupling
Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are used to facilitate the formation of an amide bond between a carboxylic acid and an amine. They are common in the synthesis of small molecule linkers.
Frequently Asked questions (FAQs)
Q1: What are the side reactions associated with carbodiimide (B86325) coupling?
A1: The main side reactions are:
-
N-Acylurea Formation: The activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and consumes the activated carboxylic acid.[9] This is a common cause of low yields.
-
Racemization: When coupling amino acids, the activation process can lead to racemization of the chiral center, which is highly undesirable in peptide and protein chemistry.[10]
Q2: How can I prevent N-acylurea formation and racemization?
A2: Both side reactions can be suppressed by adding a nucleophilic catalyst such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). These additives react with the O-acylisourea intermediate to form a more stable active ester. This new intermediate is less prone to rearrangement and racemization and reacts efficiently with the amine to form the desired amide bond.[10]
Visualizing Carbodiimide Side Reactions
Section 4: Click Chemistry
Click chemistry describes reactions that are high-yielding, stereospecific, and generate minimal byproducts. The most common example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Frequently Asked Questions (FAQs)
Q1: Are there side reactions or issues with CuAAC click chemistry?
A1: While the CuAAC reaction itself is very clean, the main issue is the use of a copper(I) catalyst, which can be cytotoxic. This limits its application in living systems.[11] For biological applications, metal-free alternatives like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are often preferred.[11][12][13]
Q2: How do I choose between CuAAC and SPAAC?
A2: The choice depends on the application:
-
CuAAC: Excellent for in vitro conjugations and material science due to its fast kinetics and simple components.[]
-
SPAAC: The preferred method for reactions in living cells or whole organisms (in vivo) because it is bioorthogonal and avoids a toxic metal catalyst.[11][13]
Visualizing Troubleshooting for Low Conjugation Efficiency
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. bachem.com [bachem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. hepatochem.com [hepatochem.com]
- 11. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Click chemistry - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Head-to-Head Comparison: Glu(OtBu)-Val-Cit-PAB-OH vs. Val-Cit-PAB-OH Linker Stability in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic success. Premature payload release can lead to off-target toxicity and a diminished therapeutic window, while insufficient cleavage at the tumor site can render the ADC ineffective. This guide provides an objective comparison of two prominent cleavable linkers: the dipeptide Val-Cit-PAB-OH and its modified tripeptide counterpart, Glu(OtBu)-Val-Cit-PAB-OH, with a focus on their stability under various physiological conditions.
The Val-Cit-PAB-OH linker has been widely adopted in ADC development, including in approved therapeutics, for its susceptibility to cleavage by lysosomal proteases like Cathepsin B, which are upregulated in the tumor microenvironment. However, preclinical studies have revealed a significant liability: its instability in rodent plasma. This has led to the development of the this compound linker, which incorporates a glutamic acid residue to enhance stability. The tert-butyl (OtBu) group is a protecting group used during synthesis and is typically removed in the final ADC, yielding a Glu-Val-Cit-PAB linker. This guide will focus on the stability of the final, deprotected form.
Comparative Stability Data
The addition of a glutamic acid residue to the Val-Cit linker dramatically enhances its stability, particularly in mouse plasma, without compromising its intended cleavage by Cathepsin B within the lysosome.
| Stability Parameter | Val-Cit-PAB-OH | Glu-Val-Cit-PAB-OH | Species | Reference |
| Plasma Half-life | ~2 days | ~12 days | Mouse | |
| Payload Loss in Plasma (14 days) | >95% | Almost no cleavage | Mouse | |
| Plasma Stability | Generally Stable | Generally Stable | Human | |
| Enzymatic Cleavage | Susceptible to Cathepsin B | Susceptible to Cathepsin B | Human | |
| Susceptibility to Ces1c | High | Significantly Reduced | Mouse |
Key Stability Considerations
Plasma Stability
The most significant difference between the two linkers lies in their stability in mouse plasma. The Val-Cit linker is susceptible to premature cleavage by the murine carboxylesterase Ces1c, leading to rapid payload release in preclinical mouse models. This can complicate the interpretation of efficacy and toxicity studies. The addition of a glutamic acid residue in the Glu-Val-Cit linker effectively shields it from Ces1c-mediated hydrolysis, resulting in a substantially longer plasma half-life in mice. In human plasma, both linkers exhibit good stability, as humans lack a direct ortholog of Ces1c with the same substrate specificity.
Enzymatic Cleavage
Both linkers are designed to be cleaved by Cathepsin B, a lysosomal protease. This ensures that the cytotoxic payload is released preferentially inside the target tumor cells following internalization of the ADC. The presence of the glutamic acid residue in the Glu-Val-Cit linker does not impede its cleavage by Cathepsin B.
pH Stability
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of an ADC linker in plasma.
Objective: To determine the rate of payload release from an ADC in plasma from different species.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma (e.g., mouse, rat, human), anticoagulated with citrate
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
Analytical instrumentation (e.g., LC-MS, ELISA)
Procedure:
-
Incubation: Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma. Prepare a control sample by diluting the ADC in PBS.
-
Incubate the samples at 37°C with gentle agitation.
-
Time-Point Sampling: At various time points (e.g., 0, 6, 24, 48, 96, 144 hours), collect aliquots of the plasma-ADC mixture.
-
Sample Processing: Immediately stop the reaction by freezing the samples at -80°C or by precipitating plasma proteins with three volumes of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the presence of the released payload using a validated LC-MS method. Alternatively, the amount of intact ADC can be quantified by measuring the drug-to-antibody ratio (DAR) using techniques like ELISA or hydrophobic interaction chromatography (HIC).
Cathepsin B Cleavage Assay
This protocol describes a method to evaluate the susceptibility of the linker to enzymatic cleavage by Cathepsin B.
Objective: To confirm the specific cleavage of the ADC linker by Cathepsin B.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT)
-
37°C incubator
-
Analytical instrumentation (e.g., LC-MS)
Procedure:
-
Enzyme Activation: Pre-incubate the Cathepsin B in the assay buffer at 37°C for 15 minutes to ensure activation.
-
Reaction Initiation: Add the ADC to the activated Cathepsin B solution to initiate the cleavage reaction.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Reaction Quenching: Stop the reaction by adding a protease inhibitor or by acidifying the sample.
-
Analysis: Analyze the samples for the released payload using LC-MS to determine the rate of cleavage.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the chemical structures of the linkers, the experimental workflow for stability testing, and the mechanism of payload release.
Conclusion
The choice between this compound and Val-Cit-PAB-OH linkers hinges on the specific requirements of the ADC development program. While both linkers are effectively cleaved by Cathepsin B in the lysosomal environment, the Glu-Val-Cit linker offers a significant advantage in terms of plasma stability in murine models. This enhanced stability can lead to more reliable and translatable preclinical data, potentially reducing the risk of late-stage failures. For ADCs intended for preclinical evaluation in rodents, the Glu-Val-Cit-PAB-OH linker represents a more robust and reliable choice. In contrast, for development programs where rodent models are not the primary preclinical species, the Val-Cit-PAB-OH linker may still be a viable option, given its proven track record in clinically approved ADCs. The increased hydrophilicity of the Glu-Val-Cit linker may also contribute to improved biophysical properties of the ADC, such as reduced aggregation. Ultimately, the selection of the optimal linker requires careful consideration of the entire ADC design, including the antibody, payload, and intended preclinical and clinical development path.
A Head-to-Head Comparison of Cleavable and Non-Cleavable ADC Linkers: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of these two major linker strategies, supported by experimental data and detailed methodologies, to inform rational ADC design and development.
The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, plays a pivotal role in the therapeutic index of an ADC. Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the overall efficacy and safety profile.[1]
At a Glance: Key Differences
| Feature | Cleavable Linker | Non-Cleavable Linker |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B), pH sensitivity (acidic environment of endosomes/lysosomes), or reduction (high glutathione (B108866) levels intracellularly).[2] | Proteolytic degradation of the antibody backbone within the lysosome.[3] |
| Released Payload | Typically the unmodified, potent cytotoxic drug. | The cytotoxic drug attached to the linker and an amino acid residue.[3] |
| Plasma Stability | Generally lower, with a potential for premature drug release, which can be mitigated by linker design.[4] | Generally higher, leading to a more stable ADC in circulation.[3][5] |
| Bystander Effect | High, due to the release of a membrane-permeable payload that can kill neighboring antigen-negative tumor cells.[2][6] | Low to negligible, as the released payload-amino acid complex is often charged and less permeable.[6] |
| Therapeutic Window | Potentially narrower due to the risk of off-target toxicity from premature payload release and bystander effects on healthy tissue.[4] | Potentially wider due to higher stability and more localized payload release, reducing off-target toxicity.[3][5] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect, which can eliminate antigen-negative tumor cells in the vicinity of antigen-positive cells.[6] | Efficacy is primarily restricted to antigen-positive cells, which may be a limitation in tumors with heterogeneous antigen expression. |
Delving Deeper: Mechanisms of Action
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release strategy.
Cleavable linkers are designed to be stable in the systemic circulation but are selectively cleaved within the tumor microenvironment or inside the target cancer cell. This is achieved through the incorporation of specific chemical motifs that are susceptible to triggers such as:
-
Enzymes: Peptide-based linkers, like the widely used valine-citrulline (vc) motif, are cleaved by lysosomal proteases such as Cathepsin B, which are often overexpressed in tumor cells.[2]
-
pH: Acid-sensitive linkers, for instance those containing a hydrazone bond, are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2]
-
Redox Potential: Disulfide-based linkers are cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione than the bloodstream.[2]
Non-cleavable linkers , such as those based on a thioether bond (e.g., SMCC), do not have a specific cleavage site. The release of the cytotoxic payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC has been internalized by the target cell.[3] This process results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.[3]
Quantitative Performance Data
The following tables summarize quantitative data from preclinical studies comparing the performance of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in the published literature. The data presented here are compiled from various sources to provide a comparative overview.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting cell growth. Lower IC50 values indicate higher potency.
| ADC | Linker Type | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | Cleavable | SK-BR-3 (HER2+) | HER2 | ~1.5 | [7] |
| Trastuzumab-mc-MMAF | Non-cleavable | SK-BR-3 (HER2+) | HER2 | ~10 | Illustrative |
| Anti-CD22-vc-MMAE | Cleavable | BJAB (CD22+) | CD22 | ~0.1 | Illustrative |
| Anti-CD22-mc-MMAF | Non-cleavable | BJAB (CD22+) | CD22 | ~1.0 | Illustrative |
Note: Data is illustrative and compiled from various sources. Direct comparison requires identical experimental conditions.
In Vivo Efficacy (Tumor Growth Inhibition)
In vivo studies in xenograft models are crucial for evaluating the anti-tumor activity of ADCs.
| ADC | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Anti-HER2-vc-MMAE | Cleavable | NCI-N87 Gastric Cancer | Single Dose | Complete tumor regression in a portion of animals. | Illustrative |
| T-DM1 (Kadcyla®) | Non-cleavable | KPL-4 Breast Cancer | 15 mg/kg, single dose | Significant tumor regression. | [8] |
| Anti-CD79b-vc-MMAE | Cleavable | SU-DHL-6 Lymphoma | 1 mg/kg | Tumor stasis | Illustrative |
| Anti-CD79b-mc-MMAF | Non-cleavable | SU-DHL-6 Lymphoma | 3 mg/kg | Tumor stasis | Illustrative |
Note: Data is illustrative and compiled from various sources. Direct comparison requires identical experimental conditions.
Plasma Stability
Plasma stability is a critical parameter that influences the safety and efficacy of an ADC. It is often measured as the percentage of intact ADC remaining over time.
| ADC Linker Type | Species | Time Point (days) | % Intact ADC | Reference |
| Valine-Citrulline (vc) | Mouse | 7 | ~50% | [9] |
| Thioether (mc) | Mouse | 7 | >90% | [7] |
| Hydrazone | Human | 1 | ~60% | [10] |
| Maleimidocaproyl (mc) | Human | 7 | ~85% | Illustrative |
Note: Data is illustrative and compiled from various sources. Stability is highly dependent on the specific linker chemistry and conjugation site.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a widely used method to assess the cytotoxic effect of an ADC on a cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)
-
Antigen-negative cell line (e.g., MCF-7)
-
Complete cell culture medium
-
ADC constructs (with cleavable and non-cleavable linkers)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.[7]
Bystander Effect Assay (Co-culture Method)
This assay quantifies the killing of antigen-negative cells by the payload released from antigen-positive cells.
Objective: To evaluate the bystander killing potential of an ADC.
Materials:
-
Antigen-positive target cancer cell line (e.g., SK-BR-3)
-
Antigen-negative cancer cell line, stably expressing a fluorescent protein (e.g., GFP-MCF-7)
-
Complete cell culture medium
-
ADC constructs
-
96-well plates (black, clear bottom for fluorescence reading)
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Co-culture Seeding: Seed a mixture of antigen-positive and antigen-negative (fluorescently labeled) cells at a defined ratio (e.g., 1:1, 1:5) in a 96-well plate. Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC constructs.
-
Incubation: Incubate the plate for 72-96 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity of the fluorescently labeled antigen-negative cells.
-
Data Analysis: Normalize the fluorescence signal of the treated wells to the untreated control wells to determine the viability of the antigen-negative bystander cells. A significant decrease in the viability of the antigen-negative cells in the presence of the ADC indicates a bystander effect.[1]
In Vitro Plasma Stability Assay (LC-MS Method)
This assay assesses the stability of the ADC and the rate of premature payload release in plasma.
Objective: To determine the in vitro plasma stability of an ADC.
Materials:
-
ADC constructs
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC at a defined concentration in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation: Process the plasma samples to isolate the ADC (e.g., using immuno-affinity capture) and/or the released payload.
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC (by measuring the drug-to-antibody ratio, DAR) and/or the concentration of the free payload.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability profile of the ADC.[9]
Conclusion: A Strategic Choice for Optimal ADC Design
The selection of a cleavable or non-cleavable linker is a pivotal decision in ADC development, with profound implications for the therapeutic window. Cleavable linkers offer the potential for a potent bystander effect, which can be highly advantageous in treating heterogeneous tumors. However, this comes with the inherent risk of premature payload release and potential off-target toxicity.[4]
Conversely, non-cleavable linkers generally provide superior plasma stability and a more favorable safety profile by confining the payload release primarily to the target cells.[3][5] This, however, may limit their efficacy in tumors with varied antigen expression and makes the ADC's performance highly dependent on efficient internalization and lysosomal processing.
Ultimately, the optimal linker strategy is not a one-size-fits-all solution. It depends on a multitude of factors, including the specific target antigen, the tumor microenvironment, the properties of the payload, and the desired therapeutic outcome. A thorough understanding of the distinct mechanisms and performance characteristics of each linker type, supported by robust and comparative experimental data, is paramount for the rational design and successful development of the next generation of safe and effective antibody-drug conjugates.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Revolutionizing ADCs: The Ascendancy of Glucuronide Linkers Over Traditional Dipeptides
For Immediate Publication
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker technology connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. While traditional dipeptide linkers, such as the widely used valine-citrulline (Val-Cit), have been instrumental in the development of several approved ADCs, emerging evidence highlights the significant advantages of glucuronide (Glu)-based linkers. This guide provides an objective, data-driven comparison of these two pivotal linker technologies, underscoring the superior performance of Glu-based linkers in key preclinical parameters.
Executive Summary
Glu-based linkers demonstrate marked superiority over traditional dipeptide linkers in several critical aspects of ADC development. Notably, they exhibit significantly enhanced plasma stability, leading to a more favorable safety profile by minimizing premature payload release. Furthermore, their hydrophilic nature drastically reduces the propensity for aggregation, a common challenge with hydrophobic drug-linkers, and facilitates the production of ADCs with a higher, more homogenous drug-to-antibody ratio (DAR). These advantages translate to improved in vivo efficacy and tolerability, positioning Glu-based linkers as a transformative technology in the design of next-generation ADCs.
Quantitative Performance Comparison
The following tables summarize the key quantitative data comparing the performance of Glu-based and traditional dipeptide linkers from various preclinical studies.
| Parameter | Glu-Based Linker | Traditional Dipeptide Linker (Val-Cit) | Reference(s) |
| Aggregation | Minimal aggregation (<5%) even at high DARs. | Prone to aggregation, with reports of up to 80% aggregation. | [1] |
| Plasma Stability | Highly stable with an extrapolated half-life of 81 days in rat plasma for a β-glucuronide MMAF drug-linker. | Generally stable in human plasma, but susceptible to premature cleavage in rodent plasma by carboxylesterase 1C. | [2][3] |
| Drug-to-Antibody Ratio (DAR) | Enables the production of homogenous ADCs with high DARs (e.g., DAR 8) with low aggregation. | High DARs are often challenging to achieve due to hydrophobicity-induced aggregation. | [2] |
| In Vivo Performance | Glu-Based Linker ADC | Traditional Dipeptide Linker ADC | Reference(s) |
| Efficacy | A DAR 8 αCD19-MMAE ADC with a PEGylated glucuronide linker demonstrated superior activity at 1/3 the antibody dose compared to a DAR 4 αCD19-MMAE ADC with a Val-Cit linker in a WSU-DLCL2 xenograft model. | A DAR 4 αCD19-MMAE ADC with a Val-Cit linker achieved 5/10 transient, complete regressions at a 3 mg/kg dose. | [4] |
| Tolerability | In a rat toxicity study, a tandem-cleavage linker (containing a glucuronide moiety) ADC showed no myelosuppression at equivalent payload doses. | The control ADC with a dipeptide linker resulted in myelosuppression in the same rat toxicity study. | [5] |
Signaling Pathways and Cleavage Mechanisms
The distinct mechanisms of action of Glu-based and dipeptide linkers are central to their differing performance profiles.
ADC Internalization and Lysosomal Trafficking
Upon binding to the target antigen on the cancer cell surface, the ADC is internalized via endocytosis. It is then trafficked through the endosomal pathway to the lysosome. Inside the lysosome, the acidic environment and the presence of specific enzymes facilitate the cleavage of the linker and the release of the cytotoxic payload.
Caption: General workflow of ADC internalization and payload release.
Glucuronide Linker Cleavage
Glu-based linkers are specifically designed to be cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment and within lysosomes. This enzymatic cleavage triggers a self-immolative cascade, leading to the release of the active payload.
Caption: Cleavage mechanism of a Glu-based linker by β-glucuronidase.
Dipeptide Linker Cleavage
Traditional dipeptide linkers, such as Val-Cit, are substrates for lysosomal proteases like Cathepsin B. Similar to Glu-based linkers, enzymatic cleavage of the dipeptide initiates the self-immolation of a spacer, typically p-aminobenzyl carbamate (B1207046) (PABC), to release the payload.
Caption: Cleavage mechanism of a Val-Cit dipeptide linker by Cathepsin B.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the presented findings. Below are summaries of key experimental protocols.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, rat, mouse) at a concentration of 1 mg/mL at 37°C with gentle agitation.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: Plasma proteins are precipitated by adding three volumes of ice-cold acetonitrile. The supernatant containing the released payload and the pellet containing the ADC are separated by centrifugation.
-
Analysis (LC-MS):
-
Intact ADC: The amount of intact ADC in the pellet is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR over time. A decrease in DAR indicates linker cleavage.
-
Released Payload: The concentration of the free payload in the supernatant is quantified using a calibrated LC-MS/MS method.
-
-
Data Analysis: The half-life (t½) of the ADC linker in plasma is calculated based on the rate of payload release or the decrease in DAR.
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Cell Line and Animal Model: A human cancer cell line (e.g., NCI-N87 for HER2-positive gastric cancer) is selected. Immunocompromised mice (e.g., athymic nude mice) are used as the host.
-
Tumor Implantation: 5-10 million cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: The ADC, a vehicle control, and potentially a positive control (e.g., a standard-of-care chemotherapy) are administered, typically intravenously, at specified doses and schedules.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Animal health is monitored daily.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a specified duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the control group. Survival curves may also be generated.
Aggregation Analysis by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of aggregates in an ADC preparation.
Methodology:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size exclusion column (e.g., Agilent AdvanceBio SEC) and a UV detector is used.
-
Mobile Phase: An isocratic mobile phase, typically a phosphate (B84403) buffer with a specific salt concentration (e.g., 150 mM sodium chloride), is used to prevent non-specific interactions with the column.
-
Sample Preparation: The ADC sample is diluted to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Chromatography: The sample is injected onto the SEC column. The separation is based on the hydrodynamic volume of the molecules, with larger molecules (aggregates) eluting before smaller molecules (monomers).
-
Detection and Quantification: The elution profile is monitored by UV absorbance at 280 nm. The area under each peak (aggregate, monomer) is integrated to determine the percentage of each species in the sample.
Conclusion
References
A Comparative Guide to the In Vitro and In Vivo Stability of ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell.[1] This guide provides an objective comparison of the in vitro and in vivo stability of different ADC linkers, supported by experimental data, to aid researchers in the rational design of next-generation ADCs.
Data Presentation: Quantitative Comparison of ADC Linker Stability
The stability of an ADC is profoundly influenced by the chemical nature of its linker. Linkers are broadly categorized into two main classes: cleavable and non-cleavable.[1]
Cleavable Linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[1] Common cleavage mechanisms include enzymatic cleavage, pH sensitivity, and redox sensitivity.[1]
Non-cleavable Linkers , such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload.[2] This mechanism generally leads to higher stability in circulation.[3]
The following tables summarize quantitative data from various studies comparing the in vitro and in vivo stability of different ADC linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Plasma Stability of Common ADC Linkers
| Linker Type | Cleavage Mechanism | ADC Construct | Plasma Source | Stability Metric (% Intact ADC or DAR) | Time Point | Reference |
| Val-Cit (vc) | Protease-cleavable | Trastuzumab-vc-MMAE | Human | >95% Intact | 28 days | [4] |
| Val-Cit (vc) | Protease-cleavable | Anti-HER2-MMAF | Mouse | <5% of conjugated payload remaining | 14 days | [4] |
| Ser-Val-Cit (svc) | Protease-cleavable | Anti-HER2-MMAF | Mouse | ~30% of conjugated payload remaining | 14 days | [4] |
| Hydrazone | pH-sensitive | Not Specified | Human and Mouse | Half-life (t1/2) ~2 days | - | [5] |
| Thioether (SMCC) | Non-cleavable | Trastuzumab Emtansine (T-DM1) | Rat | ~80% remaining | 7 days | [6] |
Table 2: In Vivo Stability of Common ADC Linkers
| Linker Type | Cleavage Mechanism | ADC Model | Animal Model | Stability Metric | Value | Reference |
| Val-Cit Dipeptide | Protease-cleavable | cAC10-MMAE | Mouse | Linker half-life | ~144 hours (6.0 days) | [7] |
| Val-Cit Dipeptide | Protease-cleavable | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life | ~230 hours (9.6 days) | [7] |
| Thioether (SMCC) | Non-cleavable | Trastuzumab Emtansine (T-DM1) | Rat | Half-life of acDrug | 4.8 days | [8] |
| Disulfide | Redox-sensitive | Anti-CD22-DM4 | Mouse | Half-life | ~4.5 days | [9] |
Experimental Protocols
Accurate assessment of ADC stability is crucial for preclinical development. The two most common bioanalytical methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.[1]
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[5]
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[5]
-
Analysis of Intact ADC (by LC-MS):
-
Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads).[10]
-
Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point.[11] A decrease in DAR over time indicates linker cleavage or payload loss.[11]
-
-
Analysis of Released Payload (by LC-MS/MS):
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time. Calculate the half-life (t1/2) of the ADC in plasma.[1]
In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.
Methodology:
-
Animal Dosing: Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice, rats).[7]
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose). Process the blood samples to isolate plasma.[12]
-
Quantification of Intact ADC (by ELISA):
-
Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody.[7]
-
Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.[7]
-
Detect the bound ADC using an enzyme-conjugated secondary antibody that specifically recognizes the payload.[7]
-
Measure the signal, which is proportional to the amount of intact ADC. A standard curve is used for quantification.[7]
-
-
Quantification of Free Payload (by LC-MS/MS):
-
Data Analysis: Determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life for both the intact ADC and the free payload.[]
Mandatory Visualization
Signaling Pathways and Cleavage Mechanisms
Caption: ADC Payload Release Mechanisms.
Experimental Workflow
Caption: ADC Stability Assessment Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. proteopedia.org [proteopedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. mabtech.com [mabtech.com]
A Comparative Guide to the Analytical Validation of Glu(OtBu)-Val-Cit-PAB-OH Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of the synthesis of Glu(OtBu)-Val-Cit-PAB-OH, a critical linker component in the development of Antibody-Drug Conjugates (ADCs). We present a detailed overview of common analytical techniques, their underlying principles, and supporting experimental data to aid in the selection of the most appropriate validation strategy.
Introduction to this compound and its Synthesis
The this compound linker is a sophisticated chemical entity designed for controlled drug release in targeted cancer therapies. Its synthesis is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a robust method for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.[1] The synthesis involves a series of protection, coupling, and deprotection steps, culminating in the cleavage of the final product from the resin and its subsequent purification. Given the complexity of this multi-step synthesis, rigorous analytical validation is paramount to ensure the identity, purity, and quality of the final product.
Analytical Methodologies for Validation
A multi-faceted analytical approach is essential for the comprehensive validation of the this compound synthesis. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Capillary Electrophoresis (CE) presents a viable alternative with distinct advantages.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reverse-phase HPLC (RP-HPLC), is the workhorse for purity determination and quantification of the target compound and its impurities.[2][3] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.
Data Presentation: HPLC Performance
| Parameter | HPLC-UV |
| Limit of Detection (LOD) | 0.01 - 0.05% |
| Limit of Quantification (LOQ) | 0.05 - 0.15% |
| Precision (RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
| **Linearity (R²) ** | > 0.999 |
| Note: These values are representative for peptide analysis and may vary depending on the specific impurity and chromatographic conditions. |
Experimental Protocol: RP-HPLC for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a typical starting point.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Column Temperature: 25-40 °C.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing unequivocal identification of the synthesized peptide and its impurities based on their mass-to-charge ratio (m/z).[5] This technique is crucial for confirming the molecular weight of the product and for characterizing unknown impurities.[5]
Data Presentation: LC-MS Performance
| Parameter | LC-MS |
| Limit of Detection (LOD) | 0.001 - 0.01% |
| Limit of Quantification (LOQ) | 0.005 - 0.05% |
| Mass Accuracy | < 5 ppm |
| Note: These values are illustrative and depend on the mass spectrometer's sensitivity and the ionization efficiency of the analyte. |
Experimental Protocol: LC-MS for Identity Confirmation and Impurity Profiling
-
LC System: A UPLC or HPLC system coupled to a mass spectrometer.
-
Column and Mobile Phases: Similar to the HPLC protocol.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for peptides.[6]
-
Ionization Mode: Positive ion mode is typically employed.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used.
-
Data Analysis: The molecular weight is confirmed by the [M+H]⁺ ion. Fragmentation analysis (MS/MS) can be used to sequence the peptide and pinpoint the location of modifications or impurities.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule, confirming the connectivity of atoms and the stereochemistry.[8] Quantitative NMR (qNMR) can also be used as a primary method for determining the absolute purity of the synthesized peptide without the need for a reference standard of the same compound.[9][10]
Data Presentation: qNMR Performance
| Parameter | Quantitative ¹H-NMR |
| Precision (RSD) | < 1% |
| Accuracy | High (primary method) |
| Analysis Time | Relatively short for data acquisition |
| Note: Precision and accuracy are highly dependent on proper experimental setup and data processing. |
Experimental Protocol: Quantitative ¹H-NMR for Purity Assessment
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆, CD₃OD).
-
Internal Standard: A certified reference material with a known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone).
-
Data Acquisition: A sufficient number of scans to achieve a good signal-to-noise ratio, with a long relaxation delay to ensure full relaxation of all protons.
-
Data Processing: Careful integration of a well-resolved signal from the analyte and the internal standard.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field.[11] It offers an orthogonal separation mechanism to HPLC and can be particularly useful for resolving closely related impurities that are difficult to separate by RP-HPLC.[12][13]
Data Presentation: CE Performance
| Parameter | Capillary Electrophoresis (CE-UV) |
| Limit of Detection (LOD) | 0.05 - 0.1% |
| Limit of Quantification (LOQ) | 0.1 - 0.5% |
| Resolution | High |
| Sample Consumption | Very low |
| Note: Sensitivity can be lower than HPLC-UV, but resolution is often superior. |
Experimental Protocol: CE for Purity Analysis
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer system that provides good separation resolution, for example, a low pH phosphate (B84403) buffer.[12]
-
Voltage: Application of a high voltage (e.g., 20-30 kV).
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at 200-214 nm.
Comparison of Analytical Methods
| Feature | HPLC-UV | LC-MS | qNMR | CE-UV |
| Primary Use | Purity, Quantification | Identity, Impurity Profiling | Structure, Absolute Purity | Orthogonal Purity, Resolution |
| Strengths | Robust, Widely available, Good precision | High specificity, High sensitivity, Structural information | Absolute quantification, Detailed structural information | High resolution, Low sample consumption |
| Limitations | Co-elution of impurities, Requires reference standards for identification | Matrix effects, Higher cost and complexity | Lower sensitivity, Requires expertise in spectral interpretation | Lower sensitivity than HPLC, Reproducibility can be challenging |
Mandatory Visualizations
Synthesis and Validation Workflow
Caption: Workflow of this compound synthesis and analytical validation.
Analytical Method Selection Logic
Caption: A decision tree for selecting the appropriate analytical method.
Conclusion
The analytical validation of this compound synthesis requires a combination of orthogonal analytical techniques. HPLC-UV is the standard for routine purity and quantification, while LC-MS is indispensable for identity confirmation and impurity profiling. qNMR offers the advantage of absolute purity determination and detailed structural information. Capillary Electrophoresis serves as a powerful high-resolution separation technique for orthogonal purity assessment. The selection of the most suitable method or combination of methods will depend on the specific requirements of the analysis, the stage of drug development, and regulatory expectations. This guide provides the foundational knowledge for establishing a robust analytical validation strategy for this critical ADC linker.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. almacgroup.com [almacgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. rsc.org [rsc.org]
- 7. enovatia.com [enovatia.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Capillary electrophoresis in the analysis of therapeutic peptides-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides [mdpi.com]
Mass Spectrometry Analysis of Glu(OtBu)-Val-Cit-PAB-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry characteristics of the antibody-drug conjugate (ADC) linker, Glu(OtBu)-Val-Cit-PAB-OH. This linker is a crucial component in the targeted delivery of cytotoxic agents to cancer cells. Understanding its behavior under mass spectrometric analysis is essential for characterization, stability studies, and metabolite identification. This document outlines expected fragmentation patterns, compares them with alternative linkers, and provides detailed experimental protocols for its analysis.
Introduction to this compound
This compound is a cleavable ADC linker designed for enhanced plasma stability and specific enzymatic cleavage within tumor cells. It is a tripeptide linker composed of glutamic acid with a tert-butyl protecting group (Glu(OtBu)), valine (Val), and citrulline (Cit), attached to a p-aminobenzyl alcohol (PAB) self-immolative spacer. The addition of the Glu(OtBu) residue is intended to improve stability against premature cleavage in circulation compared to the more conventional Val-Cit linker.[1][2]
Mass Spectrometry Analysis of this compound
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for the analysis of ADC linkers.[3] Below is a summary of the expected mass spectrometric behavior of this compound.
Expected Molecular Ion:
| Property | Value |
| Molecular Formula | C27H44N6O7 |
| Molecular Weight | 564.67 g/mol |
| Monoisotopic Mass | 564.3271 g/mol |
Note: The observed mass may vary depending on the ionization state (e.g., [M+H]+, [M+Na]+).
Predicted Fragmentation Pattern:
Collision-induced dissociation (CID) is the most common fragmentation technique used for peptide analysis. The fragmentation of this compound is expected to occur primarily at the peptide amide bonds, leading to the formation of b- and y-type ions.[4][5]
Key predicted fragmentation pathways include:
-
Loss of the OtBu group: A characteristic neutral loss of 56 Da (isobutylene) from the precursor ion or fragment ions containing the Glu(OtBu) residue.
-
Peptide backbone fragmentation: Cleavage of the amide bonds between Glu-Val, Val-Cit, and Cit-PAB will generate a series of b and y ions.
-
"Citrulline effect": A preferential cleavage C-terminal to the citrulline residue, leading to intense y-ions. Additionally, a neutral loss of isocyanic acid (HNCO, 43 Da) from the citrulline side chain is a characteristic fragmentation.
-
PAB spacer fragmentation: Cleavage of the bond between citrulline and the PAB spacer, as well as fragmentation of the PAB moiety itself.
The following diagram illustrates the predicted fragmentation workflow for this compound.
Caption: Predicted MS/MS fragmentation of this compound.
Comparison with Alternative Linkers
The performance of this compound can be benchmarked against other commonly used ADC linkers.
| Linker Type | Key Mass Spectrometry Characteristics | Performance Aspects |
| This compound | - Neutral loss of 56 Da (OtBu).- Characteristic b- and y-ion series.- "Citrulline effect" and neutral loss of 43 Da (HNCO). | - Enhanced plasma stability compared to Val-Cit.[1][2]- Susceptible to cleavage by lysosomal proteases like Cathepsin B. |
| Val-Cit-PAB-OH | - Characteristic b- and y-ion series.- "Citrulline effect" and neutral loss of 43 Da (HNCO). | - Well-established cleavable linker.- Prone to premature cleavage in some preclinical models.[1] |
| Non-cleavable Linkers (e.g., SMCC) | - Fragmentation occurs within the payload and amino acid residues.- No specific linker cleavage fragments observed. | - Generally higher plasma stability.[6] - Payload release requires degradation of the antibody. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible analysis of ADC linkers.
1. Sample Preparation for LC-MS/MS Analysis:
-
Objective: To extract the linker-payload from a biological matrix (e.g., plasma) for analysis.[6]
-
Procedure:
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an internal standard to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS injection.
-
2. LC-MS/MS Method for Quantification:
-
Objective: To separate and quantify the linker-payload using liquid chromatography and tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions should be optimized for this compound and the internal standard. For example, monitor the transition of the protonated molecule [M+H]+ to a specific, stable fragment ion.
-
The following diagram outlines the general workflow for quantitative analysis of ADC linkers.
Caption: Workflow for quantitative analysis of ADC linkers.
Conclusion
The mass spectrometric analysis of this compound provides crucial information for the development of ADCs. Its characteristic fragmentation pattern, including the neutral loss of the OtBu group and citrulline-specific fragments, allows for its unambiguous identification. Comparative analysis with other linkers, supported by robust experimental protocols, enables researchers to make informed decisions in the design and optimization of next-generation antibody-drug conjugates for targeted cancer therapy.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mascot help: Peptide fragmentation [matrixscience.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Methods for Purity Assessment of ADC Linkers
The therapeutic potential of Antibody-Drug Conjugates (ADCs) is intrinsically linked to their precise molecular structure. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, efficacy, and safety. Ensuring the purity of this linker and the final ADC product is paramount. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose. This guide provides a detailed comparison of the most common HPLC methods used for ADC linker purity assessment: Reversed-Phase (RP-HPLC), Size-Exclusion (SEC), and Hydrophobic Interaction Chromatography (HIC), supported by experimental data and protocols.
Comparison of Key HPLC Methods
The selection of an appropriate HPLC method is contingent on the specific quality attribute being assessed. Each technique offers distinct advantages and is suited for analyzing different aspects of ADC heterogeneity, from aggregation to the distribution of drug-to-antibody ratio (DAR).
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) | Hydrophobic Interaction Chromatography (HIC) |
| Primary Application | DAR determination for lysine-linked ADCs, analysis of small molecule impurities (free drug, linker), fragment analysis.[1][2][3] | Quantification of aggregates, high molecular weight species (HMWS), and fragments.[4][5][6] | DAR determination for cysteine-linked ADCs, analysis of drug load distribution and positional isomers.[5][7][8] |
| Separation Principle | Separation based on hydrophobicity under denaturing conditions.[3][9] | Separation based on hydrodynamic radius (size) under native-like conditions.[10][11] | Separation based on surface hydrophobicity under non-denaturing conditions.[8][12] |
| Typical Mobile Phases | Acetonitrile/water or isopropanol (B130326)/water gradients with acid modifiers (e.g., TFA, formic acid).[3] | Aqueous buffers (e.g., phosphate (B84403) buffer with salt) to minimize secondary interactions.[6][13] | High salt concentration (e.g., ammonium (B1175870) sulfate (B86663), sodium phosphate) in the initial mobile phase, with a decreasing salt gradient for elution.[12][14] |
| Resolution | High resolution for small molecules and ADC fragments. Can resolve species with minor differences in hydrophobicity.[9] | Good resolution for separating monomers from aggregates and fragments.[13] | High resolution for separating different drug-loaded species (DAR0, DAR2, DAR4, etc.).[5][8] |
| Analysis Time | Typically 15-30 minutes.[3] | Typically 10-20 minutes.[4] | Typically 20-50 minutes.[8] |
| Compatibility with MS | Highly compatible, providing detailed structural information.[2][15] | Compatible with MS for identification of size variants. | Generally incompatible due to high salt concentrations, though MS-compatible methods are emerging.[16] |
| Key Advantage | Excellent for characterizing small molecule impurities and for lysine-linked ADCs where HIC provides poor resolution.[1] | The standard method for monitoring aggregation, a critical quality attribute affecting immunogenicity.[6][10] | Preserves the native structure of the ADC, providing a more accurate representation of the drug load distribution in vivo.[12] |
| Key Limitation | Denaturing conditions can alter the ADC structure, and it is not ideal for resolving different DAR species of intact ADCs.[9] | Does not provide information on drug load distribution.[10] | High salt concentrations can be corrosive to standard HPLC systems and are not directly compatible with MS.[5] |
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results in ADC analysis. Below are representative protocols for each of the three major HPLC techniques.
Reversed-Phase HPLC (RP-HPLC) for Free Drug and Linker Analysis
This method is designed to separate and quantify small molecule impurities such as the unconjugated linker-drug.
-
Sample Preparation: Precipitate the ADC from the sample solution using acetonitrile. Centrifuge the sample and collect the supernatant for analysis.[2]
-
Chromatographic System: A UHPLC system equipped with a C18 or phenyl-hexyl column (e.g., ACQUITY Premier CSH Phenyl-Hexyl).
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
-
A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 280 nm and/or Mass Spectrometry (MS).
Size-Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol is optimized for the separation of ADC monomers from aggregates and fragments.
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.[6]
-
Chromatographic System: A bio-inert HPLC system with a SEC column (e.g., Agilent AdvanceBio SEC).[13]
-
Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8. Organic modifiers like isopropanol (10%) can be added to reduce hydrophobic interactions.[6][8]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
This method is the gold standard for determining the drug-to-antibody ratio of cysteine-linked ADCs.
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[14]
-
Chromatographic System: A bio-inert HPLC system equipped with a HIC column (e.g., Tosoh TSKgel Butyl-NPR).[14][16]
-
Mobile Phases:
-
Gradient Elution:
-
A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.[14]
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection: UV at 280 nm.
Visualizing Workflows and Logical Relationships
Understanding the workflow and the interplay of different parameters is crucial for effective purity assessment.
Conclusion
The purity assessment of ADC linkers is a multifaceted process that relies on a combination of orthogonal HPLC methods. While SEC is indispensable for monitoring aggregation, HIC and RP-HPLC are the primary tools for characterizing drug load and small molecule impurities, respectively. The choice of method is dictated by the specific ADC chemistry and the critical quality attributes under investigation. By employing optimized protocols and understanding the interplay of various chromatographic parameters, researchers can ensure the development of safe and effective ADC therapeutics. The coupling of these HPLC techniques with mass spectrometry further enhances characterization capabilities, providing a comprehensive understanding of ADC purity and heterogeneity.[7][17][18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 11. youtube.com [youtube.com]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Plasma Stability of ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of an antibody-drug conjugate (ADC) in plasma is a critical determinant of its therapeutic index, directly influencing both efficacy and safety.[1][2][3] An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced therapeutic efficacy.[2][3][4] Conversely, the linker must be efficiently cleaved to release the drug upon reaching the target tumor cells.[2] This guide provides an objective comparison of the plasma stability of different ADC linkers, supported by experimental data and detailed methodologies.
Factors Influencing ADC Plasma Stability
The plasma stability of an ADC is a multifactorial characteristic influenced by several key parameters:
-
Linker Chemistry: The chemical nature of the linker is a primary determinant of its stability.[1][5] Linkers are broadly categorized as cleavable and non-cleavable, each with distinct stability profiles.
-
Conjugation Site: The location of linker attachment on the antibody can impact stability.[1] For instance, maleimide-containing linkers conjugated at sites with high solvent accessibility may be more prone to deconjugation through exchange reactions with serum components like albumin.[1]
-
Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to a single antibody can affect plasma stability, with higher DAR species sometimes exhibiting faster clearance.[1]
Comparative Plasma Stability of ADC Linkers
The choice between a cleavable and non-cleavable linker is a pivotal decision in ADC design.[2][6] Non-cleavable linkers generally exhibit higher plasma stability, as they rely on the degradation of the antibody backbone within the lysosome for payload release.[7][8] This can result in a wider therapeutic window.[7][8]
Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[5][6] Their stability in plasma is a crucial consideration. The following table summarizes the plasma stability characteristics of common cleavable linker types. Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.[2]
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Considerations |
| Hydrazone | pH-sensitive (hydrolysis in acidic endosomes/lysosomes) | Moderate | Stability can be influenced by the specific chemical structure.[2] Early generation linkers showed significant off-target release.[1] |
| Disulfide | Reduction (high glutathione (B108866) levels in tumor cells) | Variable | Stability can be improved through chemical modifications to hinder exchange with circulating thiols.[9] |
| Peptide (e.g., Val-Cit) | Protease-cleavable (e.g., Cathepsin B in lysosomes) | High | Generally exhibit excellent stability in human plasma.[2][3] Some peptide linkers can be susceptible to cleavage by other proteases.[10] |
| β-Glucuronide | Enzyme-cleavable (β-glucuronidase in tumor microenvironment) | High | Highly stable in plasma and specifically cleaved at the tumor site.[3] |
Experimental Protocols for Assessing Plasma Stability
Evaluating the plasma stability of an ADC is a critical step in its preclinical development.[3] The following are generalized protocols for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species (e.g., human, mouse, rat) over time.[3]
Methodology:
-
Incubation: The ADC is incubated at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.[3]
-
Time Points: Aliquots are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[3]
-
Analysis: The samples are analyzed to quantify the amount of intact ADC, total antibody, and released payload.[3]
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Separate ELISAs can be used to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[1][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique allows for the direct measurement of the intact ADC, enabling the determination of the average DAR at each time point.[2][4] A decrease in DAR over time signifies linker cleavage or payload loss.[2] LC-MS can also be used to quantify the free payload in the plasma.[1][4] Immuno-affinity capture is often employed to isolate the ADC from the plasma matrix before LC-MS analysis.[3][11]
In Vivo Plasma Stability Assay
Objective: To assess the stability of the ADC in a living organism.
Methodology:
-
Administration: A single intravenous dose of the ADC is administered to an appropriate animal model (e.g., mice, rats).[3]
-
Blood Sampling: Blood samples are collected at predetermined time points.[3]
-
Plasma Isolation: Plasma is isolated from the blood samples.[3]
-
Analysis: The plasma samples are analyzed using methods similar to the in vitro assay (ELISA, LC-MS) to determine the concentration of intact ADC and released payload over time.[1]
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. purepeg.com [purepeg.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. adcreview.com [adcreview.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. ADC Plasma Stability Assay [iqbiosciences.com]
Evaluating the Impact of Linker Chemistry on Antibody-Drug Conjugate Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker connecting the antibody to the cytotoxic payload is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their pharmacokinetic (PK) properties, efficacy, and safety profile. The choice between a cleavable and a non-cleavable linker strategy dictates the mechanism and site of payload release, which in turn affects the stability of the ADC in circulation, its exposure to target and non-target tissues, and its overall therapeutic index. This guide provides an objective comparison of different linker chemistries, supported by experimental data, to inform the rational design and evaluation of next-generation ADCs.
At a Glance: Cleavable vs. Non-Cleavable Linkers
The two primary categories of linkers used in ADCs are cleavable and non-cleavable, each with distinct advantages and disadvantages that influence their pharmacokinetic behavior.
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Enzymatic cleavage (e.g., by cathepsins), pH sensitivity (e.g., in endosomes/lysosomes), or reduction (e.g., by glutathione) in the tumor microenvironment or within the target cell. | Proteolytic degradation of the antibody backbone within the lysosome of the target cell. |
| Released Payload | Typically the parent, highly potent small molecule drug. | The payload attached to the linker and an amino acid residue from the antibody. |
| Plasma Stability | Generally lower, with a potential for premature payload release in circulation.[1] | Generally higher, leading to a more stable ADC in the bloodstream.[2] |
| Bystander Effect | Often high, as the released membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells. | Low to negligible, as the released payload-amino acid adduct is typically charged and less membrane-permeable. |
| Off-Target Toxicity | Higher potential due to the possibility of premature payload release and the bystander effect.[1] | Lower potential due to greater plasma stability and a limited bystander effect.[2] |
| Therapeutic Index | Can be narrower due to off-target toxicities. | Can be wider due to improved safety profile.[2] |
Comparative Pharmacokinetic Data
The stability of the linker directly impacts the pharmacokinetic profile of an ADC. A less stable linker can lead to faster clearance of the conjugated ADC and premature release of the free payload into circulation. The following table summarizes representative pharmacokinetic parameters from a preclinical study in mice comparing an ADC with a novel ortho-hydroxy-protected aryl sulfate (B86663) (OHPAS) linker to one with a more traditional valine-citrulline-p-aminobenzyloxycarbonyl (VC-PABC) linker.[3][4]
| Linker Type | Analyte | AUC (day*µg/mL) | CL (mL/day/kg) |
| OHPAS Linker | Antibody-conjugated Drug | 108.8 ± 12.3 | 2.3 ± 0.3 |
| VC-PABC Linker | Antibody-conjugated Drug | 3.5 ± 0.9 | 73.0 ± 19.3 |
Data from a study in mice, demonstrating the higher stability and lower clearance of the OHPAS linker compared to the VC-PABC linker in this model.[3][4]
It is important to note that the stability of some linkers, such as the commonly used valine-citrulline linker, can be species-dependent. For instance, the VC linker is known to be less stable in mouse plasma compared to human plasma due to the activity of the carboxylesterase 1c (Ces1c) enzyme in mice.[3][4] This highlights the importance of careful consideration of preclinical species selection and data interpretation when evaluating ADCs.
The Influence of Conjugation Site and Drug-to-Antibody Ratio (DAR)
Beyond the linker chemistry itself, the site of conjugation on the antibody and the drug-to-antibody ratio (DAR) can significantly influence ADC pharmacokinetics.[5][6][7]
-
Conjugation Site: Site-specific conjugation, which produces a homogeneous ADC with a defined DAR, can lead to improved in vivo stability and a better pharmacokinetic profile compared to traditional, random conjugation methods.[5] Different conjugation sites on the antibody can result in variations in ADC clearance and half-life.[5]
-
Drug-to-Antibody Ratio (DAR): Higher DARs can sometimes lead to faster clearance rates and increased accumulation in the liver.[6][7] Finding the optimal DAR is a critical aspect of ADC development to balance efficacy with a favorable pharmacokinetic profile.
Experimental Protocols
Accurate assessment of ADC pharmacokinetics requires robust bioanalytical methods to quantify the different forms of the drug in biological matrices. The key analytes to measure are:
-
Total Antibody: Represents both conjugated and unconjugated antibody.
-
Antibody-Conjugated Drug (ADC): Represents the antibody with at least one payload molecule attached.
-
Unconjugated (Free) Payload: Represents the cytotoxic drug that has been released from the antibody.
Below are detailed methodologies for the key experiments used to evaluate the impact of linker chemistry on ADC pharmacokinetics.
In Vivo Pharmacokinetic Study Protocol
This protocol outlines a typical preclinical pharmacokinetic study in rodents.
1. Animal Model and Dosing:
-
Species: Male Sprague-Dawley rats (or other appropriate species).
-
Dosing: Administer the ADC via a single intravenous (IV) bolus injection. The dose will depend on the potency of the ADC and its tolerability.
2. Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168, and 336 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Process the blood by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.
3. Bioanalysis:
-
Analyze the plasma samples using validated bioanalytical methods (see below) to determine the concentrations of total antibody, conjugated ADC, and free payload.
4. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters such as:
-
Area under the concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Terminal half-life (t1/2)
-
ELISA-Based Quantification of Total and Conjugated Antibody
Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the total antibody and the antibody-conjugated drug.
Protocol for Total Antibody Quantification:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the ADC's antibody (e.g., an anti-idiotypic antibody or the target antigen). Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add diluted plasma samples and a standard curve of the unconjugated antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a detection antibody that binds to the antibody portion of the ADC (e.g., an HRP-conjugated anti-human IgG antibody). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add a chromogenic substrate (e.g., TMB). Incubate until sufficient color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of total antibody in the samples by interpolating from the standard curve.
Protocol for Conjugated Antibody Quantification:
The protocol is similar to the total antibody ELISA, with a key difference in the detection step.
-
Follow steps 1-6 of the total antibody protocol.
-
Detection Antibody Incubation: Add a detection antibody that specifically binds to the payload molecule (e.g., an HRP-conjugated anti-payload antibody). Incubate for 1 hour at room temperature.
-
Follow steps 8-12 of the total antibody protocol, using a standard curve prepared with the intact ADC.
LC-MS/MS-Based Quantification of Free Payload
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the free payload in plasma.
1. Sample Preparation (Protein Precipitation and Extraction):
-
To a small volume of plasma (e.g., 25-50 µL), add an internal standard (typically a stable isotope-labeled version of the payload).
-
Add a protein precipitation solvent (e.g., acetonitrile) to precipitate the plasma proteins, including the ADC.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant, which contains the free payload, to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Inject the reconstituted sample onto an appropriate LC column (e.g., a C18 column) to separate the payload from other components in the sample extract. Use a suitable mobile phase gradient.
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. The payload and internal standard are ionized (e.g., using electrospray ionization) and detected using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the payload and internal standard are monitored to ensure specificity and accurate quantification.
3. Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the payload to the internal standard against the concentration of the payload standards.
-
Determine the concentration of the free payload in the plasma samples by interpolating from the standard curve.
Visualizing the Process: From Administration to Payload Release
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the mechanism of action of ADCs and the bioanalytical workflow for their pharmacokinetic analysis.
Caption: General mechanism of action for Antibody-Drug Conjugates (ADCs).
Caption: Workflow for the bioanalytical assessment of ADC pharmacokinetics.
Conclusion
The choice of linker chemistry is a critical decision in the design of ADCs, with a direct impact on their pharmacokinetic properties and, consequently, their efficacy and safety. Non-cleavable linkers generally offer greater stability in circulation, leading to a more favorable safety profile, while cleavable linkers can provide the advantage of a bystander effect, which may be beneficial for treating heterogeneous tumors. A thorough understanding of the relationship between linker stability, conjugation strategy, and the resulting pharmacokinetic profile is essential for the successful development of novel ADC therapeutics. The experimental protocols and comparative data presented in this guide provide a framework for researchers to evaluate the impact of linker chemistry and make informed decisions in the design and optimization of their ADC candidates.
References
- 1. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of ELISA method for quantification of Q-1802 in serum and its application to pharmacokinetic study in ICR Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay [mdpi.com]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Glu(OtBu)-Val-Cit-PAB-OH
For researchers and scientists engaged in drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Glu(OtBu)-Val-Cit-PAB-OH, a key component in the synthesis of antibody-drug conjugates, requires meticulous disposal procedures to mitigate potential risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this peptide-based compound.
Immediate Safety and Handling
Before commencing any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against accidental exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves | To prevent skin contact with the compound. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood. | To avoid inhalation of any fine powders or aerosols of the compound. |
In the event of a spill, isolate the area. For solid spills, carefully sweep the material to avoid generating dust and collect it in a designated waste container. For liquid spills, use an inert absorbent material, and then collect the absorbed waste. Following any spill, the area should be thoroughly decontaminated.
Step-by-Step Disposal Procedures
The proper disposal route for this compound and its associated waste depends on its form (solid or liquid) and the specific regulations of your institution and local authorities. Always consult your institution's Environmental Health & Safety (EHS) department for guidance.[1]
Solid Waste Disposal:
Solid waste includes unused or expired this compound powder, as well as contaminated materials such as pipette tips, vials, and gloves.
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, leak-proof hazardous waste container.[2] This container should be clearly labeled as "Hazardous Chemical Waste" and specify the contents, including the full chemical name: this compound.
-
Labeling: The waste container label must include the accumulation start date, the chemical name(s), and any associated hazards.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory.[3][4] This area should be away from general lab traffic and incompatible materials.
-
Disposal Request: Once the container is full or has reached the institutional time limit for storage, contact your EHS department to arrange for pickup and disposal by a certified hazardous waste contractor.[3][5]
Liquid Waste Disposal:
Liquid waste may include solutions containing this compound or rinsates from cleaning contaminated glassware.
-
Collection: Collect all liquid waste in a compatible, leak-proof container with a secure screw-top cap. The container should be clearly labeled as "Hazardous Chemical Waste" with the full chemical name and approximate concentrations of all components.
-
pH Neutralization (if applicable): If the waste is acidic or basic, it may require neutralization to a pH between 5.5 and 9.0 before disposal, as per institutional guidelines.[2]
-
Avoid Drain Disposal: Never dispose of chemical waste, including solutions of this compound, down the drain unless explicitly permitted by your EHS department.[3][6]
-
Storage and Pickup: Store the sealed liquid waste container in a designated satellite accumulation area, using secondary containment to prevent spills.[5][7] Arrange for pickup through your institution's EHS department.
Decision-Making for Disposal
The following flowchart illustrates the general decision-making process for the proper disposal of this compound waste.
By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment for everyone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. acs.org [acs.org]
- 7. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Glu(OtBu)-Val-Cit-PAB-OH
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of the peptide linker Glu(OtBu)-Val-Cit-PAB-OH, a compound utilized in the development of antibody-drug conjugates (ADCs). Given its potential as a component of a highly potent compound, a stringent safety protocol is paramount to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or N95/FFP2 Respirator | A PAPR is recommended for procedures with a high risk of aerosolization.[2] For low-risk activities, a properly fitted N95 or FFP2 respirator is the minimum requirement.[2][4] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals.[2][4] |
| Body Protection | Disposable Coveralls or Dedicated Lab Coat | Disposable coveralls (e.g., Tyvek) are preferred to protect against splashes and dust.[2] A dedicated, professionally laundered lab coat is an alternative for lower-risk activities.[2] |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes.[2][3] A face shield worn over goggles offers additional protection.[2] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[2] |
Operational Plan: Safe Handling Protocol
A systematic workflow is essential to ensure safety during the handling of this compound. All operations should be performed in a designated area with restricted access, such as a chemical fume hood or a ventilated balance enclosure.[5][6]
Experimental Protocol: Weighing and Solubilization
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned in a designated clean area.[2] Prepare all equipment, including spatulas, weigh boats, and vials, within the containment area.
-
Weighing: To minimize dust generation, use a ventilated balance enclosure or a glove box.[6] Handle the solid compound gently, avoiding any actions that could create airborne particles.
-
Solubilization: Add the solvent to the solid slowly and carefully to prevent splashing.[2] Keep the container covered as much as possible during dissolution. Based on available data for similar compounds, Dimethyl sulfoxide (B87167) (DMSO) is a potential solvent.[7]
-
Storage: The solid compound should be stored in a dry environment at -20°C.[8][9] For solutions, it is recommended to prepare single-use aliquots and store them at -80°C for up to six months or -20°C for up to one month to avoid repeated freeze-thaw cycles.[10]
Disposal Plan: Waste Management
All waste generated during the handling of this compound must be treated as hazardous chemical waste.[4]
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid materials (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2] |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a separate, labeled, and sealed hazardous waste container. Do not discharge into the sewer system.[4] |
| Sharps Waste | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container. |
All waste containers should be clearly labeled with the contents and associated hazards. Follow all federal, state, and local environmental regulations for the final disposal of chemical waste, which may involve incineration by a licensed waste disposal service.[4]
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is critical.
Table 3: First Aid and Spill Management
| Incident | Procedure |
| Inhalation | Move the individual to fresh air immediately. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4] |
| Spill | Evacuate the immediate area and alert others. Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit. Work from the outside of the spill inwards. Collect all contaminated materials into a sealed hazardous waste container. Decontaminate the area with an appropriate cleaning agent.[2] |
Workflow and Logical Relationships
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. agnopharma.com [agnopharma.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. This compound | ADC Linker | 2757059-05-3 | Invivochem [invivochem.com]
- 8. This compound | Benchchem [benchchem.com]
- 9. Val-Cit-PAB-OH, ADC linker, 159857-79-1 | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
